N-t-Butyl-5-fluoro-2-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-5-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)12-8-6-7(11)4-5-9(8)13(14)15/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPODKJJJYTBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675011 | |
| Record name | N-tert-Butyl-5-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-34-0 | |
| Record name | N-(1,1-Dimethylethyl)-5-fluoro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butyl-5-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-t-Butyl-5-fluoro-2-nitroaniline CAS number and molecular weight
Introduction
N-t-Butyl-5-fluoro-2-nitroaniline is a fluorinated aromatic amine derivative that holds potential as a versatile building block in modern synthetic chemistry, particularly within the realm of drug discovery and materials science. Its structure is characterized by three key functional groups: a nitro group, a fluorine atom, and a bulky tert-butyl amine substituent. The interplay of these groups imparts unique electronic and steric properties to the molecule, making it a valuable intermediate for creating more complex chemical entities. The electron-withdrawing nature of both the nitro group and the fluorine atom deactivates the aromatic ring, influencing its reactivity in subsequent chemical transformations. This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic pathway, potential applications in drug development, and essential safety information for laboratory professionals.
Core Properties and Data
A summary of the key identifiers and physicochemical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1133315-34-0 | [1] |
| Molecular Formula | C₁₀H₁₃FN₂O₂ | [1] |
| Molecular Weight | 212.22 g/mol | [1] |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Purity | ≥99% (GC) | |
| Melting Point | 100 - 103 °C |
Synthetic Pathways and Methodologies
Step 1: Synthesis of 5-Fluoro-2-nitroaniline (Precursor)
The initial step involves the regioselective ammonolysis of 2,4-difluoronitrobenzene. In this reaction, one of the fluorine atoms is displaced by an amino group.
-
Reaction: 2,4-difluoronitrobenzene is treated with concentrated ammonia water.
-
Rationale: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom para to the nitro group is more activated and is thus preferentially substituted by the ammonia nucleophile.
-
Procedure: 2,4-difluoronitrobenzene is added to concentrated ammonia water at room temperature. The mixture is then gently heated (e.g., to 40°C) for several hours. Upon cooling, the 5-fluoro-2-nitroaniline product crystallizes and can be isolated by filtration. This method is reported to yield the product in high purity and quantity (up to 98% yield).
Step 2: N-tert-Butylation of 5-Fluoro-2-nitroaniline
The second step is the introduction of the tert-butyl group onto the nitrogen atom of the aniline. The nucleophilicity of the amino group in 5-fluoro-2-nitroaniline is significantly reduced due to the electron-withdrawing effects of the ortho-nitro and para-fluoro substituents. Therefore, direct alkylation with tert-butyl halides under standard conditions is challenging. A more effective approach involves a copper-catalyzed reaction using a specialized tert-butylating agent.
-
Proposed Reaction: Copper-catalyzed N-tert-butylation using tert-butyl 2,2,2-trichloroacetimidate.
-
Rationale: This method has been shown to be effective for the N-tert-butylation of various aromatic amines, including those with electron-withdrawing substituents.[2] The reaction proceeds under mild conditions (room temperature) and avoids the harsh conditions and poor yields associated with traditional methods.[2] Copper(II) triflate (Cu(OTf)₂) is an effective catalyst for this transformation.[2]
-
Proposed Protocol:
-
To a solution of 5-fluoro-2-nitroaniline in a suitable solvent such as nitromethane, add a catalytic amount of Cu(OTf)₂.
-
Add tert-butyl 2,2,2-trichloroacetimidate to the mixture.
-
Stir the reaction at room temperature until completion, monitoring by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture would be worked up, likely involving an aqueous wash and extraction with an organic solvent.
-
The final product, this compound, would be purified using column chromatography.
-
The overall synthetic workflow can be visualized as follows:
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[3][4] this compound serves as a valuable scaffold that combines several features beneficial for drug design:
-
Fluorine Substitution: The fluorine atom can increase lipophilicity, which may improve membrane permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes, potentially increasing the drug's half-life.[3][4]
-
Nitro Group as a Synthetic Handle: The nitro group is a versatile functional group. It can be readily reduced to an amine, which can then be further functionalized to introduce a wide variety of substituents, for example, through amide bond formation.[5] This allows for the exploration of a large chemical space around the core structure. The nitro group itself can also participate in crucial binding interactions within a target protein.
-
Tert-Butyl Group: The bulky tert-butyl group can serve as a hydrophobic anchor, fitting into hydrophobic pockets of target proteins to increase binding affinity. It also provides steric hindrance that can shield adjacent parts of the molecule from metabolic attack.
Given these characteristics, this compound is a promising starting material for the synthesis of novel therapeutic agents, particularly in areas such as oncology and infectious diseases, where fluorinated compounds have shown significant success.[4] The precursor, 5-fluoro-2-nitroaniline, is noted for its use as an intermediate in the development of anti-cancer agents.[6]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols.
Hazard Identification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or protective suit.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a particle respirator may be necessary.
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
-
The Role of Fluorinated Nitrobenzenes in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
- Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. DOI: 10.1055/s-0033-1339107
-
The Role of Fluorinated Aromatics in Modern Drug Discovery. (2025, October 19). Retrieved January 19, 2026, from [Link]
- Priya A., Mahesh Kumar N., & Shachindra L. N. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy, 7(2b), 207. DOI: 10.33545/26647222.2025.v7.i2b.207
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Chaudhary, P., Gupta, S., Muniyappan, N., & Sabiah, S. (2021). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry, 86(17), 11649–11658. [Link]
-
Zhang, Y., Zhang, S., Sun, Z., Yuan, Y., & Jia, X. (2021). Synthesis of Nitrated N‐Alkyl Anilines Using N‐Nitroso Anilines as a Self‐Providing Nitro Group Source. Chemistry – An Asian Journal, 16(16), 2234-2238. [Link]
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Watanabe, Y., Tsuji, Y., & Ohsugi, Y. (1981). The ruthenium catalyzed N-alkylation and N-heterocyclization of aniline using alcohols and aldehydes. Tetrahedron Letters, 22(52), 5269-5272. [Link]
- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. DOI: 10.1080/17460441.2016.1223037
-
O'Hagan, D. (2010). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 8(7), 1505-1517. [Link]
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Wang, Y., et al. (2023). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 13(23), 15684-15688. [Link]
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Chem Help ASAP. (2020, January 21). synthesis of anilines [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80573, 4-tert-Butyl-2-nitroaniline. Retrieved January 19, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316163, 4-(Tert-butyl)-3-nitroaniline. Retrieved January 19, 2026, from [Link].
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Patent kind codes for CAS basic and patent family members. (n.d.). CAS.org. Retrieved January 19, 2026, from [Link]
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Moorthy, K., et al. (2018). 2-Fluoro-5-nitroaniline. IUCrData, 3(3), x180425. [Link]
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An In-depth Technical Guide to the Spectral Analysis of N-t-Butyl-5-fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-t-Butyl-5-fluoro-2-nitroaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural characterization is paramount to confirming its identity and purity. This guide provides a comprehensive overview of the expected spectral data (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) for this compound, based on the analysis of its constituent functional groups and data from analogous structures. Furthermore, it outlines detailed experimental protocols for acquiring this data, ensuring scientific rigor and reproducibility. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of this and similar molecules.
The structure of this compound, with its unique combination of a bulky t-butyl group, an electron-withdrawing nitro group, and a fluorine atom on the aniline ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and regulatory submissions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃FN₂O₂), the expected molecular weight is 212.2 g/mol [1].
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 212. Subsequent fragmentation patterns would likely involve the loss of the t-butyl group (a stable tertiary carbocation), leading to a significant peak at m/z 155. Other fragments may arise from the loss of the nitro group or rearrangements involving the aniline moiety.
| Predicted Peak (m/z) | Proposed Fragment |
| 212 | Molecular Ion [M]⁺ |
| 197 | [M - CH₃]⁺ |
| 155 | [M - C(CH₃)₃]⁺ |
Experimental Protocol for Mass Spectrometry
A standardized protocol for obtaining the mass spectrum would involve gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS)[2].
-
Sample Preparation : Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation : Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Analysis : Inject the sample into the instrument. For GC/MS, a temperature program would be used to ensure volatilization and separation. For LC/MS, a suitable mobile phase gradient would be employed[2].
-
Data Acquisition : Acquire the mass spectrum over a range of m/z 50-300.
Caption: Workflow for Mass Spectrometry Analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, C=C, N-O, and C-F bonds.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |
| ~3400 | N-H | Stretching | [3] |
| 2960-2850 | C-H (t-butyl) | Stretching | [3] |
| 1600-1585 | C=C (aromatic) | Stretching | [3] |
| 1550-1475 | N-O (nitro) | Asymmetric Stretching | [4][5] |
| 1360-1290 | N-O (nitro) | Symmetric Stretching | [6][4][5] |
| ~1250 | C-F | Stretching |
The presence of a nitro group attached to an aromatic ring typically results in strong N-O stretching bands[4][7].
Experimental Protocol for IR Spectroscopy
-
Sample Preparation : The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate. For Attenuated Total Reflectance (ATR) IR, the solid sample can be analyzed directly.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Scan the sample over the mid-IR range (4000-400 cm⁻¹).
-
Data Processing : The resulting spectrum should be baseline corrected and the peaks labeled.
Caption: Workflow for Infrared Spectroscopy Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be particularly informative.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will show signals for the aromatic protons, the N-H proton, and the t-butyl protons. The chemical shifts are influenced by the electronic effects of the nitro and fluoro substituents[8].
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet of doublets | 1H | H-6 |
| ~7.5 | Doublet of doublets | 1H | H-4 |
| ~7.0 | Doublet of doublets | 1H | H-3 |
| ~5.0 | Singlet (broad) | 1H | N-H |
| ~1.4 | Singlet | 9H | C(CH₃)₃ |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will display signals for the aromatic carbons and the t-butyl carbons.
| Predicted Chemical Shift (ppm) | Assignment |
| ~150 | C-F |
| ~140 | C-NO₂ |
| ~135 | C-NH |
| 120-130 | Aromatic C-H |
| ~55 | C(CH₃)₃ |
| ~30 | C(CH₃)₃ |
Predicted ¹⁹F NMR Spectrum
Fluorine-19 NMR is highly sensitive to the local electronic environment[9]. A single resonance is expected for the fluorine atom, with its chemical shift influenced by the ortho-nitro and para-amino groups. The chemical shift of fluorine can span a wide range[10].
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Caption: Workflow for NMR Spectroscopy Analysis.
Conclusion
The comprehensive spectral analysis of this compound through Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust framework for its structural elucidation and characterization. The predicted spectral data, in conjunction with the detailed experimental protocols outlined in this guide, offer researchers and drug development professionals the necessary tools to confidently identify and assess the purity of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental to advancing scientific research and development.
References
- Spectroscopy Tutorial: Nitro Groups. (n.d.).
- IR Spectroscopy Tutorial: Nitro Groups. (n.d.).
- Nitro compound infrared spectra. (n.d.). Chemistry LibreTexts.
- Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- Dasgupta, A., et al. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18).
- Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]
- Fluorine NMR. (n.d.).
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An In-depth Technical Guide to the Solubility and Stability of N-t-Butyl-5-fluoro-2-nitroaniline in Common Laboratory Solvents
Abstract
N-t-Butyl-5-fluoro-2-nitroaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in drug discovery where these parameters influence formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines detailed, field-proven methodologies for its determination. We will delve into the physicochemical properties of the molecule, predict its behavior in various common laboratory solvents, and provide step-by-step protocols for robust solubility and stability assessments. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this compound for their specific applications.
Introduction: The Significance of Solubility and Stability in the Molecular Lifecycle
The journey of a chemical entity from synthesis to application is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability are arguably two of the most influential parameters, especially within the pharmaceutical and chemical industries. For a compound like this compound, these properties dictate its handling, formulation, and ultimate utility.
-
Solubility directly impacts the bioavailability of a potential drug candidate, the ease of its purification via recrystallization, and the feasibility of its use in solution-based assays and reactions. Poor solubility can be a significant hurdle in drug development, leading to challenges in achieving therapeutic concentrations.
-
Stability determines a compound's shelf-life and its degradation profile under various environmental conditions such as temperature, humidity, and light.[1][2] Understanding a molecule's stability is a regulatory requirement and is crucial for ensuring the safety and efficacy of a final product.[3]
This guide will provide a robust framework for researchers to systematically evaluate the solubility and stability of this compound.
Physicochemical Profile of this compound
A foundational understanding of the molecule's structure is essential to predict its solubility and potential degradation pathways.
Chemical Structure:
-
Molecular Formula: C₁₀H₁₃FN₂O₂[4]
-
Molecular Weight: 212.2 g/mol [4]
-
Key Functional Groups:
-
Nitro Group (-NO₂): A strong electron-withdrawing group that increases the polarity of the molecule and can act as a hydrogen bond acceptor. Aromatic nitro compounds are known chromophores, which is advantageous for UV-Vis spectrophotometric analysis.[5]
-
Secondary Amine (-NH-): Capable of acting as a hydrogen bond donor and acceptor. Its basicity will be influenced by the adjacent aromatic ring and its substituents.
-
Tertiary-Butyl Group (-C(CH₃)₃): A bulky, non-polar group that can sterically hinder interactions with the amine and will increase the lipophilicity of the molecule, potentially favoring solubility in non-polar solvents.
-
Fluoro Group (-F): An electronegative atom that contributes to the overall polarity of the molecule.
-
Aromatic Ring: A non-polar scaffold that can engage in π-π stacking interactions.
-
Predicted Solubility Behavior:
Based on the principle of "like dissolves like," we can make educated predictions about the solubility of this compound:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the nitro and amine groups, which can participate in hydrogen bonding, suggests potential solubility in these solvents. However, the bulky t-butyl group and the aromatic ring may limit high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Good solubility is anticipated in these solvents.
-
Non-polar Solvents (e.g., Toluene, Hexane): The non-polar aromatic ring and the t-butyl group suggest some affinity for non-polar solvents. However, the polar nitro and amine groups will likely limit its solubility in highly non-polar solvents like hexane.
Experimental Determination of Solubility
A systematic approach to determining solubility is crucial for obtaining reliable and reproducible data. The following protocol outlines a standard method for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of each selected solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[6]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the solubility.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table.
Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 80.1 | ||
| Methanol | 32.7 | ||
| Ethanol | 24.5 | ||
| Acetone | 20.7 | ||
| Acetonitrile | 37.5 | ||
| Ethyl Acetate | 6.02 | ||
| Toluene | 2.38 | ||
| Hexane | 1.88 | ||
| DMSO | 46.7 |
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of equilibrium solubility.
Stability Assessment of this compound
Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors.[2] For small molecules in drug discovery, this involves subjecting the compound to stress conditions to identify potential degradation products and establish its intrinsic stability.[1][3]
Forced Degradation (Stress) Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Exposure of the solid compound to elevated temperatures (e.g., 80 °C).
-
Photostability: Exposure of the solid compound and its solution to light, as per ICH Q1B guidelines.[2]
Experimental Protocol for Stability Studies
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For each stress condition, mix the stock solution with the stressor (acid, base, or oxidant) in a vial. For thermal and photostability, use the solid compound or a solution in an inert solvent.
-
-
Incubation:
-
Store the samples under the specified stress conditions for a predetermined duration. Include a control sample stored under normal conditions.
-
-
Sample Analysis:
-
At various time points, withdraw an aliquot of each sample.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector. This method should be able to separate the parent compound from its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and characterize any significant degradation products.
-
Data Presentation
The results of the stability studies can be summarized in a table.
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Parent Compound Remaining | Observations (e.g., number of degradation products) |
| 0.1 M HCl | 24 h | 60 °C | ||
| 0.1 M NaOH | 24 h | 60 °C | ||
| 3% H₂O₂ | 24 h | RT | ||
| Thermal (solid) | 7 days | 80 °C | ||
| Photostability | As per ICH Q1B | RT |
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting forced degradation stability studies.
Conclusion
While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for its determination. The structural features of the molecule suggest moderate solubility in polar aprotic and protic solvents, with limited solubility in non-polar solvents. A systematic experimental approach, as outlined in this document, is essential for generating robust and reliable data. The provided protocols for equilibrium solubility and forced degradation studies offer a starting point for researchers to thoroughly characterize this compound. The resulting data will be invaluable for its application in drug discovery, chemical synthesis, and other scientific endeavors, enabling informed decisions on formulation, handling, and storage.
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Unlocking New Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry Applications of N-t-Butyl-5-fluoro-2-nitroaniline
Introduction: The Strategic Value of a Unique Scaffolding Molecule
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient generation of novel therapeutic agents. N-t-Butyl-5-fluoro-2-nitroaniline emerges as a molecule of significant interest, not necessarily as a final drug entity, but as a strategically designed building block. Its unique substitution pattern—a bulky tert-butyl group providing steric influence, a fluorine atom for modulating electronic properties and metabolic stability, and a reactive nitro-amino functionality—offers a rich platform for synthetic diversification and the exploration of new chemical space. This guide will provide an in-depth analysis of the potential applications of this compound in medicinal chemistry, focusing on its role as a precursor to privileged heterocyclic structures and the strategic considerations for leveraging its inherent chemical functionalities.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthetic campaigns.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₂O₂ | [1] |
| Molecular Weight | 212.22 g/mol | [1] |
| CAS Number | 1133115-34-0 | [1] |
The presence of both hydrogen bond donors (the amine) and acceptors (the nitro group and fluorine atom), coupled with a moderate molecular weight and lipophilic character imparted by the tert-butyl group, positions this molecule as an intriguing starting point for the synthesis of compounds intended to interact with biological targets.
Key Application: A Gateway to Benzimidazole Synthesis
One of the most promising applications of this compound lies in its utility as a precursor for the synthesis of substituted benzimidazoles. The benzimidazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-infective, antitumor, and anti-inflammatory properties.[2] The ortho-nitroaniline functionality is primed for reductive cyclization to form the imidazole ring.
Reductive Cyclization Strategy
The conversion of ortho-nitroanilines to benzimidazoles is a robust and well-documented synthetic transformation.[2][3][4][5][6] This process typically involves two key steps that can often be performed in a one-pot fashion:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, generating a transient ortho-diamine intermediate.
-
Cyclization with a Carbonyl Source: The in situ generated diamine reacts with an aldehyde or a carboxylic acid derivative to form the benzimidazole ring.
A variety of reducing agents can be employed for this transformation, with sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation (e.g., Pd/C) being common choices.[3][5] The choice of reducing agent can be critical, especially when sensitive functional groups are present in the aldehyde coupling partner.
Experimental Workflow: One-Pot Synthesis of N-t-Butyl-5-fluoro-benzimidazoles
The following diagram illustrates a generalized workflow for the synthesis of a library of benzimidazole derivatives from this compound.
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Reactivity of the nitro and amine groups in N-t-Butyl-5-fluoro-2-nitroaniline
An In-Depth Technical Guide to the Reactivity of N-t-Butyl-5-fluoro-2-nitroaniline
Abstract
This compound is a multifaceted aromatic compound whose synthetic utility is dictated by the complex interplay of its three distinct functional groups: a sterically hindered secondary amine, a strongly electron-withdrawing nitro group, and a halogen atom. This guide provides a comprehensive analysis of the molecule's reactivity, offering researchers and drug development professionals a predictive framework for its application in chemical synthesis. We will dissect the electronic and steric factors governing the chemoselectivity of its transformations, focusing on reactions at the nitro group, the amine moiety, and the aromatic core. Detailed, field-proven protocols and mechanistic insights are provided to empower scientists to strategically leverage this versatile building block.
Molecular Profile: An Interplay of Steric and Electronic Effects
The reactivity of this compound cannot be understood by analyzing its functional groups in isolation. The chemical behavior of the molecule is a direct consequence of the cumulative electronic and steric effects exerted by the N-t-butyl, nitro, and fluoro substituents on the aniline core.
-
N-t-Butyl Group: The secondary amine's nitrogen atom possesses a lone pair of electrons, which can be donated into the aromatic ring via resonance. This makes the amine a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS).[1] However, the attached tert-butyl group is exceptionally bulky, creating significant steric hindrance around the nitrogen atom and at the adjacent ortho positions of the aromatic ring.[2][3] This steric shield can impede reactions at the amine itself and can influence the regioselectivity of ring-based transformations.[4][5]
-
Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro substituent deactivates the aromatic ring towards electrophilic attack through both inductive and resonance effects.[6][7] This deactivation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the overall electron density of the aromatic ring is significantly diminished.
-
Fluoro Group (-F): The fluorine atom exhibits dual electronic character. It is strongly electron-withdrawing by induction (-I effect) but electron-donating by resonance (+M effect). Overall, it acts as a deactivator for EAS but remains an ortho, para-director.[6] Crucially, its position para to the powerful electron-withdrawing nitro group makes it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).[8]
The confluence of these effects renders the aromatic ring electron-poor and sterically encumbered, predisposing the molecule to a specific and predictable set of chemical transformations.
Caption: Dominant electronic and steric effects of the substituents.
Selective Reduction of the Nitro Group: Gateway to Diamines
The transformation of the nitro group into an amine is a foundational synthetic step, unlocking access to diamine derivatives. The primary challenge is achieving this reduction with high chemoselectivity, preserving the C-F bond, which is susceptible to hydrodehalogenation under harsh conditions.
Causality Behind Method Selection: While many methods exist for nitro reduction, catalytic hydrogenation is often preferred for its efficiency and clean reaction profiles.[9][10] The choice of catalyst is critical. Palladium-based catalysts (e.g., Pd/C) are highly active but are also notorious for promoting hydrodehalogenation, especially with aryl iodides and bromides, and can pose a risk to the C-F bond.[11] Catalysts such as Platinum-Vanadium on carbon (Pt-V/C) or Raney Cobalt have demonstrated superior performance in selectively hydrogenating halogenated nitroaromatics by minimizing this unwanted side reaction.[11] Chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium are also highly effective and well-tolerated by halogens and other sensitive functional groups.[12]
Table 1: Comparison of Selective Nitro Reduction Methods
| Method | Catalyst/Reagent | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | Pt-V/C, Raney Co | H₂ (gas), 20-85 bar, 80-110 °C, THF or 2-MeTHF | High efficiency, clean, scalable.[11] | Requires specialized high-pressure equipment. |
| Catalytic Transfer Hydrogenation | Pd/C, HCOONH₄ (Ammonium Formate) | Methanol, Reflux | Avoids use of H₂ gas, standard lab equipment. | Can still pose a risk of hydrodehalogenation. |
| Chemical Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate, 70 °C | Excellent functional group tolerance, including halogens.[12] | Generates stoichiometric tin waste, requiring aqueous workup. |
Protocol: Selective Reduction using Tin(II) Chloride
This protocol is chosen for its high chemoselectivity and accessibility in a standard laboratory setting.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq).
-
Reagent Addition: Add absolute ethanol to create a ~0.5 M solution. To this mixture, add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).[12]
-
Reaction: Heat the reaction mixture to 70 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice.
-
Neutralization: Slowly add a 5% aqueous sodium bicarbonate solution until the pH of the mixture is neutral to slightly basic (pH 7-8). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N¹-t-Butyl-5-fluorobenzene-1,2-diamine. The product can be further purified by column chromatography if necessary.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol: SNAr with a Secondary Amine (e.g., Morpholine)
-
Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add the nucleophile (e.g., morpholine, 1.5-2.0 eq).
-
Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) to facilitate the reaction.
-
Reaction: Heat the mixture to 80-120 °C and monitor by TLC or LC-MS. The reaction is often visually indicated by a color change.
-
Workup: After completion, cool the reaction and pour it into water. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with water and then a non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization or column chromatography.
Electrophilic Aromatic Substitution (EAS)
EAS reactions on this substrate are highly disfavored and synthetically unviable.
Mechanistic Rationale:
-
Ring Deactivation: The potent deactivating effects of the nitro and fluoro groups make the ring extremely electron-poor and thus unreactive towards electrophiles. [1][6]* Steric Hindrance: The bulky t-butyl group shields the ortho positions, further hindering electrophilic attack.
-
Reaction with Amine: Under the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the basic amine nitrogen would be protonated. [13]The resulting anilinium ion (-NH₂⁺-t-Bu) is a powerful deactivating, meta-directing group, further shutting down any possibility of a productive reaction. [14][15]Friedel-Crafts reactions are unequivocally incompatible due to the strongly deactivating nitro group and the Lewis basic amine, which would coordinate with the catalyst. [1]
Reactivity of the Amine Group
The reactivity of the N-H bond is significantly modulated by both electronic and steric factors.
-
Basicity: The amine is a very weak base. The nitrogen lone pair is delocalized into the aromatic ring and is further withdrawn by the potent nitro group, making it less available for protonation. [1]* N-Alkylation/Acylation: While possible, these reactions are sterically hindered by the t-butyl group. [2][3]They require more forcing conditions compared to less substituted anilines. Protection of the amine, for instance as a Boc-carbamate, is a common strategy in related systems but may be challenging here due to the already low nucleophilicity of the nitrogen. [16][17]* Directed ortho-Metalation (DoM): DoM typically involves the deprotonation of an ortho C-H bond by a strong base (like n-BuLi), directed by a coordinating functional group (the DMG). [18]For this compound, the N-t-butyl group could theoretically act as a DMG. However, the only available ortho position (C3) is electronically deactivated and sterically shielded by the adjacent nitro group, making lithiation highly improbable. [19][20]
Strategic Synthesis and Decision Making
The predictable reactivity of this compound allows for its strategic incorporation into synthetic routes. The following decision tree summarizes the most viable transformations.
Caption: Decision tree for synthetic transformations.
Conclusion
This compound is a specialty chemical building block whose reactivity is dominated by two primary pathways: selective reduction of the nitro group and nucleophilic aromatic substitution at the fluorine-bearing carbon. The strong deactivation of the aromatic ring by the nitro and fluoro groups, combined with the significant steric hindrance imparted by the N-t-butyl substituent, effectively precludes electrophilic aromatic substitution and complicates reactions at the amine nitrogen. By understanding these governing principles, chemists can confidently employ this molecule to construct complex, functionalized aniline derivatives, particularly for applications in pharmaceutical and materials science research.
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Cholewiak, A., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(6), 1768. [Link]
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Wang, F., et al. (2022). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Frontiers in Chemistry, 10, 989808. [Link]
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Kessar, S. V., et al. (2008). A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. Angewandte Chemie International Edition, 47(25), 4703-4706. [Link]
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Filo. (2025). What is the ortho effect of nitro group on aniline?. [Link]
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Stanetty, P., et al. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6833-6837. [Link]
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Knochel, P., & Al-Harrasi, A. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. ACS Catalysis, 1(8), 979-993. [Link]
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N-t-Butyl-5-fluoro-2-nitroaniline derivatives and their potential uses
An In-Depth Technical Guide to N-t-Butyl-5-fluoro-2-nitroaniline Derivatives: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile chemical scaffold, and its derivatives. We will explore its synthesis, key chemical transformations, and burgeoning potential in the field of drug discovery and development, with a particular focus on its applications in oncology and antimicrobial research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular framework.
The this compound Scaffold: A Profile
This compound (CAS 1133115-34-0) is an aromatic compound featuring a nitroaniline core strategically functionalized with a fluorine atom and a bulky tert-butyl group.[1] Each of these components imparts distinct physicochemical properties that make it a valuable starting point for chemical synthesis.
-
The Nitroaniline Core: The 2-nitroaniline moiety is a classic precursor in medicinal chemistry. The nitro group is a strong electron-withdrawing group that can be readily reduced to a primary amine. This transformation is pivotal, creating an ortho-diamine-like structure that is a gateway to a vast array of heterocyclic systems.
-
The Fluorine Substituent: The inclusion of fluorine in drug candidates is a well-established strategy in modern medicinal chemistry.[2][3] Fluorine's high electronegativity and small size can significantly alter a molecule's properties, often leading to enhanced metabolic stability, increased lipophilicity (improving membrane permeability), and stronger binding affinity to target proteins.[2][4] In this scaffold, the fluorine at the 5-position influences the electronic environment of the aromatic ring.
-
The N-t-Butyl Group: The sterically demanding tert-butyl group can influence the molecule's conformation and solubility. Its bulk can provide a degree of metabolic shielding to the adjacent amine and can play a crucial role in dictating the orientation of the molecule within a protein's binding pocket.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1133115-34-0 | [1] |
| Molecular Formula | C₁₀H₁₃FN₂O₂ | [1] |
| Molecular Weight | 212.2 g/mol | [1] |
This unique combination of functional groups makes this compound a privileged scaffold for generating diverse chemical libraries with potential therapeutic applications.[5]
Synthesis and Key Derivatization Strategies
The true potential of this compound is unlocked through its chemical modification. The synthetic pathway generally involves the initial synthesis of the core structure, followed by strategic derivatization, primarily centered around the versatile nitro group.
General Synthetic Workflow
The diagram below illustrates the central role of this compound as a parent compound, leading to key intermediates and subsequent classes of potentially bioactive derivatives.
Caption: Synthetic pathways originating from the core compound.
Protocol 1: Synthesis of N-t-Butyl-5-fluoro-benzene-1,2-diamine (Key Intermediate)
The reduction of the nitro group is the most critical step in the derivatization process. Catalytic hydrogenation is a clean and efficient method for this transformation, analogous to procedures used for similar nitroaromatic compounds.[6]
Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups to amines under a hydrogen atmosphere. Ethanol is a suitable solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. The reaction proceeds cleanly with minimal side products.
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (10.0 mmol) in ethanol (50 mL) in a hydrogenation vessel, add 10% Palladium on carbon (100 mg, ~10 mol% Pd).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (4 bar) and stir the mixture vigorously at room temperature for 6-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield N-t-Butyl-5-fluoro-benzene-1,2-diamine, which can often be used in the next step without further purification.
Therapeutic Potential and Applications
Derivatives of this scaffold are being explored for a range of therapeutic applications, primarily driven by the structural motifs they can generate.
Anticancer Agents: Targeting Kinase Signaling
The anilino and benzamide moieties are core components of numerous kinase inhibitors.[7] By inhibiting specific kinases that are overactive in cancer cells, these drugs can block signaling pathways responsible for cell proliferation and survival.[8] Derivatives of this compound are promising candidates in this domain. The fluorine atom, in particular, can enhance binding to the ATP-binding pocket of kinases.[7]
Potential Targets:
-
Bruton's Tyrosine Kinase (BTK): BTK is a crucial target in B-cell malignancies. Many BTK inhibitors feature a substituted aniline or benzamide core.[8]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a key anti-angiogenic strategy. Pyrrole indolin-2-one derivatives, which often contain a substituted aniline, are known VEGFR inhibitors.[7]
-
Dual Bcr-Abl/HDAC Inhibitors: Some novel cancer therapies combine kinase inhibition with histone deacetylase (HDAC) inhibition in a single molecule, and these often utilize aminophenyl-based structures.[9]
The diagram below conceptualizes how a derivative might function as a Type I kinase inhibitor, competing with ATP for the enzyme's active site.
Caption: Mechanism of competitive kinase inhibition.
Antimicrobial Agents
The 2-aminobenzamide framework, readily accessible from the core compound, has demonstrated notable potential as an antimicrobial agent. Studies on related series of 2-aminobenzamide derivatives have shown activity against a spectrum of bacterial and fungal pathogens.[10][11]
Key Findings from Related Studies:
-
A series of 2-aminobenzamide derivatives were tested against bacteria such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[10]
-
Antifungal activity was evaluated against strains like Aspergillus fumigatus and Candida albicans.[10][11]
-
In one study, a specific 2-amino-N-(4-methoxyphenyl)benzamide derivative showed excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole.[10][11]
This suggests that a library of N-t-butyl-5-fluoro-2-aminobenzamide derivatives could yield novel antimicrobial leads.
Protocol 2: Synthesis of a Representative 2-Amino-N-Arylbenzamide Derivative
This protocol describes the formation of an amide bond, a key step in creating many bioactive molecules, including kinase inhibitors and potential antimicrobials.
Rationale: This is a standard amide coupling reaction. The formation of a mixed anhydride from the carboxylic acid and isobutyl chloroformate activates the carboxyl group for nucleophilic attack by the amine (the key intermediate from Protocol 1). N-methylmorpholine (NMM) is used as a base to neutralize the HCl generated during the reaction.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve the desired carboxylic acid (e.g., benzoic acid, 1.1 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL) and cool the solution to 0°C.
-
Anhydride Formation: Add N-methylmorpholine (NMM, 1.2 mmol) followed by the dropwise addition of isobutyl chloroformate (1.1 mmol). Stir the mixture at 0°C for 30 minutes to form the mixed anhydride.
-
Coupling: To this mixture, add a solution of N-t-Butyl-5-fluoro-benzene-1,2-diamine (1.0 mmol, from Protocol 1) in THF (10 mL).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Future Outlook and Conclusion
This compound is more than a single chemical; it is a launchpad for chemical innovation. The strategic placement of its functional groups provides a robust platform for generating diverse molecular architectures with significant therapeutic potential.
-
Oncology: The development of novel, selective kinase inhibitors remains a high priority. Derivatives of this scaffold are prime candidates for screening against panels of cancer-relevant kinases.
-
Infectious Disease: With the rise of antimicrobial resistance, new chemical entities are urgently needed. The demonstrated activity of related aminobenzamides makes this a fruitful area for further investigation.[10][11]
-
Other CNS and Inflammatory Disorders: The incorporation of fluorine is a common feature in drugs targeting the central nervous system and inflammatory pathways.[2] As new biological targets are validated, libraries derived from this scaffold could be screened for a wide range of activities.
The methodologies outlined in this guide provide a clear path from the core compound to key intermediates and final derivatives. By leveraging these synthetic strategies, researchers can efficiently explore the chemical space around the this compound core, paving the way for the discovery of next-generation therapeutics.
References
- (Time in Barkly Region, AU not cited)
- This compound | CAS 1133115-34-0 | SCBT. Santa Cruz Biotechnology.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
- 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785. PubChem - NIH.
- 1157528-24-9|N-Butyl-2-fluoro-5-nitroaniline|BLD Pharm. BLD Pharm.
- 5-Fluoro-2-nitroaniline. Chem-Impex.
- 2-Fluoro-5-nitroaniline, 98%+. Ottokemi.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
- 2-Fluoro-5-nitroaniline 98 369-36-8. Sigma-Aldrich.
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
- The Efficacy of 5-Fluoroisoquinoline and its Derivatives as Kinase Inhibitors: A Compar
- Buy 2-Amino-5-fluoro-N-butylbenzamide. Smolecule.
- Process for preparing 2-fluoro-5-nitroaniline.
- (PDF) 2-Fluoro-5-nitroaniline.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- 5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250. PubChem.
- 2-Fluoro-5-nitroaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com.
- The Development of BTK Inhibitors: A Five-Year Upd
- Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (Source not specified).
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (Source not specified).
- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI.
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study | Request PDF.
- 448-19-1|5-Fluoro-2-nitroanisole|BLD Pharm. BLD Pharm.
- 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species. PubMed.
Sources
- 1. scbt.com [scbt.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: N-t-Butyl-5-fluoro-2-nitroaniline as a Novel Reagent for Covalent Protein Labeling in Proteomics
Introduction: The Imperative for Novel Protein Labeling Strategies
In the landscape of proteomics, the ability to covalently label proteins is fundamental to elucidating their function, interactions, and spatial organization within complex biological systems.[1][2] Chemical labeling, in particular, offers a versatile and powerful approach for introducing detectable tags, enabling applications from fluorescent imaging to quantitative mass spectrometry.[3][4][5] While a variety of reagents targeting specific amino acid residues are commercially available, the quest for novel functionalities, selectivities, and efficiencies remains a driving force in the field.[6][7] This application note introduces N-t-Butyl-5-fluoro-2-nitroaniline as a promising, previously unexplored reagent for the covalent modification of proteins, detailing its proposed mechanism of action and providing a comprehensive protocol for its application in mass spectrometry-based proteomics.
The unique chemical architecture of this compound, featuring a fluorine atom activated by an ortho-nitro group, suggests a reactivity profile amenable to nucleophilic aromatic substitution (SNAr) by nucleophilic amino acid side chains.[8] This opens the door to targeting residues such as cysteine and lysine under specific reaction conditions. The presence of the bulky tert-butyl group may also confer unique steric selectivity, potentially favoring labeling of more accessible sites on the protein surface.
Principle of Operation: Nucleophilic Aromatic Substitution for Protein Labeling
We propose that this compound labels proteins through a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nitro group at the ortho position to the fluorine atom polarizes the carbon-fluorine bond, rendering the aromatic ring susceptible to attack by nucleophiles. The thiol group of cysteine residues and the primary amine of lysine residues are potent nucleophiles in proteins, capable of initiating this reaction.
The reaction proceeds via a Meisenheimer complex intermediate, followed by the displacement of the fluoride ion to form a stable covalent bond between the protein and the N-t-Butyl-2-nitroaniline moiety. The choice of reaction conditions, particularly pH, can be tuned to favor the deprotonated, more nucleophilic form of the target amino acid side chain (thiolate for cysteine, neutral amine for lysine).
Caption: Proposed SNAr reaction mechanism.
Experimental Protocol: Labeling of Proteins with this compound for Mass Spectrometry Analysis
This protocol provides a step-by-step guide for the labeling of a purified protein or a complex protein lysate with this compound, followed by sample preparation for bottom-up proteomics analysis.
Materials and Reagents
-
This compound (synthesis required or custom order)
-
Protein sample (purified protein or cell lysate)
-
Urea
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA) (for optional cysteine blocking)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Trypsin, sequencing grade
-
C18 desalting spin columns
-
Mass spectrometer (e.g., Orbitrap series)
Step-by-Step Methodology
-
Protein Solubilization and Reduction:
-
Resuspend the protein sample in 8 M urea, 50 mM TEAB buffer (pH 8.5).
-
Add TCEP to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation (Optional Control):
-
For a control experiment to confirm cysteine-specific labeling, alkylate a separate aliquot of the reduced protein sample with 20 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
-
Labeling Reaction with this compound:
-
Prepare a 100 mM stock solution of this compound in anhydrous ACN.
-
Add the labeling reagent to the reduced protein sample to a final concentration of 10 mM. The optimal concentration may need to be determined empirically.
-
Incubate at 37°C for 2 hours. The reaction time and temperature can be optimized.
-
-
Quenching and Protein Precipitation:
-
Quench the reaction by adding dithiothreitol (DTT) to a final concentration of 20 mM.
-
Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 2 hours.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
-
Protein Digestion:
-
Wash the protein pellet twice with ice-cold 80% acetone.
-
Resuspend the pellet in 50 mM TEAB buffer (pH 8.5).
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate at 37°C overnight.
-
-
Peptide Desalting:
-
Acidify the peptide solution with 0.1% TFA.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides with 50% ACN, 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
-
Caption: Experimental workflow for protein labeling.
Data Analysis and Expected Results
The covalent modification of a peptide with this compound will result in a specific mass shift. This mass shift can be detected by the mass spectrometer and used to identify the labeled peptides and the specific sites of modification.
Table 1: Expected Mass Shifts upon Labeling
| Labeled Amino Acid | Molecular Formula of Adduct | Monoisotopic Mass Shift (Da) |
| Cysteine | C10H12N2O2 | +192.0899 |
| Lysine | C10H12N2O2 | +192.0899 |
Note: The mass shift is calculated based on the addition of the N-t-Butyl-2-nitroaniline moiety (C10H12N2O2) and the loss of a proton from the amino acid side chain.
Data analysis should be performed using a database search algorithm (e.g., Mascot, Sequest) with the specified mass shift as a variable modification on cysteine and lysine residues.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of the labeling protocol, several quality control measures should be implemented:
-
Negative Control: A sample processed without the addition of the labeling reagent should be included to identify non-specific binding and background signals.
-
Alkylation Control: A sample where cysteine residues are blocked with iodoacetamide prior to labeling can be used to confirm the cysteine-specificity of the reaction.
-
Dose-Response: Titrating the concentration of the labeling reagent will help to determine the optimal concentration for efficient labeling without causing protein precipitation or other artifacts.
-
MS/MS Fragmentation Analysis: The fragmentation spectra of labeled peptides should be manually inspected to confirm the site of modification. The presence of fragment ions containing the mass shift will provide high confidence in the identification of the labeled residue.
Conclusion and Future Perspectives
This compound presents a novel and promising avenue for the chemical labeling of proteins in proteomics. The proposed SNAr mechanism offers a straightforward approach for targeting nucleophilic amino acid residues. The detailed protocol provided herein serves as a starting point for researchers to explore the utility of this reagent. Further characterization of its reactivity, selectivity, and biocompatibility will be crucial in establishing its place in the toolkit of proteomics researchers. Future studies could explore the synthesis of isotopically labeled versions of this reagent for quantitative proteomics applications.
References
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
- (PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics.
-
Peptide Labeling Reagents. AxisPharm. [Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]
-
Labeling Non-Antibody Proteins and Small Molecules: An Advanced Guide. Assay Genie. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Peptide Labeling Reagents | AxisPharm [axispharm.com]
- 6. Tandem Mass Tag Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. mdpi.com [mdpi.com]
Protocol for N-t-Butyl-5-fluoro-2-nitroaniline conjugation to peptides
An Application Note and Protocol for the Site-Specific Conjugation of N-t-Butyl-5-fluoro-2-nitroaniline to Cysteine-Containing Peptides
Abstract
Peptide-small molecule conjugates are a rapidly advancing class of therapeutics, combining the specificity of peptides with the pharmacological properties of small molecules to create agents with enhanced efficacy and targeted delivery.[1][2] This application note provides a detailed protocol for the site-specific conjugation of this compound to peptides. The described method leverages a robust Nucleophilic Aromatic Substitution (SNAr) reaction, targeting the thiol group of cysteine residues. This approach offers a direct and efficient pathway to creating stable thioether-linked conjugates. We present a comprehensive workflow, including reaction setup, purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and characterization using Mass Spectrometry (MS), designed for researchers in drug discovery and development.
Introduction
The conjugation of small molecules to peptides is a powerful strategy to improve the therapeutic properties of peptide-based drugs, such as extending their plasma half-life, enhancing stability, and enabling targeted delivery.[3][4][5] this compound is a small molecule of interest for such applications. Its chemical structure, featuring an electron-deficient aromatic ring, is amenable to specific conjugation chemistries.
This document outlines a detailed protocol for covalently attaching this compound to a peptide via a cysteine residue. The presence of a nitro group ortho to a fluorine atom on the aniline ring system activates the fluorine for Nucleophilic Aromatic Substitution (SNAr). This allows the nucleophilic thiol side chain of a cysteine residue to displace the fluorine atom, forming a highly stable thioether bond. This method is advantageous due to its site-specificity for cysteine, proceeding under mild conditions that preserve the integrity of the peptide.[2]
Principle of the Method: Nucleophilic Aromatic Substitution (SNAr)
The core of this protocol is the SNAr reaction. For an SNAr reaction to proceed, two key features are required on the aromatic ring:
-
A good leaving group: In this case, the fluorine atom.
-
Strong electron-withdrawing groups: The nitro group (-NO2) positioned ortho and para to the leaving group strongly activates the ring for nucleophilic attack by stabilizing the intermediate Meisenheimer complex.
The thiol group (-SH) of a cysteine residue is an excellent nucleophile, especially in its deprotonated thiolate form (-S⁻). By performing the reaction under basic conditions, the cysteine thiol is deprotonated, enhancing its nucleophilicity and facilitating the attack on the electron-deficient carbon atom bonded to the fluorine. The result is a stable, covalent thioether linkage between the peptide and the small molecule.
Sources
- 1. Peptide-Small Molecule Conjugation - Creative Peptides [creative-peptides.com]
- 2. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 5. qyaobio.com [qyaobio.com]
Application Note: N-t-Butyl-5-fluoro-2-nitroaniline as a Novel Derivatization Reagent for Enhanced Quantitative Mass Spectrometry of Amine-Containing Analytes
Abstract
Quantitative mass spectrometry is a cornerstone of modern analytical science, particularly in drug development and biomedical research. However, the inherent chemical properties of certain analytes can lead to poor ionization efficiency and, consequently, low sensitivity. This application note introduces N-t-Butyl-5-fluoro-2-nitroaniline as a novel derivatization reagent designed to enhance the detection of primary and secondary amine-containing compounds in complex biological matrices. We present a detailed protocol for the derivatization of a model analyte, and discuss the underlying chemical principles that contribute to significant improvements in signal intensity and chromatographic behavior. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals seeking to improve the sensitivity and reliability of their quantitative mass spectrometry assays.
Introduction: The Challenge of Quantifying Low-Abundance Amines
The accurate quantification of small molecules, peptides, and proteins is critical in numerous scientific disciplines. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high selectivity and sensitivity.[1] However, many biologically relevant molecules, particularly those containing primary and secondary amine functional groups, exhibit poor ionization efficiency in common electrospray ionization (ESI) sources. This can lead to challenges in achieving the low limits of detection (LOD) and quantification (LOQ) required for many applications.
Chemical derivatization offers a powerful solution to this problem by modifying the analyte to improve its physicochemical properties.[2][3] An ideal derivatization reagent should react specifically and rapidly with the target functional group, introduce a readily ionizable moiety, and improve chromatographic separation.[1] This application note introduces a novel reagent, this compound, for the derivatization of primary and secondary amines, and provides a comprehensive guide to its application in quantitative mass spectrometry.
This compound: A Novel Reagent for Amine Derivatization
This compound (MW: 212.2 g/mol , CAS: 1133115-34-0) is an aromatic amine with electron-withdrawing nitro and fluoro groups.[4] While its primary applications have not been extensively documented in the context of mass spectrometry, its chemical structure suggests significant potential as a derivatization agent for primary and secondary amines.
The proposed mechanism of action involves a nucleophilic aromatic substitution reaction, where the amine group of the analyte displaces the fluorine atom on the this compound ring. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group ortho to the fluorine, which activates the aromatic ring towards nucleophilic attack. The resulting derivatized analyte incorporates the N-t-butyl-2-nitroaniline moiety, which is expected to enhance ionization efficiency and improve chromatographic retention on reverse-phase columns.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Model analyte (e.g., a primary or secondary amine-containing drug molecule or metabolite)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium bicarbonate (NH4HCO3)
-
Triethylamine (TEA)
-
Internal Standard (IS) - a stable isotope-labeled version of the analyte is recommended.
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)
Safety Precautions
This compound and related nitroanilines are potentially hazardous.[5][6][7][8] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Derivatization Protocol
This protocol provides a general framework for the derivatization of a model amine-containing analyte. Optimization of reaction conditions (e.g., temperature, time, reagent concentration) may be necessary for specific applications.
-
Sample Preparation:
-
For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50 mM ammonium bicarbonate buffer (pH 8.5).
-
-
Derivatization Reaction:
-
Prepare a 10 mg/mL stock solution of this compound in acetonitrile.
-
To the reconstituted sample, add 10 µL of the this compound stock solution and 5 µL of triethylamine.
-
Vortex briefly and incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
Acidify the reaction mixture by adding 5 µL of 1% formic acid in water to quench the reaction.
-
-
Sample Cleanup (Optional):
-
If significant matrix effects are observed, a solid-phase extraction (SPE) cleanup step may be beneficial. The choice of SPE sorbent will depend on the properties of the derivatized analyte.
-
LC-MS/MS Analysis
The following are suggested starting parameters for LC-MS/MS analysis. These should be optimized for the specific analyte and instrument.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of the derivatized analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for the derivatized analyte and internal standard should be optimized by direct infusion.
Visualization of Experimental Workflow and Reaction Mechanism
Caption: Experimental workflow for the derivatization and analysis of amine-containing analytes.
Caption: Proposed reaction mechanism for the derivatization of an amine-containing analyte.
Expected Results and Discussion
The derivatization of a model primary amine-containing analyte with this compound is expected to yield a significant improvement in analytical performance. The table below presents hypothetical data illustrating the potential benefits of this derivatization strategy.
| Parameter | Underivatized Analyte | Derivatized Analyte | Fold Improvement |
| Limit of Detection (LOD) | 1.0 ng/mL | 0.05 ng/mL | 20x |
| Limit of Quantification (LOQ) | 3.0 ng/mL | 0.15 ng/mL | 20x |
| Signal Intensity (Peak Area) | 5,000 | 120,000 | 24x |
| Retention Time | 2.1 min | 5.8 min | N/A |
The anticipated increase in signal intensity is attributed to the enhanced proton affinity of the derivatized molecule, leading to more efficient ionization in the ESI source. The extended retention time on a reverse-phase column is a result of the increased hydrophobicity of the derivatized analyte, which can aid in separating it from early-eluting, polar matrix components, thereby reducing ion suppression.
Conclusion
This application note has introduced this compound as a promising, albeit hypothetically applied, derivatization reagent for the quantitative analysis of primary and secondary amine-containing compounds by LC-MS/MS. The detailed protocol and discussion of the underlying chemical principles provide a solid foundation for researchers to explore the utility of this reagent in their own analytical workflows. The potential for significant improvements in sensitivity and chromatographic performance makes this compound a valuable tool for challenging quantitative applications in various fields of scientific research and development.
References
-
Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC - NIH. (2023-05-23). Retrieved from [Link]
-
Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - PubMed. (2013-09-07). Retrieved from [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Retrieved from [Link]
-
(PDF) Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - ResearchGate. (2023-05-11). Retrieved from [Link]
-
Derivatization for proteomics. Retrieved from [Link]
-
Sample Multiplexing Strategies in Quantitative Proteomics - PMC - NIH. Retrieved from [Link]
-
2 - SAFETY DATA SHEET. Retrieved from [Link]
-
Absolute Quantitation of Peptides and Proteins by Coulometric Mass Spectrometry After Derivatization - PMC - NIH. Retrieved from [Link]
-
What are the synthesis routes of 5-Fluoro-2-nitroaniline - Knowledge - Bloom Tech. (2023-04-24). Retrieved from [Link]
-
Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC - PubMed Central. Retrieved from [Link]
Sources
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- 2. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for N-t-Butyl-5-fluoro-2-nitroaniline in Cell-Based Assays and Chemical Biology
Introduction: Unveiling the Potential of a Multifunctional Scaffold
N-t-Butyl-5-fluoro-2-nitroaniline is a synthetic organic compound characterized by a nitroaniline core, further substituted with a fluorine atom and a bulky tert-butyl group. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in a wide array of bioactive compounds, suggesting its potential as a valuable tool in chemical biology and drug discovery.[1][2][3] The nitroaniline backbone is a well-established pharmacophore with demonstrated anticancer and antimicrobial properties.[1][2][3] The introduction of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5][6][7][8] The tert-butyl group, a common substituent in medicinal chemistry, can influence lipophilicity and steric interactions within protein binding pockets.[9][10][11][12]
These structural features suggest that this compound may exhibit cytotoxic, pro-apoptotic, or cell cycle-modulating activities, making it a candidate for investigation in cancer cell biology. Furthermore, the electron-withdrawing nature of the nitro and fluoro groups could modulate the electronics of the aniline moiety, potentially positioning this compound as an inhibitor of various enzymes, such as kinases.[13][][15][16]
This guide provides a comprehensive overview of detailed protocols for the initial characterization of this compound in common cell-based assays. The following sections will detail methodologies to assess its cytotoxic potential, investigate its ability to induce apoptosis, analyze its impact on cell cycle progression, and explore its potential as a modulator of cellular signaling pathways.
Section 1: Assessment of Cytotoxicity using the MTT Assay
The initial step in characterizing a novel compound is often to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[17] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[17] This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of a compound, a key measure of its potency.[18][19][20]
Workflow for IC50 Determination via MTT Assay
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
Materials:
-
This compound
-
Adherent cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.[18]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
| Parameter | Description | Example Value |
| Cell Line | Human cervical cancer | HeLa |
| Seeding Density | Cells per well | 8,000 |
| Incubation Time | Duration of compound exposure | 48 hours |
| IC50 | Half-maximal inhibitory concentration | 15 µM |
Section 2: Investigating Apoptosis Induction with Annexin V/PI Staining
If this compound is found to be cytotoxic, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect apoptotic cells.[21][22] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[23] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[21][23]
Workflow for Apoptosis Detection
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with this compound (at its IC50 concentration) and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.[23]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Section 3: Cell Cycle Analysis by Propidium Iodide Staining
Many cytotoxic compounds exert their effects by disrupting the cell cycle. Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can provide insights into the mechanism of action of this compound. Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[24] This allows for the differentiation of cell cycle phases by flow cytometry.[25][26]
Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution using Propidium Iodide staining and flow cytometry.
Protocol 3: Cell Cycle Analysis
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[24]
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Harvest approximately 1 x 10^6 cells and wash once with PBS.
-
Resuspend the cell pellet and, while vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data on a linear scale.
-
Use software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Compare the cell cycle profiles of treated cells to the vehicle control to identify any cell cycle arrest.
-
Section 4: Probing Cellular Signaling Pathways by Western Blotting
To delve deeper into the mechanism of action, it is often necessary to examine the effect of a compound on specific signaling pathways. For instance, if this compound is hypothesized to be a kinase inhibitor, Western blotting can be used to assess the phosphorylation status of the kinase's downstream targets. Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.[27][28]
Workflow for Western Blotting
Caption: General workflow for analyzing protein expression and phosphorylation status by Western blotting.
Protocol 4: Western Blotting for Signaling Pathway Analysis
Materials:
-
Cell lysates from treated and control cells
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[27][29]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Conclusion
The protocols outlined in this guide provide a foundational framework for the initial characterization of this compound in a cell-based context. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential biological activities. Further investigation into specific molecular targets, such as protein kinases, through techniques like Western blotting, can elucidate its mechanism of action. The combination of these assays will enable a comprehensive initial assessment of this compound's utility in chemical biology and its potential for further development in therapeutic applications.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Protocols.io. Retrieved from [Link]
-
Wuitschik, G., et al. (2010). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Winkelmann, E., et al. (1970). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. PubMed. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
-
Singh, R. P., et al. (2011). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
Sharma, R., & Sharma, C. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Goundry, W. R., et al. (2023). (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. ACS Publications. Retrieved from [Link]
-
NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
-
Cell Signaling Technology. (2013, May 1). Western Blotting Protocol [Video]. YouTube. Retrieved from [Link]
-
Medina-Franco, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Small Molecule Drug Screening Service-Enzymes. Retrieved from [Link]
-
Dembitsky, V. M. (2006). The tert-butyl group in chemistry and biology. ResearchGate. Retrieved from [Link]
-
Scott, P. J. H. (2015). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Retrieved from [Link]
-
Zhu, H., et al. (2014). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. Retrieved from [Link]
-
Schwartz, P. A., & Murray, B. W. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
Dembitsky, V. M. (2006). Natural compounds with t-butyl group. ResearchGate. Retrieved from [Link]
-
Singh, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]
-
NCBI Bookshelf. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
Rozpędek-Kamińska, W., et al. (2021). 4.8. Apoptosis Analysis. Bio-protocol. Retrieved from [Link]
-
Shi, Y. F., et al. (1996). A Simplified Protocol for Apoptosis Assay by DNA Content Analysis. ResearchGate. Retrieved from [Link]
-
Medina-Franco, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Retrieved from [Link]
-
Czarnek, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Retrieved from [Link]
-
The Cynical Scientist. (2022, July 6). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism [Video]. YouTube. Retrieved from [Link]
-
Li, Y., et al. (2014). Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. ResearchGate. Retrieved from [Link]
-
Ozgun, A., & Ozgun, E. (2021). MTT assay to determine the IC50 value of the different drugs and... ResearchGate. Retrieved from [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
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- 1. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 18. creative-bioarray.com [creative-bioarray.com]
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- 20. researchgate.net [researchgate.net]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. kumc.edu [kumc.edu]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. m.youtube.com [m.youtube.com]
- 29. CST | Cell Signaling Technology [cellsignal.com]
Derivatization of amino acids with N-t-Butyl-5-fluoro-2-nitroaniline for HPLC analysis
Application Note & Protocol
Topic: Proposed Method for the Derivatization of Amino Acids with N-t-Butyl-5-fluoro-2-nitroaniline for High-Performance Liquid Chromatography (HPLC) Analysis
For: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a proposed methodology for the pre-column derivatization of amino acids using a novel reagent, this compound, for subsequent quantitative analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection. Amino acid analysis is a critical tool in life sciences and pharmaceutical development. However, most amino acids lack a strong chromophore, necessitating derivatization to enhance their detectability. This application note details the theoretical basis for the derivatization, a comprehensive, step-by-step protocol for the derivatization reaction, and a proposed HPLC method for the separation and analysis of the resulting derivatives. The proposed method is grounded in the well-established chemistry of halonitrobenzene reagents and offers potential advantages in terms of derivative stability and chromatographic behavior. This document is intended to serve as a foundational guide for researchers to develop and validate a novel method for amino acid analysis.
Introduction: The Rationale for a Novel Derivatization Agent
Quantitative amino acid analysis is fundamental in a wide array of scientific disciplines, from proteomics and clinical diagnostics to food science and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution and sensitivity. A significant challenge in the HPLC analysis of amino acids is their inherent lack of strong ultraviolet (UV) absorbing or fluorescent properties, making direct detection difficult and insensitive.
To overcome this limitation, pre-column derivatization is a common strategy. This involves a chemical reaction that attaches a chromophoric or fluorophoric tag to the amino acid molecule prior to its injection into the HPLC system. A variety of reagents, such as 2,4-dinitrofluorobenzene (DNFB), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and o-phthalaldehyde (OPA), are routinely used for this purpose. The choice of derivatizing agent is critical and can influence the sensitivity, stability of the derivatives, and the chromatographic separation.
This application note introduces This compound as a promising, yet unexplored, derivatizing agent for amino acid analysis. Structurally, it belongs to the family of activated halonitrobenzenes, similar to the classic Sanger's reagent (DNFB). The presence of an electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution by the primary or secondary amine group of an amino acid.
Causality behind this choice: The introduction of a bulky tert-butyl group is hypothesized to confer several advantages:
-
Enhanced Stability: The steric hindrance provided by the t-butyl group may protect the derivative from hydrolysis, leading to more robust and reproducible results.
-
Improved Chromatographic Properties: The increased hydrophobicity of the t-butyl group is expected to enhance the retention of the derivatives on reversed-phase HPLC columns, potentially improving the resolution of early-eluting, polar amino acids.
-
Unique Selectivity: The electronic and steric properties of this reagent may offer different selectivity in the separation of complex amino acid mixtures compared to existing methods.
It is important to note that, to date, there is a lack of published literature on the specific use of this compound for amino acid derivatization. Therefore, the protocols and methods described herein are proposed based on established chemical principles and are intended to provide a robust starting point for method development and validation in a research setting.
Principle of the Derivatization Reaction
The proposed derivatization of amino acids with this compound proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, the unprotonated amino group of the amino acid acts as a nucleophile and attacks the electron-deficient carbon atom of the benzene ring that is bonded to the fluorine atom. The fluorine atom, being a good leaving group, is subsequently displaced. The reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex.
The reaction must be carried out under basic conditions (pH > 8) to ensure that the amino group of the amino acid is in its deprotonated, nucleophilic state (-NH2) rather than its protonated, non-nucleophilic state (-NH3+).
Below is a diagram illustrating the proposed workflow for this analytical method.
Caption: Proposed workflow for amino acid analysis.
Experimental Protocols
Required Reagents and Materials
-
This compound (Purity ≥ 98%)
-
Amino Acid Standard Mixture (e.g., 1 nmol/µL of each amino acid)
-
Sodium Bicarbonate (NaHCO3)
-
Hydrochloric Acid (HCl), 1 M
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Formic Acid (FA), HPLC grade
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and tips
-
HPLC system with UV-Vis detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Proposed Derivatization Protocol
This protocol is designed for a total reaction volume of 100 µL. It can be scaled as needed. A blank (without amino acids) and a standard mixture should be run with each batch of samples for quality control.
-
Preparation of Reagents:
-
Derivatization Buffer: Prepare a 100 mM sodium bicarbonate solution in HPLC grade water. Adjust the pH to 9.0 with NaOH if necessary.
-
Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. Note: This solution should be prepared fresh daily and protected from light.
-
Quenching Solution: Prepare a 200 mM HCl solution in water.
-
-
Derivatization Procedure:
-
Pipette 20 µL of the amino acid standard or sample into a 1.5 mL microcentrifuge tube.
-
Add 40 µL of the 100 mM sodium bicarbonate buffer (pH 9.0).
-
Vortex briefly to mix.
-
Add 40 µL of the this compound solution.
-
Vortex thoroughly for 30 seconds.
-
Incubate the mixture in a heating block or water bath at 65°C for 45 minutes.
-
After incubation, cool the tubes to room temperature.
-
Add 10 µL of the 200 mM HCl solution to quench the reaction and neutralize the excess base.
-
Vortex to mix.
-
The sample is now ready for HPLC analysis. If necessary, centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
| Parameter | Proposed Condition | Rationale |
| Solvent for Reagent | Acetonitrile | Good solubility for the derivatizing agent and miscible with the aqueous sample matrix. |
| pH | 9.0 | Ensures the amino group is deprotonated and acts as an effective nucleophile. |
| Temperature | 65°C | Provides sufficient energy to overcome the activation barrier of the reaction without degrading the amino acids. |
| Time | 45 minutes | An estimated time to allow the reaction to proceed to completion. This should be optimized experimentally. |
| Reagent Molar Excess | High | To drive the reaction to completion according to Le Chatelier's principle. |
Proposed HPLC Method
The hydrophobic nature of the this compound tag makes reversed-phase HPLC the ideal separation mode. A gradient elution is necessary to resolve the derivatives of amino acids with varying polarities.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm and 340 nm (scan for optimal) |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 26.0 | |
| 28.0 | |
| 28.1 | |
| 35.0 |
Rationale for HPLC conditions:
-
A C18 column is the standard for reversed-phase chromatography and should provide good retention for the hydrophobic derivatives.[1]
-
Formic acid is used as a mobile phase modifier to ensure good peak shape by keeping acidic amino acid derivatives protonated and improving ionization for potential MS detection.
-
A gradient elution from a lower to a higher concentration of organic solvent (acetonitrile) is essential to elute both the polar and non-polar amino acid derivatives within a reasonable timeframe.[1]
-
The detection wavelength is proposed based on the typical absorbance of nitroaromatic compounds. An initial UV scan of a derivatized standard is highly recommended to determine the absorbance maximum for optimal sensitivity. Nitroaromatic compounds generally have strong absorbance around 254 nm and can have a secondary absorbance at longer wavelengths (e.g., ~340 nm).[2][3]
Method Validation and Performance Characteristics (Theoretical)
For this method to be considered trustworthy and reliable, a full validation according to ICH guidelines or equivalent standards must be performed. The following parameters would need to be experimentally determined:
-
Linearity and Range: A calibration curve should be constructed by derivatizing a series of amino acid standards of known concentrations. The method should demonstrate a linear relationship between concentration and peak area over a defined range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
-
Accuracy and Precision: Accuracy (closeness to the true value) should be assessed by spike-recovery experiments. Precision (repeatability) should be determined by analyzing replicate samples at different concentrations.
-
Specificity: The ability of the method to resolve the amino acid derivatives from each other and from potential interferences in the sample matrix must be demonstrated.
-
Stability: The stability of the derivatized samples at room temperature and under refrigerated conditions should be evaluated to establish a reliable timeframe for analysis after preparation.
Potential Advantages and Considerations
Potential Advantages:
-
The bulky t-butyl group may shield the N-aryl linkage, potentially increasing the hydrolytic stability of the derivatives compared to less sterically hindered reagents.
-
The increased hydrophobicity could lead to better retention and resolution of small, polar amino acids that are often difficult to separate.
Considerations and Potential Challenges:
-
Steric Hindrance: The t-butyl group might slow down the derivatization reaction, especially with sterically hindered amino acids like valine or isoleucine. Optimization of reaction time and temperature will be crucial.
-
Reactivity with Secondary Amines: The reactivity of this compound with secondary amino acids (e.g., proline and hydroxyproline) needs to be experimentally confirmed.
-
Side Reactions: The potential for side reactions, such as derivatization of other nucleophilic groups (e.g., the thiol group of cysteine or the hydroxyl group of tyrosine), should be investigated.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Peak Area | - Incomplete derivatization (pH too low, temp too low, time too short).- Degradation of the reagent.- Incorrect detection wavelength. | - Verify the pH of the buffer is ~9.0.- Optimize reaction temperature and time.- Prepare fresh derivatizing reagent solution daily.- Perform a UV scan to find the optimal wavelength. |
| Poor Peak Shape (Tailing/Fronting) | - Column overload.- pH of the mobile phase is too close to the pKa of the derivatives.- Column degradation. | - Dilute the sample.- Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid).- Replace the HPLC column. |
| Extra Peaks in the Chromatogram | - Excess derivatizing reagent or its hydrolysis product.- Impurities in the sample or reagents. | - The quenching step should minimize the reagent peak. If it interferes, a sample cleanup step (e.g., solid-phase extraction) may be needed.- Run a blank to identify reagent-related peaks. |
| Poor Resolution Between Peaks | - Gradient slope is too steep.- Mobile phase composition is not optimal. | - Optimize the gradient program (e.g., make the slope shallower in the region of co-elution).- Try a different organic modifier (e.g., methanol) or a different column chemistry (e.g., Phenyl-Hexyl).[4] |
Conclusion
This application note provides a comprehensive theoretical framework and a detailed starting protocol for the development of a novel HPLC method for amino acid analysis using this compound as a pre-column derivatizing agent. The proposed method is based on sound chemical principles and offers potential advantages in terms of derivative stability and chromatographic performance. While this document serves as an in-depth guide, rigorous experimental optimization and validation are essential to establish a robust and reliable analytical method for routine use in research and quality control environments.
References
-
King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131. [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitroaniline. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). p-Nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines. Retrieved from [Link]
-
U.S. Army Medical Department. (1995). 6. Analytical Methods. In Toxicological Profile for Nitroaromatics. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Fluorescent Probes from N-t-Butyl-5-fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis and application of novel fluorescent probes derived from N-t-Butyl-5-fluoro-2-nitroaniline. This starting material offers a versatile platform for the development of fluorophores with tunable photophysical properties and specific reactivity, making them suitable for a range of bioimaging and sensing applications. The core synthetic strategy revolves around a nucleophilic aromatic substitution (SNAr) reaction, a robust and well-documented method for the functionalization of electron-deficient aromatic rings. These application notes will detail the underlying chemical principles, provide step-by-step synthetic protocols, and discuss the potential applications of the resulting fluorescent probes, particularly in the detection of biologically relevant analytes such as reactive oxygen species (ROS) and thiols.
Introduction: The Rationale for this compound in Fluorescent Probe Design
The development of fluorescent probes is a cornerstone of modern chemical biology and drug discovery, enabling the visualization and quantification of biological processes in real-time.[1][2] The choice of the core scaffold is critical in determining the probe's photophysical properties and its suitability for specific applications. This compound is an attractive starting material for several key reasons:
-
Electron-Deficient Aromatic System: The presence of a nitro group (-NO₂) strongly deactivates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functionalities.
-
Reactive Fluoro Group: The fluorine atom at the 5-position serves as an excellent leaving group in SNAr reactions, offering high reactivity and selectivity.
-
The Role of the N-t-Butyl Group: The bulky tert-butyl group can influence the photophysical properties of the final probe by modulating the electronic environment and potentially enhancing solubility in non-polar environments.
-
Versatility in Probe Design: By reacting this compound with different nucleophiles (e.g., amines, thiols), a diverse library of fluorescent probes can be generated with varied emission profiles and targeting moieties.
The general synthetic approach is analogous to the well-established chemistry of 4-chloro-7-nitrobenzofurazan (NBD-Cl), a widely used reagent for fluorescently labeling amines.[3][4][5][6]
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route to generate fluorescent probes from this compound is through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile (Nu⁻) attacks the electron-deficient aromatic ring, displacing the fluoride ion.
Reaction Mechanism
The SNAr mechanism proceeds via a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing nitro group.
-
Leaving Group Departure: The fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
The general reaction scheme is as follows:
Caption: General workflow of the SNAr reaction.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative fluorescent probe from this compound using an amine-containing nucleophile.
General Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification is typically achieved by column chromatography. Characterization of the final products should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Photophysical properties should be determined using UV-Vis and fluorescence spectroscopy.
Protocol 1: Synthesis of a Generic Amine-Substituted Fluorescent Probe
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing nucleophile (e.g., morpholine, piperidine, or a biologically relevant amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).
-
Add the amine-containing nucleophile (1.1 mmol).
-
Add triethylamine (1.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at 60-80 °C under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired fluorescent probe.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or ACN is used to dissolve the reactants and facilitate the SNAr reaction.
-
Base: Triethylamine or DIPEA is added to neutralize the hydrofluoric acid (HF) that is formed as a byproduct, driving the reaction to completion.
-
Temperature: Heating is often necessary to provide sufficient energy to overcome the activation barrier of the reaction.
-
Purification: Column chromatography is a standard and effective method for purifying the fluorescent probe from unreacted starting materials and byproducts.
Caption: Synthetic workflow for the fluorescent probe.
Application Notes: Potential Uses in Research and Drug Development
The fluorescent probes synthesized from this compound are expected to have a range of applications, primarily driven by the photophysical properties of the nitroaniline core and the functionality introduced via the nucleophile.
Detection of Reactive Oxygen Species (ROS)
Many nitroaromatic compounds exhibit fluorescence quenching that can be alleviated upon reduction of the nitro group. This "turn-on" fluorescence response can be exploited for the detection of reactive oxygen species (ROS), which are implicated in numerous pathological conditions.[6][7]
Principle: The synthesized probe is initially weakly fluorescent due to photoinduced electron transfer (PeT) from the excited state of the fluorophore to the electron-accepting nitro group. In the presence of certain ROS, the nitro group can be reduced to an amino group, which is electron-donating. This inhibits the PeT process, leading to a significant increase in fluorescence intensity.
Caption: Mechanism of a "turn-on" ROS probe.
Thiol Sensing
The electron-deficient nature of the aromatic ring in the synthesized probes can also be utilized for the detection of thiols.[8]
Principle: Thiol-containing molecules such as glutathione are important cellular antioxidants. The nucleophilic thiol group can react with the probe, leading to a change in its photophysical properties, such as a shift in the emission wavelength or an increase in fluorescence intensity.
Fluorescent Labeling of Biomolecules
By choosing a nucleophile that contains a reactive group (e.g., a primary amine for coupling to carboxylic acids), the synthesized fluorescent probes can be used to label proteins, peptides, and other biomolecules.[5] This enables their visualization and tracking in biological systems.
Data Presentation: Expected Photophysical Properties
The photophysical properties of the synthesized probes will depend on the specific nucleophile used and the solvent environment. Based on analogous nitroaromatic fluorophores, the following properties can be anticipated:
| Property | Expected Range | Notes |
| Excitation Maximum (λex) | 450 - 500 nm | Dependent on the electron-donating strength of the substituent. |
| Emission Maximum (λem) | 520 - 580 nm | Generally, a large Stokes shift is expected. |
| Quantum Yield (ΦF) | 0.01 - 0.5 | Highly solvent and substituent dependent. |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M-1cm-1 | Typical for this class of chromophores. |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of fluorescent probes. The straightforward and robust SNAr chemistry allows for the facile introduction of diverse functionalities, enabling the rational design of probes for specific applications in bioimaging, sensing, and drug development. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this promising class of fluorophores.
References
-
Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. [Link]
-
Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Semantic Scholar. [Link]
-
Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. Analytical Chemistry. [Link]
-
Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Journal of Medicinal Chemistry. [Link]
-
Photophysical Properties of the Prefluorescent Nitroxide Probes QT and C343T. The Journal of Physical Chemistry A. [Link]
-
Nitrobenzofurazan-Based Fluorescent Probes. Chinese Journal of Chemistry. [Link]
-
Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species. Yakugaku Zasshi. [Link]
-
Development of fluorescent probes for bioimaging applications. Current Opinion in Chemical Biology. [Link]
-
Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B. [Link]
-
Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. International Journal of Molecular Sciences. [Link]
-
photophysical properties (for instance several additional fluorine substituents); (ii) modulate the 424. ResearchGate. [Link]
-
Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. Accounts of Chemical Research. [Link]
-
Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies. Journal of Fluorescence. [Link]
-
Fluorescent probes for bioimaging applications. Current Opinion in Chemical Biology. [Link]
Sources
- 1. Development of fluorescent probes for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent probes for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrobenzofurazan-Based Fluorescent Probes [manu56.magtech.com.cn]
- 7. Aromatic SNF-Approach to Fluorinated Phenyl tert-Butyl Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: N-t-Butyl-5-fluoro-2-nitroaniline as a Potential Crosslinking Agent for Structural Biology
Authored by a Senior Application Scientist
Disclaimer: The following document proposes the use of N-t-Butyl-5-fluoro-2-nitroaniline as a chemical crosslinking agent based on established principles of chemical reactivity. To date, its application in structural biology is not widely documented in peer-reviewed literature. The protocols provided are theoretical starting points for research and development, derived from methodologies established for analogous compounds. Rigorous validation and optimization are required for any specific application.
Introduction: The Quest for Novel Crosslinking Reagents
Chemical crosslinking has become an indispensable tool in structural biology, providing distance constraints to elucidate protein-protein interactions, map binding sites, and stabilize transient or flexible protein complexes for high-resolution structural analysis by techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography. The utility of a crosslinking experiment is fundamentally dependent on the chemical properties of the reagent used—its specificity, reactivity, and the length of the spacer arm.
This application note introduces this compound as a candidate for a novel, short-range crosslinking agent. Its chemical structure, featuring an electron-deficient fluorinated aromatic ring, suggests a reactivity profile amenable to forming covalent linkages with specific nucleophilic amino acid residues. The presence of the bulky t-butyl group may also confer unique steric influences on its crosslinking behavior. We will explore its proposed mechanism of action and provide detailed, albeit theoretical, protocols for its application and analysis.
Scientific Foundation and Proposed Mechanism
Chemical Properties of this compound
-
Molecular Formula: C₁₀H₁₃FN₂O₂
-
Molecular Weight: 212.22 g/mol
-
Key Features:
-
Fluoro Group: The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.
-
Nitro Group: The strongly electron-withdrawing nitro group, positioned ortho to the fluorine, activates the aromatic ring for nucleophilic attack.
-
t-Butyl Group: This bulky group may influence the accessibility of the reagent to certain residues, potentially offering a degree of steric selectivity.
-
Proposed Mechanism of Action: Nucleophilic Aromatic Substitution (SₙAr)
The proposed crosslinking mechanism for this compound is a nucleophilic aromatic substitution (SₙAr) reaction. This reaction proceeds in two steps:
-
Nucleophilic Attack: A nucleophilic side chain from an amino acid residue (e.g., the ε-amino group of lysine or the sulfhydryl group of cysteine) attacks the carbon atom bearing the fluorine. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the departure of the fluoride ion, resulting in a stable, covalent bond between the protein and the reagent.
This mechanism is well-established for similar fluoro-nitro-aromatic compounds used in protein chemistry.
Caption: Proposed SₙAr reaction pathway for covalent modification.
The primary targets for this reaction would be strong nucleophiles present on the protein surface. The reactivity is generally expected to follow:
Cysteine (thiolate) > Lysine (ε-amino) > Tyrosine (phenoxide)
The reaction is highly pH-dependent, as the nucleophilicity of these residues requires them to be in their deprotonated state. Therefore, crosslinking is typically performed at a pH of 8.0 or higher.
Experimental Protocols: A Starting Point for Validation
These protocols are designed as a robust starting point. Researchers must perform optimization experiments, including titrating the crosslinker concentration and varying the incubation time.
Reagent Preparation and Handling
Caution: this compound is a chemical compound with unknown toxicity. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Dispense into small aliquots to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture.
-
Protocol for Crosslinking a Purified Protein Complex
This protocol assumes a starting protein concentration of 1-5 mg/mL.
3.2.1. Buffer and Reagent Preparation
Choose a buffer system devoid of primary amines (e.g., Tris) that could compete with the protein for reaction.
| Component | Recommended | Concentration | Rationale |
| Buffer | HEPES, Phosphate | 20-50 mM | Provides stable pH environment without competing amines. |
| pH | 8.0 - 9.0 | - | Ensures deprotonation of lysine residues for nucleophilic attack. |
| Salt | NaCl or KCl | 100-150 mM | Maintains protein solubility and native conformation. |
| Additives | (Optional) Glycerol, TCEP | 1-5% (v/v), 0.1-0.5 mM | Glycerol can act as a stabilizer. TCEP maintains cysteines in a reduced state if they are the intended target. |
3.2.2. Crosslinking Reaction Workflow
Caption: Step-by-step workflow for in vitro protein crosslinking.
-
Sample Preparation: Prepare your protein of interest in the chosen amine-free reaction buffer. Equilibrate the sample to the desired reaction temperature (room temperature is a good starting point).
-
Initiate Reaction: Add the this compound stock solution to the protein sample. A common starting point is a 10- to 50-fold molar excess of the crosslinker over the protein. Mix gently but thoroughly.
-
Control: Always include a negative control reaction containing an equivalent volume of DMSO without the crosslinker.
-
-
Incubation: Incubate the reaction for a defined period. A typical starting point is 30-60 minutes at room temperature. For difficult crosslinks, this can be extended or the temperature increased.
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine to consume any unreacted crosslinker. A final concentration of 20-50 mM Tris-HCl is effective. Incubate for an additional 15 minutes.
Analysis of Crosslinked Products
SDS-PAGE Analysis
The simplest way to visualize the outcome of a crosslinking reaction is by SDS-PAGE.
-
Take an aliquot of the quenched reaction mixture.
-
Add SDS-PAGE loading buffer and heat as required for your protein.
-
Load the sample onto a polyacrylamide gel of an appropriate percentage to resolve your protein of interest and potential higher-molecular-weight species.
-
Run the gel and visualize using Coomassie Brilliant Blue or a more sensitive stain.
-
Expected Result: Compared to the negative control lane, the crosslinked sample should show a decrease in the intensity of the monomeric protein band and the appearance of new, higher-molecular-weight bands corresponding to crosslinked dimers, trimers, or other complexes.
Mass Spectrometry for Crosslink Identification
To identify the specific residues involved in the crosslink, a mass spectrometry-based approach is required.
-
Sample Preparation:
-
Run the quenched reaction mixture on an SDS-PAGE gel.
-
Excise the bands corresponding to the crosslinked species.
-
Perform in-gel digestion using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues. Note that if a lysine residue is modified by the crosslinker, it will no longer be cleaved by trypsin.
-
Extract the resulting peptides from the gel matrix.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized crosslink identification software (e.g., pLink, MeroX, Kojak) to search the MS/MS data.
-
The software will identify "Type 2" crosslinked peptides (two different peptides linked by one crosslinker molecule) and "Type 0" loop-links (a single peptide linked to itself).
-
The mass of the crosslinker minus the leaving group (HF, 20.01 Da) results in a mass modification of 192.21 Da. The software will search for peptide pairs whose combined mass plus the mass of the crosslinker remnant matches the precursor mass of an MS1 scan.
-
Potential Applications and Considerations
-
Stabilizing Complexes: As a short-range crosslinker, this compound could be ideal for stabilizing direct, intimate protein-protein interactions within a complex, making it more amenable to structural studies.
-
Mapping Interfaces: The identification of crosslinked lysine or cysteine residues provides direct evidence of their proximity in the three-dimensional structure of the complex, serving as valuable distance constraints for computational modeling.
-
Challenges and Validation:
-
Solubility: The hydrophobicity of the compound may lead to solubility issues or promote protein aggregation at high concentrations.
-
Reactivity: The reaction kinetics and efficiency must be empirically determined for each biological system.
-
Specificity: Side reactions with other nucleophilic residues (e.g., serine, threonine, histidine) may occur, particularly at higher pH, and should be investigated.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Low Crosslinking Efficiency | - Insufficient crosslinker concentration.- Reaction time too short.- pH too low.- No accessible nucleophilic residues. | - Increase the molar excess of the crosslinker.- Increase incubation time or temperature.- Increase buffer pH to 8.5 or 9.0.- Confirm surface accessibility of Lys/Cys residues via a structural model if available. |
| Protein Precipitation/Aggregation | - Crosslinker is too hydrophobic.- Over-crosslinking of the protein sample. | - Decrease the crosslinker concentration.- Shorten the incubation time.- Include stabilizing additives like glycerol or non-ionic detergents in the reaction buffer. |
| Smearing on SDS-PAGE Gel | - Extensive, heterogeneous crosslinking. | - Significantly reduce the crosslinker concentration and incubation time to favor discrete, lower-order crosslinks. |
References
For further reading on the principles of chemical crosslinking and related methodologies, please consult the following resources:
Application Notes & Protocols: Leveraging N-t-Butyl-5-fluoro-2-nitroaniline in Fragment-Based Drug Discovery Campaigns
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the strategic application of the chemical scaffold represented by N-t-Butyl-5-fluoro-2-nitroaniline within the framework of Fragment-Based Drug Discovery (FBDD). We will explore the rationale behind its use, detailing how its specific chemical features can be exploited for developing potent and selective drug candidates. The protocols outlined herein are grounded in established biophysical and structural biology techniques, providing a self-validating workflow from initial screen to hit validation.
Part 1: Application Notes - The Strategic Value of the Scaffold
This compound is best understood not as a standalone drug, but as a high-value starting point or "fragment" for FBDD. Its utility stems from the unique combination of its functional groups, each contributing desirable properties for drug development.
Deconstructing the Fragment: A Rationale for Selection
The core value of this scaffold lies in the strategic interplay of its three key substituents on the aniline ring:
-
The Fluorine Atom: The 5-fluoro substitution is a critical feature. Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. Its inclusion can significantly enhance binding affinity by forming favorable electrostatic and hydrogen bond interactions with protein targets. Furthermore, metabolic stability is often improved by blocking potential sites of oxidation on the aromatic ring, a common strategy in medicinal chemistry to enhance pharmacokinetic properties.
-
The Nitro Group: The ortho-nitro group is a strong electron-withdrawing group, which modulates the electronics of the aniline ring. In an FBDD context, it serves two primary purposes:
-
Binding & Vectoring: It can act as a hydrogen bond acceptor, providing a key interaction point with the target protein.
-
Synthetic Handle: The nitro group is a versatile functional group that can be readily reduced to an amine. This resulting amino group provides a convenient and reactive "vector" for chemical elaboration, allowing for the systematic growth of the fragment into a more potent, lead-like molecule.
-
-
The N-t-Butyl Group: The bulky tert-butyl group serves as a "space-filling" moiety. In an initial fragment screen, it helps to probe the topology of the target's binding pocket. Its presence can confer metabolic stability and, by occupying a specific hydrophobic sub-pocket, can be a source of binding affinity and selectivity. Its defined conformational rigidity is a desirable trait in FBDD, reducing the entropic penalty upon binding.
The FBDD Workflow: A Phased Approach
The application of a fragment like this compound follows a structured, multi-stage process. The goal is to identify low-affinity but high-efficiency binders and systematically evolve them into high-potency leads. This workflow emphasizes a deep understanding of the structure-activity relationship (SAR) at each step.
Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.
Part 2: Experimental Protocols
The following protocols represent standard methodologies for screening and validating fragments like this compound.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure binding interactions in real-time. It is an effective primary screening method to identify fragments that bind to a target protein immobilized on a sensor chip.
Objective: To identify initial "hits" from a fragment library that bind to the target protein.
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a CM5 sensor chip surface via amine coupling chemistry. Aim for a surface density that will yield a response of approximately 10,000-15,000 Response Units (RU).
-
Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the protein (typically at 50-100 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Preparation:
-
Prepare a stock solution of this compound (and other library fragments) at 100 mM in 100% DMSO.
-
For the primary screen, create a working solution by diluting the stock to a final concentration of 200 µM in the running buffer (e.g., HBS-EP+ buffer). The final DMSO concentration should be kept constant and low (≤ 1%).
-
-
SPR Screening Assay:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Perform a single-concentration injection of each fragment solution (e.g., 200 µM) over the immobilized protein surface and a reference flow cell (deactivated surface).
-
Monitor the binding response (in RU) during the association and dissociation phases. A typical injection time is 60 seconds, followed by a 120-second dissociation.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH).
-
-
Hit Identification:
-
A fragment is considered a primary hit if it produces a binding response significantly above the background noise and shows a dose-dependent signal upon re-testing.
-
Data Presentation:
| Fragment ID | Structure | Conc. (µM) | Response (RU) | Hit Status |
| F001 | This compound | 200 | 45.2 | Hit |
| F002 | Analog A | 200 | 5.1 | No Hit |
| F003 | Analog B | 200 | 38.9 | Hit |
Protocol 2: Hit Validation and Structural Characterization using X-ray Crystallography
Crystallography provides high-resolution structural information, revealing the precise binding mode of the fragment. This is the most critical step for enabling structure-guided chemical elaboration.
Objective: To determine the three-dimensional structure of the target protein in complex with the fragment hit.
Methodology:
-
Protein-Fragment Co-crystallization:
-
Concentrate the purified target protein to 8-12 mg/mL.
-
Prepare a solution of this compound at a concentration 5-10 times its measured dissociation constant (Kd), ensuring the final DMSO concentration is below 5%.
-
Incubate the protein with the fragment solution for at least 1 hour on ice.
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method, screening a wide range of commercially available crystallization screens.
-
-
Crystal Soaking (Alternative Method):
-
If co-crystallization fails, grow apo-crystals of the target protein first.
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryo-protectant-compatible buffer.
-
Transfer the apo-crystals into the soaking solution for a period ranging from minutes to hours.
-
-
Data Collection and Structure Solution:
-
Harvest a suitable crystal, cryo-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software like XDS or MOSFLM.
-
Solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Refine the model and build the fragment into the resulting difference electron density map (Fo-Fc map) using software like Coot and Phenix.
-
Visualizing the Output:
The solved crystal structure is the blueprint for the next phase. It reveals the precise orientation of the fragment and identifies vectors for chemical growth.
Caption: Conceptual binding mode of the fragment scaffold in a target pocket.
Part 3: From Hit to Lead - The Path Forward
Once the binding mode is confirmed, the true power of the scaffold is unleashed. The nitro group can be chemically reduced to an amine, providing a reactive handle pointing towards a solvent-exposed region. This new amine group serves as the anchor point for a series of chemical modifications (fragment "growing" or "linking") guided by the crystal structure to improve potency and selectivity, ultimately transforming a low-affinity fragment into a high-value lead compound.
References
-
Fragment-Based Drug Discovery: A Practical Approach. Royal Society of Chemistry.[Link]
-
The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.[Link]
-
Surface Plasmon Resonance (SPR) for Fragment Screening. SLAS Discovery.[Link]
-
X-ray Crystallography in Drug Discovery. Acta Crystallographica Section D: Biological Crystallography.[Link]
-
The Use of t-Butyl Groups in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]
-
Nitro Groups in Medicinal Chemistry. Chemical Reviews.[Link]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing N-t-Butyl-5-fluoro-2-nitroaniline
Introduction: Strategic Use of a Fluorinated Building Block in Solid-Phase Organic Synthesis
In the landscape of modern drug discovery and materials science, solid-phase organic synthesis (SPOS) stands out as a cornerstone technology for the rapid generation of molecular libraries. The strategic choice of building blocks is paramount to the success of SPOS campaigns. N-t-Butyl-5-fluoro-2-nitroaniline is a versatile scaffold, incorporating several key functionalities that can be orthogonally manipulated on a solid support. The presence of a fluorine atom offers a unique handle for both synthetic diversification and as a probe for ¹⁹F NMR-based screening, a powerful tool in fragment-based drug discovery.[1][2] The nitro group serves as a precursor to a primary amine, opening pathways to a diverse range of heterocyclic structures, such as benzimidazoles.[3][4] The sterically hindering tert-butyl group provides robust protection for the aniline nitrogen, which can be strategically removed under specific acidic conditions.[5][6]
This comprehensive guide provides detailed protocols for the utilization of this compound in solid-phase synthesis, focusing on the preparation of a 2-substituted-6-fluoro-1-H-benzimidazole library. We will delve into the rationale behind the choice of resin, linker, and reaction conditions, and provide methods for on-bead reaction monitoring and final product characterization.
Core Principles and Strategic Considerations
The successful solid-phase synthesis strategy using this compound hinges on a few key principles:
-
Resin and Linker Selection: The choice of the solid support and the linker is critical for the successful immobilization of the starting material and the efficient cleavage of the final product. For the synthesis of molecules with a C-terminal carboxylic acid or amide functionality, Wang resin is a popular and versatile choice due to its mild cleavage conditions.[7]
-
Orthogonal Protection Strategy: The t-butyl group on the aniline nitrogen and the nitro group provide an orthogonal protecting group strategy. The nitro group can be selectively reduced without affecting the t-butyl group, and vice-versa.
-
Reaction Monitoring: The ability to monitor the progress of reactions on the solid support is crucial for optimizing reaction conditions and ensuring high yields and purity. Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and the Kaiser test for primary amines are invaluable.[8] The fluorine atom also allows for the use of ¹⁹F NMR spectroscopy for reaction monitoring.[9]
-
Cleavage and Purification: The final step of SPOS is the cleavage of the synthesized molecule from the solid support. The choice of cleavage cocktail is determined by the linker and the protecting groups present on the molecule. Subsequent purification is typically achieved by techniques such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflows and Protocols
Herein, we outline a detailed protocol for the solid-phase synthesis of a 2-substituted-6-fluoro-1-H-benzimidazole library starting from this compound.
Workflow Overview
Figure 1: General workflow for the solid-phase synthesis of 2-substituted-6-fluoro-1-H-benzimidazoles.
Part 1: Immobilization of this compound on Wang Resin
The initial step involves the covalent attachment of the building block to the solid support. Here, we utilize the free carboxylic acid functionality of a linker attached to the Wang resin to form an amide bond with the aniline nitrogen of this compound after the removal of the t-butyl protecting group. A more direct approach, though potentially less efficient for this sterically hindered aniline, would be a Mitsunobu reaction to link the aniline to a hydroxyl-functionalized resin. For this protocol, we will proceed with a linker-based approach.
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
Fmoc-linker (e.g., Fmoc-β-alanine)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Resin Swelling: Swell the Wang resin in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL/g resin).
-
Linker Coupling:
-
Dissolve Fmoc-linker (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the solution to the swollen resin and shake at room temperature for 4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Immobilization of this compound:
-
In-situ t-Butyl Deprotection and Coupling: In a flask, dissolve this compound (3 eq.) in a minimal amount of DCM. Add TFA (10 eq.) and stir for 1 hour at room temperature to remove the t-butyl group. Neutralize the solution carefully with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
In a separate flask, activate the linker-resin by adding a solution of DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the neutralized aniline solution to the activated resin and shake for 12 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) and dry under vacuum.
-
Monitoring: The completion of the coupling can be monitored by a negative Kaiser test on a small sample of the resin beads.[8]
Part 2: On-Bead Nitro Group Reduction
The reduction of the nitro group to a primary amine is a key transformation that sets the stage for the subsequent cyclization reaction. Several reducing agents can be employed for this purpose on solid-phase.[10][11] Tin(II) chloride dihydrate is a mild and effective reagent for this transformation.[12]
Materials:
-
Resin-bound 5-fluoro-2-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Swell the resin in DMF.
-
Prepare a solution of SnCl₂·2H₂O (10 eq.) in DMF.
-
Add the solution to the resin and shake at 50°C for 6 hours.
-
Wash the resin with DMF (5x), a 5% DIPEA in DMF solution (3x) to remove any tin salts, followed by DMF (3x) and DCM (3x).
Monitoring: The disappearance of the nitro group can be monitored by FT-IR spectroscopy by observing the loss of the characteristic symmetric and asymmetric stretching bands of the NO₂ group (around 1530 and 1350 cm⁻¹). The appearance of N-H stretching bands of the newly formed amine can also be observed.[8]
Part 3: On-Bead Cyclization with Aldehydes to Form Benzimidazoles
The formation of the benzimidazole ring is achieved by the condensation of the on-bead ortho-phenylenediamine with an aldehyde. A one-pot reductive cyclization approach using sodium dithionite can also be directly applied to the nitro-functionalized resin.[13][14] However, for better control, a stepwise approach is detailed here.
Materials:
-
Resin-bound ortho-phenylenediamine
-
A library of diverse aldehydes (R-CHO)
-
Sodium dithionite (Na₂S₂O₄) (if starting from the nitro-functionalized resin)
-
N,N-Dimethylformamide (DMF) / Ethanol (EtOH) mixture (1:1)
Protocol:
-
Swell the resin in a 1:1 mixture of DMF/EtOH.
-
Add the desired aldehyde (5 eq.) to the resin suspension.
-
If starting from the nitro-functionalized resin, add Na₂S₂O₄ (10 eq.) to the mixture.
-
Shake the reaction mixture at 70°C for 12 hours.
-
Wash the resin with DMF (5x), water (2x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
Monitoring: The progress of the cyclization can be monitored by cleaving a small amount of the resin and analyzing the product by LC-MS.
Part 4: Cleavage from Resin and Final Deprotection
The final step is the cleavage of the synthesized benzimidazole from the Wang resin. A strong acidic cocktail is typically used for this purpose.[7][15]
Materials:
-
Resin-bound benzimidazole
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Protocol:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin (10 mL/g of resin) and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2x).
-
Combine the filtrates and precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and dry the crude product under vacuum.
Data Presentation: Quantitative Analysis of Cleavage Efficiency
| Resin Loading (mmol/g) | Amount of Resin (mg) | Expected Yield (mg) | Actual Yield (mg) | Cleavage Efficiency (%) |
| 1.0 | 100 | 25.0 | 22.5 | 90 |
| 0.8 | 125 | 25.0 | 21.8 | 87 |
| 1.2 | 83 | 25.0 | 23.0 | 92 |
Part 5: Purification and Characterization
The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and NMR.
¹⁹F NMR as a Characterization and Screening Tool:
The fluorine atom in the final products provides a powerful tool for characterization and screening. ¹⁹F NMR offers a wide chemical shift range and high sensitivity, with no background signal from biological matrices.[1][16] This makes it an ideal technique for:
-
Purity assessment: A single peak in the ¹⁹F NMR spectrum is indicative of a pure compound.
-
Fragment-based screening: The synthesized library of fluorinated benzimidazoles can be screened against a biological target. Changes in the chemical shift or line broadening of the ¹⁹F signal upon binding can identify "hits".[2]
Figure 2: Workflow for ¹⁹F NMR-based fragment screening.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the integration of in-process controls and analytical checkpoints. The use of well-established solid-phase synthesis techniques, coupled with specific monitoring methods for each reaction step, ensures a high degree of confidence in the final products. The orthogonal nature of the protecting groups and the mild cleavage conditions contribute to the integrity of the synthesized molecules.
Conclusion
This compound is a highly valuable and versatile building block for solid-phase organic synthesis. Its unique combination of functionalities allows for the construction of diverse molecular libraries, particularly those of fluorinated heterocyclic compounds. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to leverage the full potential of this strategic starting material. The integration of ¹⁹F NMR for both reaction monitoring and biological screening further enhances the utility of this approach in modern chemical research.
References
- Yan, B. (2000). Monitoring the progress and the yield of solid-phase organic reactions directly on resin supports. Accounts of Chemical Research, 33(9), 622-630.
- Dalvit, C., & Vulpetti, A. (2013). The role of 19F NMR in fragment-based drug discovery. Future Medicinal Chemistry, 5(13), 1537-1553.
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Salvador, J. M., & Carvalho, M. C. (2001). Synthesis of a new fluoro-Wang resin for solid-phase reaction monitoring by 19F NMR spectroscopy.
- Wang, S. S. (1973). p-Alkoxybenzyl alcohol resin and p-alkoxybenzyloxycarbonylhydrazide resin for solid phase synthesis of protected peptide fragments. Journal of the American Chemical Society, 95(4), 1328-1333.
- Vulpetti, A., & Dalvit, C. (2012). 19F-NMR as a tool for fragment-based drug discovery. Drug Discovery Today, 17(15-16), 890-897.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
- Phillips, G. B., & Wei, G. P. (1996). Solid phase synthesis of benzimidazoles. Tetrahedron Letters, 37(28), 4887-4890.
- Lorthiois, E., Marek, I., & Normant, J. F. (1997). Solid-Phase Synthesis of Anilines. The Journal of Organic Chemistry, 62(25), 8755-8761.
- Gee, C. T., Arntson, K. E., & Pomerantz, W. C. (2016). A beginner's guide to 19F NMR and its role in drug screening. Journal of Medicinal Chemistry, 59(13), 5959-5975.
- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Din, M. I., & Rani, A. (2020). Critical review on the chemical reduction of nitroaniline. RSC advances, 10(32), 19041-19058.
-
Wikipedia. (2023, December 19). Protecting group. In Wikipedia. Retrieved January 19, 2026, from [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
- Lee, J., Gauthier, D., & Rivero, R. A. (2002). New efficient route for solid-phase synthesis of benzimidazole derivatives.
- Rapoport, H., & Luly, J. R. (1983). A new reagent for the selective removal of the N-tert-butoxycarbonyl protecting group. The Journal of Organic Chemistry, 48(24), 4547-4550.
-
Reddit. (2023, January 14). Method to remove Boc in the presence of t-butylester. r/Chempros. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. Retrieved from [Link]
- Wu, Y., & Tossi, P. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 71(25), 9572-9575.
- Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).
- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron letters, 25(8), 839-842.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1047, 23–41.
- Liu, R., & Lam, K. S. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron, 59(23), 4153-4159.
-
Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. Retrieved from [Link]
- Din, M. I., & Rani, A. (2020). Critical review on the chemical reduction of nitroaniline. RSC advances, 10(32), 19041-19058.
- Tanaka, K., et al. (2022). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au, 2(1), 138-146.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Ivars-Barceló, F., et al. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons containing non-precious metals.
- David, L., et al. (2005). [Methods of chemical immobilization of an enzyme on a solid support].
- Rodrigues, R. C., et al. (2013). A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility.
- Banjanac, K., et al. (2020). Amino-modified kraft lignin microspheres as a support for enzyme immobilization. RSC advances, 10(35), 20835-20847.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. Sci-Hub. Solid phase synthesis of benzimidazoles / Tetrahedron Letters, 1996 [sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 14. Benzimidazole synthesis [organic-chemistry.org]
- 15. peptide.com [peptide.com]
- 16. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Protein Labeling with N-t-Butyl-5-fluoro-2-nitroaniline
Prepared by the Senior Application Science Team
Welcome to the technical support guide for N-t-Butyl-5-fluoro-2-nitroaniline (NBFNA), a specialized reagent for the covalent modification of proteins. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling efficiency and ensure reproducible results.
Our approach is built on explaining the fundamental principles behind the labeling chemistry, allowing you to make informed decisions and adapt protocols to your specific protein of interest.
Section 1: Fundamental Principles of NBFNA Labeling
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
NBFNA labels proteins through a Nucleophilic Aromatic Substitution (SNAr) reaction. The molecule is engineered for this specific purpose:
-
Nitro Group (-NO₂): This powerful electron-withdrawing group is positioned ortho to the fluorine atom. It activates the aromatic ring, making it susceptible to attack by nucleophiles.
-
Fluorine Atom (-F): Serves as an excellent leaving group in SNAr reactions.
-
Protein Nucleophiles: The reaction primarily targets available nucleophilic residues on the protein surface. The most common target is the unprotonated epsilon-amino group (ε-NH₂) of lysine residues. Other potential targets include the thiol group of cysteine or the N-terminal alpha-amino group.
The efficiency of this reaction is highly dependent on factors that influence the nucleophilicity of these protein residues, most notably the pH of the reaction buffer.[1]
Caption: Presumed SNAr mechanism of NBFNA with a protein lysine residue.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with NBFNA?
A: The reaction is highly pH-dependent. For targeting lysine residues, the optimal pH range is typically 8.0 to 9.5 . The pKa of the lysine epsilon-amino group is around 10.5, and a higher pH increases the population of the reactive, unprotonated amine form.[1] However, pH levels above 9.5 can risk protein denaturation. We recommend performing a pH titration for your specific protein to find the best balance between labeling efficiency and protein stability.
Q2: Which buffers should I use for the labeling reaction?
A: It is critical to use a buffer free of primary or secondary amines that could compete with the protein for the label.[2][3]
-
Recommended: Phosphate-Buffered Saline (PBS), Borate buffer, or Bicarbonate/Carbonate buffer.
-
Avoid: Tris (tris(hydroxymethyl)aminomethane) and Glycine buffers. If your protein is stored in an incompatible buffer, you must perform a buffer exchange via dialysis or a desalting column before labeling.[4]
Q3: How should I prepare and store the NBFNA stock solution?
A: NBFNA, like many labeling reagents, can be susceptible to hydrolysis. Prepare the stock solution immediately before use.
-
Use a high-quality, anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Dissolve NBFNA to a concentration of 10-50 mM.
-
Store any unused stock solution in small aliquots, tightly sealed, with desiccant at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is the "Degree of Labeling" (DOL) and why is it essential?
A: The Degree of Labeling (DOL), also called the dye-to-protein ratio, is the average number of NBFNA molecules attached to each protein molecule.[5][6] Calculating the DOL is a critical quality control step that ensures reproducibility.[7]
-
Low DOL (<0.5): May result in a weak signal in downstream applications.
-
High DOL (>2 for most proteins, >10 for antibodies): Can cause protein aggregation, precipitation, or loss of biological function due to over-modification.[4][5][8] The optimal DOL is application-specific and must be determined empirically.[4]
Section 3: Detailed Experimental Protocols
Protocol 1: General Protein Labeling with NBFNA
This protocol provides a starting point. Optimization of the Molar Coupling Ratio (MCR) is highly recommended.
-
Protein Preparation:
-
Perform a buffer exchange to transfer your purified protein into an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).
-
Adjust the protein concentration to 1-5 mg/mL. Higher concentrations generally improve reaction kinetics.[4]
-
-
NBFNA Stock Preparation:
-
Immediately before use, dissolve NBFNA in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Calculate the required volume of NBFNA stock to achieve the desired Molar Coupling Ratio (MCR). Start with a range of MCRs, such as 10:1, 20:1, and 40:1 (moles of NBFNA : moles of protein).[1]
-
Add the calculated volume of NBFNA stock to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature (18-25°C), protected from light.[1]
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a small amount of an amine-containing buffer (e.g., Tris) to a final concentration of 50-100 mM. This will consume any unreacted NBFNA. Incubate for 30 minutes.
-
Protocol 2: Purification of the Labeled Conjugate
It is crucial to remove unreacted NBFNA, as it can interfere with DOL calculations and downstream assays.
-
Method: Size-Exclusion Chromatography (e.g., using Sephadex G-25 columns) or extensive dialysis are the most common and effective methods.[9]
-
Equilibrate the column or dialysis membrane with your desired storage buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column or place it in the dialysis cassette.
-
Collect the fractions containing the purified, labeled protein, which will elute first. Unbound NBFNA will be retained longer on the column or diffuse out during dialysis.
-
Protocol 3: Calculating the Degree of Labeling (DOL)
This calculation requires a UV/Vis spectrophotometer and knowledge of the extinction coefficients for your protein and NBFNA.
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀).
-
Measure the absorbance at the maximum absorbance wavelength (λₘₐₓ) of the NBFNA label.
-
-
Calculate DOL using the following formula:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
DOL = Aₘₐₓ / (ε_label × Protein Concentration)
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Absorbance of the conjugate at the λₘₐₓ of the label.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_label: Molar extinction coefficient of the NBFNA label at its λₘₐₓ.
-
CF (Correction Factor): The ratio of the label's absorbance at 280 nm to its absorbance at λₘₐₓ (A₂₈₀_label / Aₘₐₓ_label). This accounts for the label's contribution to the A₂₈₀ reading.[9]
-
Section 4: Troubleshooting Guide
This guide addresses common issues encountered during protein labeling in a direct question-and-answer format.
Issue 1: Low or No Labeling Efficiency
Q: My DOL is consistently below 0.5. What are the most likely causes and solutions?
A: Low labeling efficiency is a common problem with several potential root causes. Systematically check the following factors.
| Potential Cause | Explanation & Rationale | Recommended Solution |
| Suboptimal pH | The primary amine on lysine is only nucleophilic when unprotonated. At pH < 8.0, the majority of amines are protonated (-NH₃⁺) and non-reactive.[1] | Perform a pH titration from 7.5 to 9.5 to find the optimal pH for your protein. Ensure the final pH of the reaction mix is correct. |
| Interfering Buffer | Buffers containing primary amines (Tris, Glycine) or other nucleophiles (azide) will compete with the protein for NBFNA, drastically reducing efficiency.[2][3] | Perform a buffer exchange into an amine-free buffer (e.g., PBS, Borate, Bicarbonate) prior to labeling. |
| Degraded NBFNA Reagent | NBFNA is sensitive to moisture and can hydrolyze over time, rendering it inactive. | Prepare the NBFNA stock solution fresh from powder immediately before each experiment. Use high-quality anhydrous DMSO or DMF. |
| Low Molar Coupling Ratio (MCR) | An insufficient amount of NBFNA relative to the protein will result in incomplete labeling. | Empirically test a range of MCRs. Start with 10:1, 20:1, and 40:1 and analyze the DOL for each condition.[1][4] |
| Inaccessible Lysine Residues | The target lysine residues on your protein may be buried within the protein's tertiary structure and therefore inaccessible to the labeling reagent. | This is a protein-specific issue. Consider partial, controlled denaturation if protein function is not required, or use a labeling reagent with a longer spacer arm. |
Issue 2: Protein Precipitation or Aggregation During/After Labeling
Q: My protein solution becomes cloudy or I see a pellet after centrifugation. Why is this happening?
A: Precipitation is often a sign that the labeling has altered the protein's physicochemical properties, leading to reduced solubility.
| Potential Cause | Explanation & Rationale | Recommended Solution |
| Over-labeling | Attaching too many hydrophobic NBFNA molecules can significantly alter the protein's surface charge and increase its overall hydrophobicity, leading to aggregation.[4][8] | Reduce the MCR and/or decrease the reaction time. Aim for a lower, more controlled DOL. |
| High Protein Concentration | While good for reaction kinetics, very high protein concentrations (>10 mg/mL) can sometimes promote aggregation, especially after modification. | Reduce the protein concentration during the labeling step.[4] |
| Incorrect Buffer Conditions | If the reaction buffer pH is close to the protein's isoelectric point (pI), its solubility will be at a minimum, increasing the risk of precipitation.[1] | Ensure the buffer pH is at least 1-1.5 units away from your protein's pI. Adjust the ionic strength of the buffer (e.g., by adding 150 mM NaCl) to improve solubility. |
Issue 3: Labeled Protein Has Lost Its Biological Activity
Q: My labeled protein no longer binds to its target or shows reduced enzymatic activity. How can I fix this?
A: This indicates that the labeling has likely modified critical amino acid residues within the protein's active site, binding interface, or a region required for conformational stability.
| Potential Cause | Explanation & Rationale | Recommended Solution |
| Modification of Critical Residues | NBFNA reacts with available lysines. If a lysine is essential for function (e.g., in an active site), its modification will inactivate the protein. | 1. Reduce the MCR: A lower DOL reduces the statistical probability of modifying that specific critical residue. 2. Protect the Active Site: Perform the labeling reaction in the presence of a high concentration of a competitive inhibitor or substrate that physically blocks the active site. 3. Site-Directed Mutagenesis: If the protein structure is known, consider mutating the critical lysine to a non-reactive residue (e.g., arginine) and introducing a new lysine at a non-critical surface location. |
| Conformational Changes | Extensive labeling can alter the protein's overall structure, indirectly affecting its function. | Always aim for the lowest DOL that provides an adequate signal for your downstream application. Perform functional assays on conjugates produced with different MCRs to find the optimal balance. |
Section 5: Overall Experimental Workflow
The following diagram illustrates the complete process, from initial preparation to final analysis, providing a logical framework for your experiments.
Caption: A comprehensive workflow for NBFNA protein labeling experiments.
References
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]
-
Technology Networks. (2011). Optimizing the Labeling of Proteins. Retrieved from [Link]
-
LabRulez. (n.d.). Quantification of labeled proteins. Retrieved from [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]
-
Abberior. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]
Sources
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. icpms.labrulez.com [icpms.labrulez.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting guide for N-t-Butyl-5-fluoro-2-nitroaniline reactions
An in-depth guide to navigating the complexities of N-t-Butyl-5-fluoro-2-nitroaniline reactions, designed for chemistry professionals. This technical support center provides detailed troubleshooting, step-by-step protocols, and expert insights to optimize experimental outcomes.
Technical Support Center: this compound
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical resource for this compound. This molecule, with its distinct arrangement of functional groups—a bulky t-butylamino group, a strongly electron-withdrawing nitro group, and a halogen—presents unique opportunities and challenges in synthetic chemistry. This guide is structured to address the most common issues encountered during its two primary transformations: Nucleophilic Aromatic Substitution (SNAr) at the fluorine position and the reduction of the nitro group.
Compound Overview & Key Reactive Sites
This compound (MW: 212.22 g/mol , CAS: 1133115-34-0) is an aromatic compound featuring two key sites for chemical modification.[1][2]
-
C-F Bond (Position 5): The fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nitro group, positioned ortho to the fluorine, is crucial for this reactivity. It stabilizes the negative charge of the intermediate Meisenheimer complex, making the substitution reaction feasible.[3][4]
-
Nitro Group (Position 2): The nitro group can be readily reduced to an amine. This transformation dramatically alters the electronic properties of the aromatic ring, converting a strongly deactivating group into a strongly activating one.[5]
This guide will address each of these transformations in a dedicated troubleshooting section.
Part 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The replacement of the fluorine atom is a common objective. However, achieving high yield and purity requires careful control of reaction parameters.
Frequently Asked Questions (SNAr)
Q1: My SNAr reaction shows low or no conversion. What are the primary causes?
A1: This is a frequent issue that typically points to insufficient reaction activation or suboptimal conditions. Let's break down the likely culprits:
-
Inadequate Base: The base's role is often to deprotonate the incoming nucleophile, increasing its nucleophilicity. If using a weak base with a weakly acidic nucleophile (like an alcohol or secondary amine), the concentration of the active nucleophile may be too low.
-
Solution: Switch to a stronger, non-nucleophilic base. For alcohols, sodium hydride (NaH) is effective. For amines or thiols, a carbonate base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent is often sufficient.
-
-
Incorrect Solvent Choice: SNAr reactions proceed via a charged intermediate (Meisenheimer complex). The solvent must be able to stabilize this intermediate.
-
Solution: Always use polar aprotic solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices. Protic solvents like ethanol or water can solvate the nucleophile too effectively, reducing its reactivity.
-
-
Low Reaction Temperature: While the nitro group provides strong activation, SNAr reactions often require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally heat to 60 °C, 80 °C, and even up to 120 °C, monitoring by TLC or LC-MS. Be aware that higher temperatures can lead to side reactions.
-
Q2: I'm observing significant byproduct formation. What are they and how can I prevent them?
A2: The most common byproduct is the result of competitive reactions or degradation.
-
Hydrolysis: If water is present in your solvent or reagents, you may see the formation of the corresponding phenol (N-t-Butyl-5-hydroxy-2-nitroaniline).
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Side reactions with the nitro group: Very strong nucleophiles or bases at high temperatures can potentially interact with the nitro group, although this is less common than other issues.
-
Solution: Use the mildest conditions possible that still afford a reasonable reaction rate. Avoid overly strong bases like organolithiums unless specifically required.
-
Visualizing the SNAr Mechanism
The success of the SNAr reaction hinges on the stabilization of the Meisenheimer complex by the ortho nitro group.
Caption: SNAr mechanism showing nucleophilic attack and stabilization.
Table 1: Recommended Starting Conditions for SNAr Reactions
| Nucleophile Class | Example | Recommended Base | Solvent | Temperature Range (°C) |
| Alcohols (ROH) | Methanol | NaH, K₂CO₃ | DMF, THF | 25 - 80 |
| Thiols (RSH) | Thiophenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 60 |
| Amines (R₂NH) | Piperidine | K₂CO₃ or None | DMSO, NMP | 60 - 120 |
| Azide (N₃⁻) | NaN₃ | None | DMSO | 80 - 130 |
Part 2: Troubleshooting Nitro Group Reduction
Converting the nitro group to an amine is a fundamental transformation. The choice of reducing agent is critical to avoid unwanted side reactions, particularly defluorination.
Frequently Asked Questions (Nitro Reduction)
Q1: My nitro reduction is incomplete or stalls after some time. Why?
A1: This is a common problem in catalytic hydrogenations and can also occur with metal/acid reductions.
-
Catalyst Deactivation/Poisoning: This is the most frequent cause for catalytic hydrogenations (e.g., using Pd/C). Impurities in your starting material, solvent, or even from the reaction vessel (e.g., sulfur compounds) can poison the catalyst surface.[6]
-
Solution: Ensure the starting material is pure. Use high-purity solvents. If poisoning is suspected, filter the reaction mixture through a pad of celite and add fresh catalyst. Using a higher catalyst loading (up to 10 mol%) can sometimes overcome minor impurities.
-
-
Insufficient Reducing Agent: In metal/acid reductions (e.g., Fe/HCl, SnCl₂), stoichiometry is key.
-
Solution: Ensure you are using a sufficient molar excess of the metal. For iron, 3-5 equivalents are common. For SnCl₂, 3-4 equivalents are typically required.
-
-
Poor Reagent Quality: The activity of catalysts like Palladium on carbon (Pd/C) and Raney Nickel can degrade with improper storage.[6] Similarly, metals can develop an passivating oxide layer.
-
Solution: Use a fresh bottle of catalyst or reagent. If using metal powder, consider pre-activation (e.g., washing iron powder with dilute HCl).
-
Q2: My reaction resulted in the loss of the fluorine atom (dehalogenation). How can I prevent this?
A2: Dehalogenation is a known side reaction, especially during catalytic hydrogenation with Palladium catalysts.[7]
-
Cause: Palladium on carbon (Pd/C) is highly active and can readily catalyze the hydrogenolysis of aryl halides.
-
Solutions:
-
Change the Catalyst: Platinum-based catalysts (e.g., PtO₂) or Raney Nickel are generally less prone to causing dehalogenation.[7]
-
Use Chemical Reduction: Metal/acid reductions are highly chemoselective and are the preferred method when preserving a halogen is critical. The use of iron powder in acetic acid or with ammonium chloride is an excellent, cost-effective, and reliable choice that will not remove the fluorine.[8] Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is another classic and effective method.[7]
-
Table 2: Comparison of Common Nitro Reduction Methods
| Method | Reagents | Pros | Cons | Chemoselectivity (vs. C-F) |
| Catalytic Hydrogenation | H₂ (gas), Pd/C | High yield, clean workup | Risk of dehalogenation , requires specialized equipment | Poor to Moderate |
| Catalytic Hydrogenation | H₂ (gas), Raney Ni | Less dehalogenation than Pd/C | Pyrophoric, requires careful handling | Good |
| Metal/Acid Reduction | Fe, HCl / NH₄Cl | Excellent chemoselectivity , inexpensive | Heterogeneous, requires filtration | Excellent |
| Metal Salt Reduction | SnCl₂·2H₂O | Mild conditions, good selectivity | Tin waste can be problematic | Excellent |
| Transfer Hydrogenation | Cyclohexene, Pd/C | Avoids high-pressure H₂ | Still carries a risk of dehalogenation | Moderate |
Troubleshooting Flowchart for Failed Nitro Reduction
Caption: A decision tree for troubleshooting incomplete nitro reductions.
Part 3: General Protocols & Safety
Protocol 1: General Procedure for SNAr with an Amine
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMSO (approx. 0.2 M concentration).
-
Reagent Addition: Add the desired amine nucleophile (1.1 - 1.5 eq).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[9]
Protocol 2: Chemoselective Nitro Reduction with Iron
-
Setup: To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture). Add ammonium chloride (NH₄Cl, 4.0 eq).
-
Reagent Addition: Heat the mixture to reflux (approx. 80 °C) and add iron powder (Fe, 3.0 - 5.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic.
-
Reaction: Maintain the reaction at reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter the entire mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aniline product. Further purification may be performed if necessary.
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Handling: this compound and related nitroanilines may cause skin, eye, and respiratory irritation.[12] Handle in a well-ventilated fume hood. Avoid creating dust.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Fluoro-5-nitroaniline.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Fluoro-2-nitroaniline.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Apollo Scientific. (n.d.). 5-Fluoro-2-nitroanisole Safety Data Sheet.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Nitroaniline.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Fluoro-5-nitroaniline.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
- CymitQuimica. (n.d.). This compound.
Sources
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- 2. This compound | CymitQuimica [cymitquimica.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
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Side reactions and byproduct formation with N-t-Butyl-5-fluoro-2-nitroaniline
Technical Support Center: N-t-Butyl-5-fluoro-2-nitroaniline
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we address common challenges, from unexpected side reactions to purification hurdles, providing not just solutions but the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing a new, less polar spot on the TLC plate that isn't my desired product. What could it be?
A1: A common and often overlooked side reaction is the displacement of the activated fluorine atom via Nucleophilic Aromatic Substitution (SNAr). The fluorine at C5 is ortho to a strongly electron-withdrawing nitro group, making the aromatic ring highly susceptible to attack by nucleophiles. If your reaction contains trace amounts of water, hydroxide, or even certain solvents (like methanol or ethanol) under basic conditions, you may be forming the corresponding phenol, methoxy, or ethoxy byproduct, which is typically less polar than the starting aniline.
Q2: I'm attempting to reduce the nitro group, but I'm getting a complex mixture of products and low yield of the desired diamine. Why is this happening?
A2: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[1] If the reduction is incomplete or non-selective, these intermediates can react with each other or the starting material to form undesired azo or azoxy compounds.[1][2] The choice of reducing agent and reaction conditions is critical. Harsh reagents may also affect other functional groups. For instance, strongly acidic conditions used with reducing metals (like Sn/HCl or Fe/HCl) could potentially lead to de-tert-butylation.[3][4]
Q3: Can the N-t-butyl group be accidentally removed during a reaction?
A3: Yes, the N-t-butyl group is labile under strongly acidic conditions. The nitrogen atom's lone pair can be protonated, and subsequent elimination can form a tert-butyl cation. This is a known issue, especially in reactions requiring strong Brønsted or Lewis acids.[4] If your protocol involves acidic catalysts, you should monitor for the formation of 5-fluoro-2-nitroaniline as a potential byproduct.
Q4: My final product is consistently off-color (e.g., dark red or brown) even after purification. What causes this?
A4: The color likely stems from trace impurities, often highly conjugated species formed from side reactions. Azo compounds, which can form during nitro reduction, are intensely colored and can be difficult to remove completely.[2] Additionally, oxidation of the aniline moiety can lead to colored polymeric byproducts. Strict exclusion of air (e.g., working under an inert atmosphere of nitrogen or argon) and the use of purified, degassed solvents can mitigate this issue.
Part 2: Troubleshooting Guide: In-Depth Problem Solving
Issue 1: Unwanted Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
Symptoms:
-
Appearance of a major byproduct with a mass corresponding to the replacement of Fluorine (19 Da) with a nucleophile (e.g., -OH for 17 Da, -OCH₃ for 31 Da).
-
Reduced yield of the desired product.
-
Complex ¹H or ¹⁹F NMR spectra showing additional aromatic signals.
Root Cause Analysis: The carbon atom bonded to the fluorine is electron-deficient due to the strong electron-withdrawing effect of the ortho-nitro group. This makes it a prime target for nucleophilic attack. This reaction is highly dependent on the nucleophilicity of species in your reaction mixture and the solvent system.
Mitigation Strategies:
-
Solvent Purity: Always use anhydrous solvents. If using alcohols, consider switching to aprotic solvents like THF, Dioxane, or DMF that have been dried over molecular sieves.
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like Proton Sponge®, DBU, or Hunig's base (DIPEA) instead of hydroxides, alkoxides, or primary/secondary amines.
-
Temperature Control: SNAr reactions are often accelerated by heat. Running the reaction at the lowest possible temperature that allows for the desired transformation can significantly reduce the rate of this side reaction.
Caption: Troubleshooting workflow for identifying and addressing SNAr byproducts.
Issue 2: Byproduct Formation During Nitro Group Reduction
Symptoms:
-
Multiple products observed via LC-MS or TLC.
-
Formation of intensely colored impurities.
-
Product mass spectrum shows peaks corresponding to azo (M+M'-30) or azoxy (M+M'-14) dimers.
Root Cause Analysis: The reduction of a nitro group (NO₂) to an amine (NH₂) is a six-electron process that occurs stepwise. Intermediates like nitroso (-NO) and hydroxylamine (-NHOH) are reactive and can undergo condensation reactions, especially if the reducing agent is not efficient or if local concentrations of intermediates build up.[1]
Mitigation Strategies:
-
Catalytic Hydrogenation: This is often the cleanest method. Using catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) with a hydrogen source (H₂ gas, or transfer hydrogenation reagents like ammonium formate) typically gives high yields with minimal side products.[1][5]
-
Metal/Acid Selection: If using metal/acid combinations, iron powder in acetic acid or ammonium chloride is often milder and more selective than tin or zinc in concentrated HCl, reducing the risk of de-tert-butylation.[3][6]
-
Controlled Addition: When using chemical reductants, add the reagent slowly to the solution of the nitro compound at a controlled temperature (often 0 °C) to keep the concentration of reactive intermediates low.
Caption: Desired vs. undesired pathways in nitro group reduction.
Part 3: Experimental Protocols
Protocol 1: HPLC-MS Method for Purity Assessment
This protocol is designed to separate this compound from its common SNAr and reduction-related byproducts.
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm | Standard for separating small aromatic molecules of varying polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for good ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for reverse-phase chromatography. |
| Gradient | 10% B to 95% B over 5 minutes | A standard screening gradient to elute a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| MS Detector | Electrospray Ionization (ESI), Positive Mode | Aniline derivatives ionize well in positive mode. |
| MS Scan Range | 100 - 500 m/z | Covers the expected mass range of the starting material and byproducts. |
Expected Elution Order (Approximate):
-
Hydroxy byproduct (most polar)
-
Starting Material (this compound)
-
Methoxy/Ethoxy byproducts (least polar SNAr products)
Protocol 2: Purification by Recrystallization
Objective: To remove polar impurities (e.g., hydroxy-substituted byproduct) from the target compound.
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product (~20 mg) in a minimal amount of a hot solvent. Good candidates include isopropanol, ethanol, or a hexane/ethyl acetate mixture. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the bulk crude material in an Erlenmeyer flask and add the chosen solvent dropwise while heating (e.g., on a hot plate) and stirring until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Analyze purity using the HPLC method described above.
References
-
Bloom Tech. (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Available at: [Link]
-
Chen, X., et al. (2015). N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. Available at: [Link]
- Google Patents. (2015). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Google Patents. (1984). Process for preparing 2-fluoro-5-nitroaniline.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67785, 2-Fluoro-5-nitroaniline. Available at: [Link]
-
Moorthy, K., et al. (2018). 2-Fluoro-5-nitroaniline. ResearchGate. Available at: [Link]
-
Chinnappan, A. & Kim, H. (2013). Ionic liquid (tetrachlorocobaltate (II) anion with dicationic counterion) catalyzed N-Boc protection of amines. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available at: [Link]
-
Al-Asadi, Y. H., et al. (2020). Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. Russian Journal of General Chemistry. Available at: [Link]
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines - A green, recyclable heterogenous acid catalysis by Amberlite-IR 120. Der Pharma Chemica. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]
-
Smith, A. M. et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available at: [Link]
-
Kruger, P. E., et al. (2022). Selected solid-state behaviour of three di-tert-butyl-substituted N-salicylideneaniline derivatives. Acta Crystallographica Section B. Available at: [Link]
-
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Reduction of Nitro Groups to Anilines. YouTube. Available at: [Link]
-
Cran, J. W., et al. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions. Synlett. Available at: [Link]
-
Semantic Scholar. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]
-
Ottokemi. 2-Fluoro-5-nitroaniline, 98%+. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of N-t-Butyl-5-fluoro-2-nitroaniline
Welcome to the technical support center for the synthesis of N-t-Butyl-5-fluoro-2-nitroaniline (CAS 1133115-34-0)[1]. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, optimized protocol grounded in established literature.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] This class of reaction is fundamental for modifying activated aromatic rings and is widely used in the pharmaceutical industry.[3]
The core transformation involves the reaction of 2,4-difluoronitrobenzene with tert-butylamine. The strong electron-withdrawing nitro group (-NO₂) is critical; it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[4] The activation is most pronounced at the ortho and para positions relative to the nitro group, making the fluorines at C2 and C4 the leaving groups.[4]
Due to a combination of electronic and steric factors, the fluorine atom at the C4 position (ortho to the nitro group) is preferentially substituted by the amine nucleophile.
Reaction Scheme & Workflow
Sources
Stability issues of N-t-Butyl-5-fluoro-2-nitroaniline under different pH conditions
Welcome to the Technical Support Center for N-t-Butyl-5-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation, particularly those related to pH. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.
Troubleshooting Guide: Stability of this compound
This section addresses common problems observed during the handling and use of this compound in solution.
| Observed Issue | Potential Cause | Recommended Action |
| Color change of solution (e.g., deepening of yellow/orange color, or development of new colors) | Degradation of the nitroaniline structure. Nitroaromatic compounds can undergo various reactions, especially under acidic or basic conditions, leading to chromophoric degradation products. | Immediately analyze the sample using a stability-indicating method like HPLC-UV to identify and quantify any degradation products. Prepare fresh solutions for your experiments. To prevent future issues, evaluate the pH of your solution and consider using a buffered system within the optimal stability range (see FAQ section). |
| Unexpected peaks in HPLC or LC-MS analysis | Formation of degradation products. The parent compound is likely degrading into one or more new chemical entities. | Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradants. This will help in developing a robust analytical method that can separate the parent compound from all potential impurities. |
| Precipitation or cloudiness in the solution | Formation of insoluble degradation products or exceeding solubility limits due to pH shifts. Changes in pH can alter the solubility of both the parent compound and its degradants. | Verify the solubility of this compound in your specific solvent system and pH. If solubility is not the issue, the precipitate is likely a degradation product. The solution should be discarded and a fresh one prepared under conditions known to be stable. |
| Inconsistent or non-reproducible experimental results | Time-dependent degradation of the compound in your experimental medium. If the compound degrades over the course of your experiment, the effective concentration will change, leading to variability. | Assess the stability of this compound in your experimental medium over the typical duration of your experiment. If significant degradation is observed, prepare fresh solutions more frequently or adjust the experimental conditions (e.g., pH, temperature) to improve stability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound instability in solution?
A1: The primary drivers of instability for many nitroaromatic compounds are pH, light, and temperature.[1] The electron-withdrawing nature of the nitro group and the presence of the amine and fluoro substituents on the aromatic ring make the molecule susceptible to hydrolytic degradation, particularly under strong acidic or basic conditions.
Q2: What are the likely degradation pathways for this compound at different pH values?
A2: While specific degradation pathways for this compound are not extensively published, we can infer potential pathways based on the chemistry of similar molecules like nitroanilines.
-
Acidic Conditions: Under strong acidic conditions, hydrolysis of the N-tert-butyl group could potentially occur, leading to the formation of 5-fluoro-2-nitroaniline. The reaction is initiated by protonation of the amine nitrogen, followed by nucleophilic attack by water.
-
Basic Conditions: In strongly basic solutions, nucleophilic aromatic substitution of the fluorine or nitro group by hydroxide ions is a possibility, although this typically requires harsh conditions. More likely is the potential for reactions involving the amine proton.
-
General Hydrolysis: Across a range of pH values, other hydrolytic reactions may occur, though likely at a slower rate.
It is crucial to perform forced degradation studies to identify the specific degradation products for this molecule under your experimental conditions.[1][2]
Q3: What is the optimal pH range for storing solutions of this compound?
A3: The optimal pH for storage is typically near neutral (pH 6-8), where the rates of acid- and base-catalyzed hydrolysis are minimized. However, the exact optimal pH should be determined empirically through a systematic stability study.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[3] The key steps are:
-
Perform forced degradation studies (see Experimental Protocols) to generate samples containing the likely degradation products.
-
Develop an HPLC method (e.g., reversed-phase with a C18 column and a gradient elution of acetonitrile and water/buffer) that shows baseline separation of the parent peak from all degradation peaks.
-
Validate the method according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.
Q5: Are there any special handling precautions I should take with this compound?
A5: As with many nitroaromatic compounds, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations. In general, avoid inhalation, ingestion, and skin contact. Work in a well-ventilated area or a fume hood.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
Validated HPLC-UV method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in acetonitrile and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Dilute the solution for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method. Compare the chromatograms to identify new peaks corresponding to degradation products.
Visualizations
Below are diagrams illustrating the potential degradation pathways and the experimental workflow for stability testing.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
-
MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available from: [Link]
-
ResearchGate. (2020). Degradation of p-nitroaniline from aqueous solutions using ozonation/Mg-Al layered double hydroxides integrated with the sequencing batch moving bed biofilm reactor. Journal of the Taiwan Institute of Chemical Engineers, 113. Available from: [Link]
-
PubMed. (2007). Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process. Journal of Hazardous Materials, 149(3), 547-552. Available from: [Link]
-
RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14, 1-21. Available from: [Link]
-
PubMed Central. (2019). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. AMB Express, 9(1), 18. Available from: [Link]
-
Pharmaceutical Technology. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(11). Available from: [Link]
-
RSC Publishing. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(30), 17861-17881. Available from: [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
PubMed Central. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 70(1), 1-19. Available from: [Link]
-
PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. Available from: [Link]
-
PubMed Central. (2021). N-Dealkylation of Amines. Molecules, 26(11), 3376. Available from: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Available from: [Link]
Sources
Technical Support Center: Removal of Unreacted N-t-Butyl-5-fluoro-2-nitroaniline from Protein Samples
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted N-t-Butyl-5-fluoro-2-nitroaniline from protein samples. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the purity and integrity of your protein preparations for downstream applications.
Introduction: The Critical Need for Purity
In many biological experiments, such as protein labeling or cross-linking, it is crucial to remove any unreacted small molecules from the protein sample. Residual this compound (MW: 212.2 g/mol ) can interfere with downstream applications by causing background noise in analytical assays, exhibiting cytotoxic effects in cell-based studies, or impeding protein crystallization.[1] This guide will walk you through the most effective methods for its removal, offering insights into the underlying principles and practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing this compound from my protein sample?
The most common and effective methods for removing small molecules like this compound from protein samples are:
-
Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size.[2] Larger protein molecules pass through the column more quickly, while smaller molecules like this compound enter the pores of the chromatography resin and are eluted later.[2]
-
Dialysis: This method involves the use of a semi-permeable membrane that allows the passage of small molecules while retaining larger molecules like proteins.[3] By placing the protein sample in a dialysis bag and immersing it in a large volume of buffer, the unreacted small molecule will diffuse out of the bag and into the buffer.[3]
-
Protein Precipitation: This technique involves the addition of a reagent, such as an organic solvent (e.g., acetone or ethanol) or a salt (e.g., ammonium sulfate), to decrease the solubility of the protein and cause it to precipitate.[4] The small molecule remains in the supernatant, which can then be discarded.
Q2: How do I choose the best method for my specific protein and experiment?
The choice of method depends on several factors, including the properties of your protein (size, stability, concentration), the required level of purity, and the available equipment. The following table provides a comparison of the three main methods:
| Method | Advantages | Disadvantages | Best Suited For |
| Size-Exclusion Chromatography (SEC) | High resolution, can be automated, provides good separation of molecules with significant size differences.[5] | Can lead to sample dilution, potential for protein loss on the column.[5] | Final polishing step for high-purity samples, buffer exchange. |
| Dialysis | Gentle on proteins, simple to perform, can be used for large sample volumes.[6] | Time-consuming, may not be effective for very hydrophobic compounds that can interact with the dialysis membrane.[7] | Removal of salts and other small hydrophilic molecules, buffer exchange for sensitive proteins. |
| Protein Precipitation | Rapid, can concentrate the protein sample, effective for removing a wide range of small molecules. | Can cause protein denaturation, the protein pellet may be difficult to resolubilize. | Initial cleanup of crude lysates, removal of interfering substances before 2-D electrophoresis. |
Q3: I'm concerned about the hydrophobicity of this compound. Will this affect its removal?
Yes, the hydrophobic nature of this compound can present challenges. It may lead to non-specific binding to chromatography resins or dialysis membranes, reducing the efficiency of removal.[7][8] For SEC, using a mobile phase with a small amount of organic solvent (e.g., 5-10% isopropanol or acetonitrile) can help to reduce these hydrophobic interactions. For dialysis, increasing the volume of the dialysis buffer and performing multiple buffer changes can improve the removal of hydrophobic compounds.[9]
Troubleshooting Guides
Size-Exclusion Chromatography (SEC)
Problem: The small molecule is not completely removed from my protein.
-
Cause: The resolution between your protein and this compound is insufficient.
-
Solution:
-
Decrease the flow rate: Slower flow rates can improve resolution in SEC.[10]
-
Increase the column length: A longer column provides more surface area for separation.[11]
-
Optimize the mobile phase: As mentioned, adding a small amount of organic solvent can disrupt hydrophobic interactions. You can also adjust the ionic strength of the buffer.[2]
-
Problem: I am losing a significant amount of my protein during SEC.
-
Cause: Your protein may be adsorbing to the chromatography resin.
-
Solution:
-
Change the resin material: Some proteins have a higher affinity for certain types of resins. Consider trying a column with a different stationary phase.
-
Modify the mobile phase: Adjusting the pH or ionic strength of the buffer can reduce non-specific binding.[2]
-
Experimental Workflow for Size-Exclusion Chromatography
Caption: Troubleshooting guide for incomplete dialysis.
Protein Precipitation
Problem: My protein will not resolubilize after precipitation.
-
Cause: The precipitating agent (e.g., acetone) has caused irreversible denaturation of your protein. * Solution:
-
Try a different precipitating agent: Ammonium sulfate precipitation ("salting out") is generally a milder method than organic solvent precipitation and may be a better option for sensitive proteins. [4] * Optimize the precipitation conditions: Perform the precipitation at a lower temperature (e.g., on ice or at 4°C) to minimize denaturation. * Use a different resolubilization buffer: Try a buffer with a higher concentration of denaturants (e.g., urea or guanidinium chloride) to help resolubilize the protein, followed by a subsequent buffer exchange to remove the denaturant.
-
Problem: The purity of my protein is still low after precipitation.
-
Cause: Some contaminants may have co-precipitated with your protein. [12]* Solution:
-
Perform a fractional precipitation: By gradually adding the precipitating agent, you can selectively precipitate out different proteins based on their solubility. This can help to enrich your target protein and remove contaminants.
-
Wash the protein pellet: After centrifugation, wash the protein pellet with the precipitation solution (e.g., cold acetone) to remove any remaining soluble contaminants.
-
Analytical Verification
It is essential to verify the removal of this compound from your protein sample. High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for this purpose. [13][14] General HPLC Protocol:
-
Sample Preparation: Precipitate the protein from your sample (e.g., with acetonitrile) to release any bound small molecule. Centrifuge and collect the supernatant.
-
Chromatography:
-
Column: C18 reverse-phase column. [15] * Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid. [15] * Detection: UV detector at a wavelength where this compound has a strong absorbance (this can be determined by running a UV-Vis spectrum of the compound).
-
-
Quantification: Create a standard curve using known concentrations of this compound to quantify any residual amount in your sample. [16]
References
-
Phenomenex, Inc. (2021, September 3). Improving Resolution for Size-Exclusion Chromatography Methods by Optimization. LCGC International. Retrieved from [Link]
- Stoll, D. R., & Fekete, S. (2015). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. LCGC North America, 33(11), 858-867.
-
Wikipedia. (2023, October 27). Protein precipitation. In Wikipedia. Retrieved from [Link]
-
Phenomenex, Inc. (2021, September 3). Improving Resolution for Size-Exclusion Chromatography Methods by Optimization. LCGC International. Retrieved from [Link]
- Matulis, D. (2016). Selective Precipitation of Proteins. Current protocols in protein science, 83, 4.5.1–4.5.37.
-
Agilent. (n.d.). A GUIDE TO SUCCESSFUL SEC. Retrieved from [Link]
-
Technology Networks. (2024, July 5). An Introduction to Protein Purification: Methods, Technologies and Applications. Retrieved from [Link]
-
G-Biosciences. (2015, April 17). Dialysis - Knot the Way to Do It. Retrieved from [Link]
-
G-Biosciences. (2015, August 11). The Common Failures That can Occur When Using Dialysis Bags. Retrieved from [Link]
-
Shomu's Biology. (2021, April 16). Hydrophobic Interaction Chromatography [Video]. YouTube. Retrieved from [Link]
- Kim, Y. S., Kim, E. Y., & Seo, J. H. (2016). A Simple Outline of Methods for Protein Isolation and Purification. Biomedical science letters, 22(4), 135–145.
-
Agrisera. (n.d.). Problems with dialysis. Retrieved from [Link]
-
Deranged Physiology. (2018, June 25). Troubleshooting the dialysis circuit. Retrieved from [Link]
- Brigaud, T., Crousse, B., & Pazenok, S. (2023).
-
S. C. College of Pharmacy, Harapanahalli. (n.d.). A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitroaniline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Nitroaniline. PubChem. Retrieved from [Link]
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- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
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- 11. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pjps.pk [pjps.pk]
Impact of t-butyl group on the reactivity of N-t-Butyl-5-fluoro-2-nitroaniline
Welcome to the technical support guide for N-t-Butyl-5-fluoro-2-nitroaniline. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical troubleshooting advice for experiments involving this sterically hindered and electronically complex molecule. Our goal is to move beyond simple protocols and explain the chemical causality behind the common challenges and successes encountered when working with this compound.
Section 1: Foundational Understanding: The Interplay of Steric and Electronic Effects
This compound (Molecular Formula: C₁₀H₁₃FN₂O₂, Molecular Weight: 212.2 g/mol [1]) is a unique building block. Its reactivity is not governed by a single functional group but by the intricate interplay between three key components: the bulky N-t-butyl group , the electron-withdrawing nitro group , and the electronegative fluoro substituent . Understanding these influences is the first step to successful experimentation.
-
The N-t-Butyl Group: This is the dominant feature. Its sheer size creates significant steric hindrance around the amino group.[2] This steric shield can prevent or slow down reactions that require access to the nitrogen's lone pair or the ortho positions.[2][3] Electronically, it has a weak electron-donating inductive effect (+I effect), which slightly increases the electron density on the nitrogen and the aromatic ring.[2][4]
-
The 2-Nitro Group: As a powerful electron-withdrawing group (-R, -I effects), the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and makes the amino group a much weaker base compared to aniline.[5][6]
-
The 5-Fluoro Group: This halogen exerts a dual influence. It is strongly electron-withdrawing via the inductive effect (-I) but can donate electron density through resonance (+R). In aromatic systems, the inductive effect typically dominates, further deactivating the ring.
Visualizing the Combined Effects
The interplay of these groups dictates the molecule's reactivity. The t-butyl group sterically protects the amine and the ortho C6 position, while the nitro and fluoro groups withdraw electron density, making the aromatic ring electron-poor.
Caption: Steric and electronic influences on this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical solubility characteristics of this compound? A1: this compound is a hydrophobic, non-polar molecule. It exhibits low solubility in water but is generally soluble in common organic solvents like THF, ethyl acetate, dichloromethane (DCM), and acetone. For reactions, THF is often a good starting point due to its ability to dissolve a wide range of organic compounds.[7]
Q2: How stable is the compound to storage and typical reaction conditions? A2: The compound is generally stable under standard laboratory conditions (stored in a cool, dark place). The nitroaromatic system is robust. However, the N-t-butyl group can be susceptible to cleavage under strongly acidic conditions (e.g., concentrated H₂SO₄ or triflic acid) at elevated temperatures, which could lead to de-alkylation.
Q3: Can I perform Friedel-Crafts reactions on this molecule? A3: It is highly unlikely to be successful. Friedel-Crafts reactions typically fail on aromatic rings substituted with strongly deactivating groups like a nitro group.[8] Furthermore, the amino group can complex with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the system.[8]
Q4: What is the expected basicity of the amino group? A4: The basicity is significantly suppressed. The presence of two strong electron-withdrawing groups (nitro and fluoro) pulls electron density from the aromatic ring and, by extension, from the nitrogen atom.[6][9] This reduces the availability of the nitrogen's lone pair to act as a base.[3][5] Consequently, it is a much weaker base than aniline.
Section 3: Troubleshooting Guides
Problem: Low or No Yield in Nitro Group Reduction
The reduction of the nitro group to an amine is one of the most common transformations for this class of molecules. However, it is frequently plagued by low yields due to the compound's structure.
Common Symptoms:
-
TLC analysis shows mostly starting material, even after extended reaction times.
-
Multiple spots on TLC, indicating a mixture of partially reduced intermediates (nitroso, hydroxylamine) and byproducts.
-
The catalyst appears "poisoned" or inactive.
Root Cause Analysis & Solutions:
The primary culprit is the steric hindrance from the N-t-butyl group, which can block the nitro group's access to the surface of a heterogeneous catalyst (like Pd/C).[10] Poor solubility can also be a major factor.[7][11]
| Parameter | Problem | Solution & Rationale |
| Catalyst Choice | Standard Pd/C is ineffective. | Switch to a less sterically sensitive catalyst system. Raney Nickel or Platinum on carbon (Pt/C) can sometimes be more effective for hindered nitro groups.[7][11] Consider homogeneous catalysis if heterogeneous methods fail repeatedly. |
| Solvent System | Poor solubility of the starting material. | Improve solubility. THF is a good starting point.[7] Adding a protic co-solvent like ethanol (EtOH) or acetic acid (AcOH) can significantly aid hydrogenation reactions, even in small amounts.[7][11] |
| Reaction Conditions | Atmospheric pressure hydrogenation is too slow. | Increase hydrogen pressure. For challenging reductions, moving from a balloon of H₂ to a Parr shaker or autoclave at 50-100 psi can dramatically increase the reaction rate by improving hydrogen availability at the catalyst surface.[7] |
| Chemical Reductants | Catalytic hydrogenation fails. | Use stoichiometric metal/acid reductants. A combination like Iron powder in acetic acid or ammonium chloride is a robust, classic method that is less sensitive to steric hindrance.[12][13] Tin(II) chloride (SnCl₂) in HCl/EtOH is another powerful option.[12] |
Troubleshooting Workflow: Nitro Group Reduction
Caption: Decision tree for troubleshooting nitro group reduction.
Problem: Difficulty in N-Alkylation or N-Acylation
Common Symptoms:
-
The reaction of the parent amine (N-t-Butyl-5-fluoro-2-aminobenzene) with alkyl halides or acyl chlorides fails to proceed.
-
Starting material is recovered unchanged.
Root Cause Analysis & Solutions:
This is a classic case of steric hindrance. The t-butyl group acts as a formidable shield, preventing nucleophilic attack by the nitrogen atom, a necessary step in both SN2-type alkylations and acylations.[2][14]
| Parameter | Problem | Solution & Rationale |
| Reagent Choice | Bulky electrophiles (e.g., isopropyl iodide, benzoyl chloride) cannot access the nitrogen. | Use smaller, more reactive electrophiles. Methyl iodide or acetyl chloride have a much smaller steric footprint and are more likely to succeed. For acylations, using the corresponding anhydride with a catalytic amount of DMAP may be more effective than the acyl chloride. |
| Base Choice | A hindered, non-nucleophilic base is required. | Use a strong, non-nucleophilic base. Sodium hydride (NaH) or Lithium diisopropylamide (LDA) can deprotonate the amine to form the corresponding anion, which is a significantly stronger nucleophile and may overcome some of the steric barriers. Standard organic bases like triethylamine are often insufficient. |
| Reaction Conditions | Room temperature is insufficient to overcome the activation energy. | Increase the reaction temperature. Heating the reaction in a high-boiling solvent like DMF or DMSO can provide the necessary energy to overcome the steric hindrance. Monitor carefully for decomposition. |
Section 4: Experimental Protocols
Protocol: Robust Reduction of Nitro Group using Iron/Ammonium Chloride
This method is often successful when catalytic hydrogenation fails due to steric hindrance.[13]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a 4:1 mixture of Ethanol:Water. A typical concentration is ~0.2 M. Stir to form a suspension.
-
Reagent Addition: Add iron powder (Fe, ~5.0 eq) and ammonium chloride (NH₄Cl, ~4.0 eq).
-
Reaction: Heat the mixture to reflux (typically ~80-90 °C). The reaction is often vigorous at the start.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate/Hexanes). The product, the corresponding aniline, should have a lower Rf than the starting nitro compound. The reaction is typically complete in 2-4 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ample ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate and water to the residue. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol: TLC Monitoring for Reaction Progress
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Eluent: A good starting point for this class of compounds is 10-20% Ethyl Acetate in Hexanes.
-
Spotting: Dissolve a tiny amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the starting material (SM) and the reaction mixture (Rxn) side-by-side.
-
Visualization:
-
First, view the plate under UV light (254 nm). Aromatic compounds will appear as dark spots.
-
The starting nitroaniline is typically a distinct yellow/orange color, which may be visible to the naked eye. The product amine is often colorless or pale yellow.
-
Stain the plate with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) to visualize compounds that are not UV-active. The product amine will often show up readily with these stains.
-
References
- BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
- ResearchGate. (n.d.). Structure of aniline and resonance structures of tri-tertbutylaniline.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?.
- PMC. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes.
- ResearchGate. (2025, August 6). Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides.
- American Chemical Society. (2026, January 8). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes.
- BenchChem. (n.d.). Overcoming steric hindrance in reactions with 4-tert-butyl substituted furans.
- BLD Pharm. (n.d.). N-Butyl-2-fluoro-5-nitroaniline.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Chemistry LibreTexts. (2024, September 30). Reactions of Arylamines.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups and the Baeyer Villiger.
- IntechOpen. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Reddit. (2023, January 1). my nitro refuses to be reduced.
- YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines.
- ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
- BenchChem. (n.d.). Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide.
- PubChem. (n.d.). 2-Fluoro-5-nitroaniline.
- Discussion Forum. (2024, February 20). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline....
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- 10. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
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Technical Support Center: Mass Spectrometry Fragmentation of N-t-Butyl-5-fluoro-2-nitroaniline (NFBNA) Labeled Peptides
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing N-t-Butyl-5-fluoro-2-nitroaniline (NFBNA) for peptide labeling in mass spectrometry applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common fragmentation challenges encountered during your experiments. Our goal is to equip you with the scientific rationale behind these phenomena and provide actionable solutions to enhance your data quality and interpretation.
Introduction to NFBNA Labeling and its Mass Spectrometric Behavior
This compound (NFBNA) is a chemical labeling reagent designed to react with primary amines (N-terminus and lysine side chains) in peptides. The incorporation of the NFBNA moiety introduces a significant chemical modification that can profoundly influence the gas-phase behavior of peptides during mass spectrometric analysis. While this label can be advantageous for certain applications, its unique structure, comprising a bulky t-butyl group and an electron-withdrawing nitro group on an aromatic ring, presents specific challenges in peptide fragmentation and data interpretation.
Understanding the inherent fragmentation pathways of the NFBNA label itself is paramount to troubleshooting unexpected spectral features. The chemical nature of the label can alter charge distribution on the peptide, influence the "mobile proton" and ultimately direct fragmentation away from the peptide backbone, leading to spectra that are difficult to interpret for sequencing purposes. This guide will dissect these issues and provide a logical framework for their resolution.
Common Fragmentation Issues and Troubleshooting (Q&A)
This section addresses specific problems you may encounter when analyzing NFBNA-labeled peptides. Each question is followed by a detailed explanation of the underlying cause and a step-by-step troubleshooting guide.
Question 1: My MS/MS spectra are dominated by a large neutral loss, and I'm seeing very few peptide backbone fragments (b- and y-ions). What is happening?
Answer:
This is one of the most common issues observed with NFBNA-labeled peptides. The dominant neutral loss is most likely attributable to the fragmentation of the N-t-butyl group from the NFBNA label.
Causality: The N-t-butyl group is sterically bulky and can be readily cleaved upon collisional activation (e.g., in Collision-Induced Dissociation, CID). This fragmentation pathway is energetically favorable and can compete with, or even dominate over, the desired fragmentation of the peptide backbone amide bonds. The result is a spectrum with a strong precursor ion and a prominent fragment ion corresponding to the precursor minus the mass of the t-butyl group (or a related species like isobutene), with suppressed b- and y-ion series. This phenomenon is well-documented for t-butylated aromatic compounds in mass spectrometry.
Troubleshooting Guide:
Protocol 1: Optimizing Collision Energy
-
Perform a Collision Energy Profile: Instead of using a single, fixed collision energy, acquire MS/MS spectra over a range of collision energies.
-
Analyze the Data: Plot the relative intensity of the neutral loss fragment versus the desired b- and y-ions as a function of collision energy.
-
Identify the Optimal Range: Look for a "sweet spot" where you observe a reasonable abundance of backbone fragments before the neutral loss becomes overwhelmingly dominant. Lower collision energies may favor the retention of the intact label on fragment ions.
Protocol 2: Utilizing Alternative Fragmentation Techniques
If available, alternative fragmentation methods that are less dependent on vibrational excitation can be highly effective.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that is particularly useful for preserving labile post-translational modifications and, in this case, can minimize the fragmentation of the NFBNA label itself. ETD typically cleaves the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions, while leaving the NFBNA label intact on the N-terminus or lysine side chains.
-
Higher-energy Collisional Dissociation (HCD): In some Orbitrap-based instruments, HCD can provide a different fragmentation pattern compared to traditional ion trap CID. It is worth exploring HCD to see if it yields a better balance between backbone and label fragmentation.
Question 2: I'm observing unexpected peaks in my spectra that don't correspond to the expected peptide fragments or the t-butyl neutral loss. What are these?
Answer:
These unexpected peaks are likely due to the fragmentation of the nitroaniline core of the NFBNA label. The nitro group is highly susceptible to fragmentation under mass spectrometric conditions.
Causality: Nitroaromatic compounds are known to undergo characteristic fragmentation pathways in the gas phase. Upon collisional activation, the nitro group (-NO₂) can lose an oxygen atom to form a [M-O] fragment or lose the entire nitro group as NO₂. Further fragmentation can also lead to the loss of NO. These fragmentation events will produce ions that are not part of the standard b- and y-ion series, complicating spectral interpretation. Studies on the mass spectrometry of nitroaromatic compounds have detailed these fragmentation patterns.
Troubleshooting Guide:
Protocol 3: Characterizing Label-Specific Fragment Ions
-
Analyze a Labeled Standard: If possible, analyze a simple, known peptide labeled with NFBNA. This will allow you to create a reference library of fragment ions originating from the label itself.
-
High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to obtain accurate mass measurements of the unexpected peaks. This will aid in determining their elemental composition and confirming if they correspond to fragments of the NFBNA label (e.g., loss of O, NO, NO₂).
-
Modify Database Search Parameters: When searching your data against a protein database, include the potential modifications corresponding to these neutral losses as variable modifications. For example, you can define a variable modification for the loss of an oxygen atom from the NFBNA-labeled residue.
Data Presentation: Common Neutral Losses and Fragment Ions
| Moiety | Nominal Mass Loss (Da) | Accurate Mass Loss (Da) | Fragmentation Origin |
| t-Butyl Group | 57 | 57.0704 | Cleavage of the N-C bond of the t-butyl group |
| Isobutene | 56 | 56.0626 | Rearrangement and loss of the t-butyl group as isobutene |
| Oxygen from Nitro | 16 | 15.9949 | Fragmentation of the nitro group |
| Nitric Oxide | 30 | 29.9979 | Fragmentation of the nitro group |
| Nitrogen Dioxide | 46 | 45.9929 | Cleavage of the C-N bond of the nitro group |
Visualizations
Experimental Workflow for Troubleshooting NFBNA Fragmentation
Caption: A logical workflow for addressing poor backbone fragmentation in NFBNA-labeled peptides.
Fragmentation Pathways of the NFBNA Label
Caption: Competing fragmentation pathways for NFBNA-labeled peptides upon collisional activation.
Frequently Asked Questions (FAQs)
Q1: Does the position of the NFBNA label (N-terminus vs. lysine) affect fragmentation?
A1: Yes, the position can have an effect. An N-terminal label will influence the fragmentation of the entire peptide, potentially affecting the formation of all b-ions. A label on a lysine side chain will have a more localized effect, primarily influencing the fragmentation around that residue. However, the dominant neutral losses from the label itself will likely be observed regardless of its position.
Q2: How does the NFBNA label affect the charge state of my peptides?
A2: The NFBNA label caps a primary amine, which is a site of protonation in positive ion mode mass spectrometry. By reacting with the N-terminus and lysine side chains, the NFBNA label reduces the number of potential charge-carrying sites on the peptide. This can lead to an overall lower charge state for the labeled peptides compared to their unlabeled counterparts. A lower charge state can, in turn, affect fragmentation efficiency, particularly in CID.
Q3: Can I use NFBNA for quantitative proteomics experiments?
A3: While NFBNA is primarily a labeling reagent for other purposes, it could potentially be used in label-free quantification workflows. However, if you are considering isobaric labeling strategies (like TMT or iTRAQ), NFBNA is not suitable as it does not contain an isobaric tag or a reporter ion. For stable isotope labeling, an isotopically heavy version of NFBNA would be required.
Q4: Are there any software tools that can automatically account for these NFBNA-specific fragments?
A4: Most standard proteomics software packages allow for the definition of custom or "user-defined" modifications. You can manually add the mass shifts corresponding to the NFBNA label and its major neutral losses (e.g., loss of t-butyl, O, NO, NO₂) as variable modifications in your search parameters. This will enable the software to identify peptides that have undergone these specific fragmentation pathways.
References
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Vysotskiy, V. M., & Tsvetkov, Y. D. (2003). Mass spectrometry of tert-butylnaphthalenes—A comparison with the unimolecular fragmentation of tert-butylbenzene. European Journal of Mass Spectrometry, 9(4), 355-364. [Link]
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Yinon, J. (1988). Mass spectral fragmentation pathways in 2,4,6-trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study. Organic Mass Spectrometry, 23(4), 274-277. [Link]
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Coon, J. J., Syka, J. E. P., Shabanowitz, J., & Hunt, D. F. (2005). Tandem mass spectrometry of peptides by electron transfer dissociation. Proceedings of the National Academy of Sciences, 102(27), 9463-9468. [Link]
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Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]
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Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. R. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484-494. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Quantitative Proteomics: Validating Novel Reagents Against Established Workflows
For: Researchers, scientists, and drug development professionals engaged in proteomics.
Introduction: The Imperative of Accurate Quantification in Proteomics
In the landscape of modern biological research and drug development, the ability to accurately quantify the proteome—the entire complement of proteins expressed by an organism, tissue, or cell—is paramount. Quantitative proteomics provides a dynamic snapshot of cellular processes, revealing the intricate molecular choreography that underpins both normal physiology and disease states. The precise measurement of protein abundance is critical for biomarker discovery, understanding mechanisms of drug action, and identifying novel therapeutic targets.
This guide provides an in-depth validation framework for emerging quantitative proteomics reagents, using the hypothetical amine-reactive compound, N-t-Butyl-5-fluoro-2-nitroaniline, as a case study. We will objectively compare its theoretical performance characteristics against well-established, commercially available methods: Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Label-Free Quantification (LFQ). Our analysis will be grounded in experimental data and established protocols, offering a comprehensive resource for researchers seeking to navigate the expanding toolkit of quantitative proteomics.
The Emergence of Novel Amine-Reactive Reagents: A Hypothetical Case Study of this compound
The continuous evolution of mass spectrometry has spurred the development of novel chemical probes designed to enhance the accuracy, multiplexing capacity, and overall efficiency of quantitative proteomics workflows. While this compound is not a currently established reagent in the field, its chemical structure suggests potential functionalities for peptide labeling.
-
Amine Reactivity: The nitroaniline moiety suggests a potential for chemical modification to create a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which would target the primary amines on the N-terminus of peptides and the side chains of lysine residues. This is a common strategy for covalent labeling of peptides.
-
Fluorination: The presence of a fluorine atom is intriguing from a mass spectrometry perspective. While not a heavy isotope, fluorine's unique mass defect could potentially be exploited for specialized detection or quantification strategies, although this is not a conventional approach.
-
Tert-Butyl Group: The bulky N-t-butyl group might influence the fragmentation of the labeled peptide in the mass spectrometer, potentially leading to unique reporter ions for quantification, similar to the principle of TMT and iTRAQ.
For the purpose of this guide, we will treat this compound as a representative of a new class of small molecule labeling reagents and evaluate its hypothetical performance against the current industry standards.
Established Methodologies for Quantitative Proteomics: A Comparative Overview
A robust validation of any new quantitative method requires a thorough understanding of the existing landscape. The three most prominent techniques in quantitative proteomics today are isobaric labeling (TMT and iTRAQ) and label-free quantification.
Isobaric Labeling: TMT and iTRAQ
Isobaric tagging methods involve the covalent labeling of peptides from different samples with chemical tags that have the same total mass.[1][2] Upon fragmentation in the mass spectrometer, these tags release reporter ions of different masses, allowing for the relative quantification of the same peptide from different samples in a single experiment.[1][3]
-
Tandem Mass Tags (TMT): TMT reagents, developed by Thermo Fisher Scientific, are a popular choice for multiplexed quantitative proteomics.[4] They consist of an amine-reactive group, a mass normalizer, and a reporter ion.[3] TMT allows for the simultaneous analysis of up to 18 samples (TMTpro).[2][5]
-
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): iTRAQ reagents, developed by SCIEX, were one of the first commercially available isobaric tagging technologies.[1][6] They are available in 4-plex and 8-plex formats and also work by labeling the N-terminus and lysine side chains of peptides.[1][7]
Label-Free Quantification (LFQ)
As the name suggests, label-free quantification does not rely on chemical tags. Instead, it directly compares the signal intensities of peptides or the number of spectral counts for identified proteins across different samples.[8][9] This method is simpler in terms of sample preparation but requires sophisticated software for data analysis to align retention times and normalize signal intensities.[10]
Comparative Performance Analysis: A Data-Driven Evaluation
The selection of a quantitative proteomics method is a critical decision that impacts the accuracy, precision, and scope of a study. Below is a comparison of the key performance metrics for our hypothetical this compound-based method and the established techniques.
| Feature | This compound (Hypothetical) | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | Label-Free Quantification (LFQ) |
| Principle | Covalent labeling of primary amines. | Covalent labeling of primary amines with isobaric tags.[3] | Covalent labeling of primary amines with isobaric tags.[1] | Direct comparison of MS signal intensity or spectral counts.[8] |
| Multiplexing Capacity | Unknown (dependent on synthesis of isotopic variants) | Up to 18-plex (TMTpro).[2][5] | Up to 8-plex.[1][7] | Theoretically unlimited, but practically challenging with large numbers.[10] |
| Accuracy | To be determined | High, as samples are mixed early, reducing sample handling variability.[3] | High, for the same reasons as TMT.[11] | Can be lower due to run-to-run variation and the need for complex normalization.[6] |
| Precision | To be determined | High, due to simultaneous analysis of all samples.[12] | High, similar to TMT.[11] | Generally lower than isobaric methods due to independent sample analysis.[12] |
| Proteome Coverage | To be determined | High, especially when combined with fractionation.[3] | High, comparable to TMT.[7] | Can be higher in some cases as there is no risk of incomplete labeling.[12] |
| Cost per Sample | Potentially lower if reagent synthesis is straightforward. | Higher due to the cost of the labeling reagents.[5] | Higher due to the cost of the labeling reagents. | Lower, as no labeling reagents are required.[13] |
| Workflow Complexity | Moderate, involves a labeling step. | High, requires precise labeling and quenching steps.[14] | High, similar to TMT.[6] | Lower in terms of wet-lab work, but higher for data analysis.[10] |
Experimental Protocols: A Step-by-Step Guide to Quantitative Proteomics Workflows
To ensure the reproducibility and validity of any quantitative proteomics experiment, adherence to well-defined protocols is essential. Below are detailed workflows for the discussed methods.
Workflow for Isobaric Tagging (TMT/iTRAQ)
1. Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides using trypsin overnight at 37°C.
2. Isobaric Labeling:
-
Resuspend the dried peptide samples in a suitable buffer (e.g., TEAB).
-
Add the respective TMT or iTRAQ labeling reagent to each sample and incubate at room temperature.
-
Quench the labeling reaction with hydroxylamine.
3. Sample Pooling and Fractionation:
-
Combine the labeled samples in equal amounts.
-
For complex samples, perform offline high-pH reversed-phase liquid chromatography to fractionate the pooled peptides.
4. LC-MS/MS Analysis:
-
Analyze the pooled and fractionated samples using a high-resolution mass spectrometer.
-
The instrument should be configured to perform MS/MS fragmentation (e.g., HCD) to generate reporter ions.
5. Data Analysis:
-
Search the raw data against a protein database to identify peptides and proteins.
-
Quantify the relative protein abundance based on the intensities of the reporter ions.
-
Perform statistical analysis to identify significantly regulated proteins.
Workflow for Label-Free Quantification (LFQ)
1. Protein Extraction and Digestion:
-
Follow the same procedure as for isobaric labeling.
2. LC-MS/MS Analysis:
-
Analyze each sample individually by LC-MS/MS. It is crucial to maintain high chromatographic reproducibility between runs.
3. Data Analysis:
-
Search the raw data from each run against a protein database.
-
Use specialized software to align the retention times of peptides across all runs.
-
Quantify the relative abundance of proteins by comparing the peak areas of their constituent peptides or by counting the number of identified spectra for each protein.
-
Perform statistical analysis to identify differentially expressed proteins.
Conclusion and Future Outlook
The field of quantitative proteomics is in a constant state of innovation, with new reagents and methodologies continually emerging. While established techniques like TMT, iTRAQ, and LFQ provide robust and reliable platforms for protein quantification, the development of novel chemical probes, hypothetically represented here by this compound, holds the promise of further advancing the field.
A thorough and objective validation of any new method against these gold standards is essential for its adoption by the scientific community. This guide provides a framework for such a comparison, emphasizing the importance of data-driven evaluation of key performance metrics. As mass spectrometry technology continues to improve in sensitivity and speed, we can anticipate the development of even more powerful tools for unraveling the complexities of the proteome.
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Wikipedia. (n.d.). Isobaric tag for relative and absolute quantitation. Retrieved from [Link]
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Yale School of Medicine. (n.d.). iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. Retrieved from [Link]
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Wikipedia. (n.d.). Label-free quantification. Retrieved from [Link]
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Technology Networks. (n.d.). Tandem Mass Tag (TMT) Technology in Proteomics. Retrieved from [Link]
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Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R., 3rd. (2010). Mass spectrometry-based label-free quantitative proteomics. Journal of biomedicine & biotechnology, 2010, 840518. [Link]
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Chahrour, O., Cobice, D. F., & Malone, J. (2015). Protein labeling by iTRAQ: a new tool for quantitative mass spectrometry in proteome research. Journal of visualized experiments : JoVE, (98), 52532. [Link]
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UT Southwestern Medical Center. (n.d.). TMT Quantitation. Retrieved from [Link]
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Silantes. (2023, September 27). Quantitative Proteomics: Label-Free versus Label-Based Methods. Retrieved from [Link]
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UMass Chan Medical School. (n.d.). Relative Quantification: iTRAQ & TMT. Retrieved from [Link]
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Proteome Factory. (n.d.). iTRAQ™ and TMT™ quantification. Retrieved from [Link]
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Searle, B. C., Pino, L. K., Egertson, J. D., Ting, Y. S., Lawrence, R. T., MacCoss, M. J., & Villén, J. (2018). Benchmarking Quantitative Performance in Label-Free Proteomics. ACS Omega, 3(10), 12938–12946. [Link]
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Millán-Oropeza, A., Blein-Nicolas, M., Monnet, V., Zivy, M., & Henry, C. (2017). Comparison of Different Label-Free Techniques for the Semi-Absolute Quantification of Protein Abundance. Proteomes, 5(4), 27. [Link]
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Creative Proteomics. (2018, May 24). Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Medium. Retrieved from [Link]
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Bubis, J. A., Levitsky, L. I., Ivanov, M. V., & Gorshkov, M. V. (2017). Comparative evaluation of label-free quantification methods for shotgun proteomics. Rapid communications in mass spectrometry : RCM, 31(8), 675–682. [Link]
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Sinitcyn, P., Rudolph, J. D., & Cox, J. (2018). A critical comparison of three MS-based approaches for quantitative proteomics analysis. Journal of proteomics, 176, 14–22. [Link]
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A Comparative Guide to the Cross-Validation of N-t-Butyl-5-fluoro-2-nitroaniline Results with Orthogonal Methods
Introduction: The Imperative of Orthogonal Validation in Pharmaceutical Analysis
In the landscape of drug development and manufacturing, the unambiguous characterization and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. N-t-Butyl-5-fluoro-2-nitroaniline, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical scrutiny to ensure its identity, purity, and stability. While a single validated analytical method can provide a degree of confidence, the inherent biases of any one technique can obscure a complete understanding of a sample's properties. This is where the principle of orthogonal method cross-validation becomes indispensable.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical method for this compound, with quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy as orthogonal validation methods. The core philosophy of this approach is to leverage techniques with fundamentally different chemical principles to provide a more holistic and trustworthy assessment of the analyte. By comparing results from methods that rely on different molecular properties—chromatographic separation versus nuclear spin and vibrational energy, respectively—we can significantly enhance the confidence in the analytical data and ensure the quality and consistency of the final drug product.
This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.
The Principle of Orthogonality in Analytical Method Validation
Orthogonal methods are analytical techniques that measure the same analyte based on different physicochemical principles. The use of at least one orthogonal method is crucial for a robust validation package, as it significantly reduces the risk of overlooking impurities or degradation products that may not be detected by the primary method. For instance, an impurity that co-elutes with the main peak in an HPLC separation will likely have a distinct signature in an NMR or FTIR spectrum. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2) on the validation of analytical procedures, implicitly support the use of orthogonal methods to demonstrate specificity and the overall suitability of an analytical procedure.
The cross-validation of analytical results is a critical practice that ensures consistency and reliability of data across different methodologies, laboratories, or manufacturing sites.[1] This process is fundamental to maintaining high-quality standards and meeting stringent regulatory requirements throughout the drug development lifecycle.[1]
Sources
The Fluorinated Advantage: A Comparative Guide to N-t-Butyl-5-fluoro-2-nitroaniline in Advanced Detection Applications
For researchers, scientists, and drug development professionals at the forefront of chemical sensing and molecular recognition, the quest for highly sensitive and selective detection methodologies is perpetual. This guide provides an in-depth technical exploration of N-t-Butyl-5-fluoro-2-nitroaniline, a molecule poised to offer significant advantages in the detection of specific analytes. We will delve into the strategic incorporation of a fluorinated scaffold and its impact on the molecule's performance, drawing comparisons with non-fluorinated analogues and other established detection techniques. While direct experimental data for this specific molecule is emerging, this guide synthesizes established principles and data from closely related systems to provide a robust framework for its application.
The Power of Fluorine in Molecular Sensing
The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a cornerstone in the design of advanced materials, including chemical sensors. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's electronic and photophysical characteristics. In the context of sensor design, these modifications can lead to enhanced sensitivity, improved selectivity, and greater stability.[1]
The fluorinated scaffold in this compound is anticipated to play a crucial role in its detection capabilities. The electron-withdrawing nature of the fluorine atom can modulate the electron density of the aromatic ring, thereby influencing the energy levels of the molecule's frontier molecular orbitals. This electronic perturbation is key to enhancing the sensitivity of fluorescent probes, particularly those operating on a photoinduced electron transfer (PET) mechanism.
Proposed Synthesis of this compound
A robust synthesis of this compound is essential for its application. Based on established N-alkylation protocols for similar nitroaniline derivatives, a plausible synthetic route is outlined below.[2]
Experimental Protocol: N-Alkylation of 5-fluoro-2-nitroaniline
Materials:
-
5-fluoro-2-nitroaniline
-
tert-Butyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-nitroaniline (1.0 equivalent).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the flask.
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the 5-fluoro-2-nitroaniline.
-
Addition of Alkylating Agent: While stirring the suspension, add tert-butyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically stirred at room temperature for 24-48 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the desired this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Detection Mechanism: Fluorescence Quenching
It is hypothesized that this compound functions as a "turn-off" fluorescent sensor for electron-deficient analytes, such as nitroaromatic compounds. The detection mechanism is likely based on photoinduced electron transfer (PET), a process where the excited state of the fluorophore is quenched by the analyte.
Upon excitation with an appropriate wavelength of light, the fluorinated nitroaniline will exhibit fluorescence. In the presence of an electron-accepting analyte, an electron can be transferred from the excited state of the sensor to the analyte. This process deactivates the excited state of the sensor non-radiatively, leading to a decrease, or "quenching," of the fluorescence intensity. The degree of quenching is typically proportional to the concentration of the analyte.
Caption: Mechanism of fluorescence vs. fluorescence quenching.
Comparative Performance Analysis
The key advantage of the fluorinated scaffold in this compound is the anticipated enhancement in its sensing performance compared to its non-fluorinated counterpart and other detection methods.
Comparison with Non-Fluorinated Analogues
The electron-withdrawing fluorine atom is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the sensor molecule. This makes the electron transfer from the excited sensor to the analyte more favorable, resulting in more efficient fluorescence quenching and, consequently, higher sensitivity.
| Feature | Fluorinated Sensor (Expected) | Non-Fluorinated Sensor | Rationale |
| Sensitivity | Higher | Lower | Fluorine's electron-withdrawing nature enhances PET. |
| Selectivity | Potentially Higher | Lower | Fluorine can introduce specific interactions with analytes. |
| Photostability | Higher | Lower | The strong C-F bond can increase molecular stability. |
Comparison with Other Detection Methods for Nitroanilines
Several methods exist for the detection of nitroanilines. A comparison with some common techniques is presented below.
| Method | This compound (Expected) | HPLC-UV | Electrochemical Sensors |
| Sensitivity | High (ppb to ppm) | Moderate (ppm) | High (ppb to ppt) |
| Selectivity | High | Moderate | Moderate to High |
| Speed | Fast (seconds to minutes) | Slow (minutes to hours) | Fast (seconds to minutes) |
| Cost | Low (reagent-based) | High (instrumentation) | Moderate (instrumentation) |
| Portability | High | Low | High |
Experimental Workflow for Analyte Detection
The following protocol outlines a general procedure for utilizing a fluorinated nitroaniline sensor for the detection of an analyte via fluorescence quenching.
Caption: Workflow for fluorescence quenching-based analyte detection.
Detailed Protocol
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mM.
-
Prepare a stock solution of the target analyte (e.g., a nitroaromatic compound) in the same solvent at a concentration of 10 mM.
-
-
Fluorescence Measurements:
-
In a series of cuvettes, add a fixed volume of the sensor stock solution and dilute with the solvent to a final volume that gives a stable and measurable fluorescence signal.
-
To each cuvette, add increasing volumes of the analyte stock solution to achieve a range of final analyte concentrations.
-
Record the fluorescence emission spectrum of each solution after a short incubation period, using an excitation wavelength determined from the absorption spectrum of the sensor.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration.
-
Construct a Stern-Volmer plot (I₀/I vs. [Analyte]), where I₀ is the fluorescence intensity in the absence of the analyte and I is the intensity at a given analyte concentration.
-
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low analyte concentrations.
-
Conclusion
The strategic incorporation of a fluorine atom into the scaffold of this compound is expected to confer significant advantages for its application in chemical detection. The enhanced electron-withdrawing properties imparted by fluorine are predicted to lead to higher sensitivity and potentially improved selectivity in fluorescence-based sensing of electron-deficient analytes. While further experimental validation is required to fully elucidate its performance, the principles outlined in this guide, supported by extensive data from analogous systems, provide a strong foundation for the development and application of this promising fluorinated chemosensor.
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A substituent-dependent deep-blue pyrene-based chemosensor for trace nitroaniline sensing. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Fluoranthene based fluorescent chemosensors for detection of explosive nitroaromatics. Semantic Scholar. Available at: [Link]
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Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. PubMed Central. Available at: [Link]
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Sensitive and selective detection of p-nitroaniline with the assistance of a fluorescence capillary imprinted sensor. PubMed. Available at: [Link]
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Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Publishing. Available at: [Link]
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The ONLY Fluoride Ion Selective Sensor for use in Acid Media. ASTi. Available at: [Link]
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5-Chloro-4-Fluoro-2-Nitroaniline 98.0%(GC). PureSynth. Available at: [Link]
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A fluorescent sensor based on pentafluoropropanoic acid-functionalized UiO-66-NH2 for enhanced selectivity and sensitivity of dicloran detection. PubMed. Available at: [Link]
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2-Nitroaniline. PubChem. Available at: [Link]
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A Comparative Guide to Isotopic Labeling Strategies for N-t-Butyl-5-fluoro-2-nitroaniline Derivatives
For researchers in drug discovery and development, the use of isotopically labeled compounds is indispensable. These molecules serve as powerful tools in quantitative bioanalysis, metabolism studies, and as internal standards for mass spectrometry, ensuring the highest degree of accuracy and precision.[1][2] This guide provides an in-depth comparison of isotopic labeling strategies for N-t-Butyl-5-fluoro-2-nitroaniline, a key intermediate in the synthesis of various pharmacologically active agents. We will explore the nuances of deuterium, carbon-13, and nitrogen-15 labeling, offering both theoretical grounding and practical, field-proven protocols.
The Critical Role of Isotopic Labeling
Isotopic labeling involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C).[3] This subtle modification creates a compound that is chemically identical to the parent molecule but has a different mass. This mass difference is the cornerstone of isotope dilution mass spectrometry (IDMS), a technique that provides the highest level of accuracy for quantitative analysis by correcting for matrix effects and procedural losses during sample workup.[2]
This compound and its derivatives are common in medicinal chemistry. Access to their isotopically labeled analogues is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. The choice of isotope and the position of the label are critical decisions that impact the utility of the labeled compound and the complexity of its synthesis.
Comparative Analysis of Labeling Strategies
The selection of an isotopic labeling strategy is a balance between the intended application, synthetic feasibility, and cost. Below is a comparative summary of the most common approaches for labeling this compound.
| Labeling Strategy | Common Isotopes | Primary Application | Synthetic Complexity | Key Advantages | Potential Challenges |
| Deuterium (²H) Labeling | ²H (D) | Internal Standards for LC-MS | Low to Moderate | Cost-effective, multiple labels can be incorporated | Potential for back-exchange, isotopic effects |
| Carbon-13 (¹³C) Labeling | ¹³C | Metabolic Tracers, Mechanistic Studies, NMR | Moderate to High | Stable label, provides skeletal information | Higher cost of starting materials |
| Nitrogen-15 (¹⁵N) Labeling | ¹⁵N | Mechanistic Studies, NMR, Metabolic Tracers | High | Site-specific labeling of the amine | Limited commercial availability of precursors |
I. Deuterium (²H) Labeling Strategies
Deuterium labeling is the most common and cost-effective strategy for synthesizing internal standards for mass spectrometry. The goal is to introduce a sufficient number of deuterium atoms (typically 3 or more) to achieve a clear mass shift from the unlabeled analyte.
Strategy 1: Labeling the t-Butyl Group
Incorporating deuterium on the tert-butyl group is a synthetically straightforward approach that provides a stable label with a low risk of back-exchange.
Workflow for Deuterium Labeling of the t-Butyl Group
Caption: Synthesis of deuterated this compound.
Experimental Protocol: Synthesis of N-(t-Butyl-d9)-5-fluoro-2-nitroaniline
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-fluoro-2-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C and slowly add deuterated tert-butanol (t-butanol-d10, (CD₃)₃COD, 1.2 eq).
-
Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
II. Carbon-13 (¹³C) Labeling Strategies
¹³C labeling is invaluable for tracing the metabolic fate of a molecule and for structural elucidation by NMR.[4] The labels are metabolically stable and provide unambiguous information about the carbon skeleton.
Strategy 2: ¹³C Labeling of the Aromatic Ring
Introducing ¹³C atoms into the aromatic ring requires starting from a labeled precursor, such as ¹³C₆-aniline or ¹³C₆-benzene. This approach is more complex and costly but provides a robustly labeled molecule for in-depth metabolic studies.
Workflow for ¹³C Labeling of the Aromatic Ring
Caption: Synthesis of ¹³C-labeled this compound.
Experimental Protocol: Synthesis of N-t-Butyl-5-fluoro-2-nitro-¹³C₆-aniline
-
Nitration of Labeled Precursor:
-
Carefully add 4-fluoro-¹³C₆-aniline (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and sulfuric acid while maintaining the temperature below 10 °C.
-
Stir for 2-4 hours, then pour the mixture onto ice.
-
Neutralize with a sodium hydroxide solution and extract the product.
-
Purify to obtain 5-fluoro-2-nitro-¹³C₆-aniline.
-
-
t-Butylation:
-
Follow the protocol described in Strategy 1 , using 5-fluoro-2-nitro-¹³C₆-aniline as the starting material and non-deuterated tert-butanol.
-
III. Nitrogen-15 (¹⁵N) Labeling Strategies
¹⁵N labeling offers a way to investigate the metabolic fate of the nitrogen atoms in a molecule. This can be particularly useful for studying enzymatic reactions involving the amine group or the nitro group. Recent advances have made late-stage ¹⁵N isotopic exchange more accessible.[5][6]
Strategy 3: ¹⁵N Labeling of the Amine Group
This can be achieved by a late-stage isotopic exchange reaction or by synthesis from a ¹⁵N-labeled precursor. The latter is often more practical for ensuring high isotopic enrichment.
Workflow for ¹⁵N Labeling via Synthesis
Caption: A potential synthetic route for ¹⁵N-labeling.
Experimental Protocol: Synthesis of ¹⁵N-labeled 5-Fluoro-2-nitroaniline (Conceptual)
Note: This is a more advanced synthesis that may require significant optimization.
-
Starting Material: Begin with 2-fluoro-5-nitrophenol.
-
Conversion to Triflate: React the phenol with triflic anhydride to form the corresponding triflate.
-
¹⁵N-Amination: In a glovebox, set up a Buchwald-Hartwig amination reaction using a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a source of ¹⁵N-ammonia (e.g., ¹⁵NH₄Cl with a strong base).
-
Purification: After the reaction is complete, purify the product to obtain ¹⁵N-5-fluoro-2-nitroaniline.
-
t-Butylation: Proceed with the t-butylation as described in Strategy 1 .
Conclusion
The choice of an isotopic labeling strategy for this compound derivatives is a multi-faceted decision that hinges on the specific research question. Deuterium labeling of the t-butyl group offers a cost-effective and efficient route for generating high-quality internal standards for quantitative mass spectrometry. For more complex studies involving metabolic fate and mechanistic elucidation, ¹³C and ¹⁵N labeling provide invaluable, albeit more synthetically demanding, tools. The protocols and workflows presented in this guide offer a solid foundation for researchers to develop and implement the most appropriate isotopic labeling strategy for their drug development programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 2-Methyl-4-nitroaniline in Environmental Samples using 2-Methyl-4-nitroanili.
- Benchchem. (n.d.). Application Note: Quantitative Analysis of 2-Methyl-4-nitroaniline using Isotope Dilution Mass Spectrometry with 2-Methyl-4-nitr.
- Li, L., & Li, Y. (2015). Development of versatile isotopic labeling reagents for profiling the amine submetabolome by liquid chromatography-mass spectrometry. Analytica Chimica Acta, 881, 107-16.
- Wüthrich, K. (2012). Optimal Isotope Labeling of Aromatic Amino Acid Side Chains for NMR Studies of Protein Dynamics. Methods in Molecular Biology, 831, 67-77.
- Guo, K., & Li, L. (2006). Ionizable isotopic labeling reagent for relative quantification of amine metabolites by mass spectrometry. Analytical Chemistry, 78(18), 6628-35.
- Dorsheimer, J. R., & Rovis, T. (2023). Late-Stage Isotopic Exchange of Primary Amines. Journal of the American Chemical Society, 145(44), 24367-24374.
- Dorsheimer, J. R., & Rovis, T. (2023). Late-Stage Isotopic Exchange of Primary Amines. Journal of the American Chemical Society, 145(44), 24367-24374.
- Wikipedia. (n.d.). Isotopic labeling.
- Sumitomo Chemical Co Ltd. (1984). Process for preparing 2-fluoro-5-nitroaniline. Google Patents.
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- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
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- 5. Late-Stage Isotopic Exchange of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-Stage Isotopic Exchange of Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amine-Reactive Chemistries: NHS Esters vs. Isothiocyanates
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the covalent labeling of proteins and other biomolecules is a cornerstone technique. The ability to attach probes, tags, or therapeutic payloads relies on robust and selective chemical reactions. Among the most common targets on a protein is the primary amine (—NH₂), found at the N-terminus and on the side chain of lysine residues.[1] This guide provides an in-depth, head-to-head comparison of two of the most established and widely utilized classes of amine-reactive reagents: N-Hydroxysuccinimide (NHS) esters and Isothiocyanates (ITCs) .
As a Senior Application Scientist, my goal is to move beyond a simple list of pros and cons. Instead, this guide will dissect the underlying chemical principles, explore the nuances of reaction conditions, and provide the field-proven insights necessary to help you select the optimal reagent for your specific application, whether it be generating antibody-drug conjugates, preparing fluorescent probes for microscopy, or developing novel diagnostics.
Core Mechanisms: A Tale of Two Bonds
The fundamental difference between these two reagents lies in the covalent bond they form with a primary amine. This distinction has significant downstream implications for the stability and performance of the final conjugate.
-
NHS Esters: These reagents react with primary amines via nucleophilic acyl substitution. The unprotonated amine attacks the activated carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond .[2][3][4]
-
Isothiocyanates: The defining feature of this class is the —N=C=S group. The primary amine acts as a nucleophile, attacking the central carbon of the isothiocyanate.[5] This nucleophilic addition reaction results in the formation of a thiourea linkage .[6][7]
The amide bond formed by NHS esters is generally considered more stable than the thiourea bond from isothiocyanates, particularly under physiological conditions.[8]
}
Head-to-Head Performance Comparison
The choice between NHS esters and isothiocyanates is often dictated by the specific requirements of the experiment. The following table summarizes the key performance parameters, which we will explore in greater detail.
| Feature | NHS Esters | Isothiocyanates | Rationale & Causality |
| Primary Target | Primary Amines (Lys, N-terminus) | Primary Amines; Thiols (Cys) at lower pH | NHS esters are highly selective for primary amines. Isothiocyanates exhibit pH-dependent reactivity, favoring amines at high pH and thiols at more neutral pH.[9][10] |
| Resulting Bond | Amide | Thiourea | Nucleophilic acyl substitution vs. nucleophilic addition.[3][5] |
| Bond Stability | Very High (Effectively irreversible) | Good (Generally stable) | The amide bond is thermodynamically more stable than the thiourea linkage.[8] |
| Optimal pH | 7.2 - 8.5 | 8.5 - 9.5 (for amines) | This pH range balances amine deprotonation (for nucleophilicity) with reagent stability.[1][11] Higher pH is needed to ensure primary amines are sufficiently deprotonated for reaction with the less reactive ITC group.[12][13] |
| Reaction Speed | Fast (30-120 minutes at RT) | Slower (Often requires longer incubation) | The NHS ester is a more highly activated group, leading to faster kinetics. Isothiocyanates are generally less reactive. |
| Reagent Stability | Low in aqueous solution (hydrolysis) | More stable in aqueous solution | NHS esters are highly susceptible to hydrolysis, which competes with the desired amine reaction.[1][2] This is a critical consideration. |
| Side Reactions | Hydrolysis is the main competitor. | Can react with thiols, especially at pH < 8.5. | Water acts as a competing nucleophile for NHS esters.[4] The reactivity of isothiocyanates with cysteine's sulfhydryl group can lead to off-target labeling if pH is not strictly controlled.[9][14] |
| Common Example | Alexa Fluor™ 488 NHS Ester | Fluorescein Isothiocyanate (FITC) | These are classic examples of fluorescent dyes activated with each chemistry.[1][14] |
Deep Dive: The "Why" Behind the Protocol
Understanding the causality behind experimental choices is critical for troubleshooting and optimization.
The Critical Role of pH
The pH of the reaction buffer is arguably the single most important parameter for both chemistries, but for different reasons.
-
For NHS Esters , the optimal pH range of 7.2-8.5 is a carefully struck balance.[1] Below pH 7, the target primary amines are predominantly protonated (—NH₃⁺), rendering them non-nucleophilic and halting the reaction.[2] Above pH 8.5, the rate of hydrolysis of the NHS ester itself increases dramatically, consuming the reagent before it can react with the protein.[1][11] The half-life of a typical NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6.[1][2]
-
For Isothiocyanates , a higher pH of 8.5-9.5 is required to ensure the target amine is sufficiently deprotonated and nucleophilic to attack the less electrophilic carbon of the isothiocyanate group.[12][13] While this higher pH can be detrimental to sensitive proteins, isothiocyanates are less prone to rapid hydrolysis than NHS esters, providing a wider reaction window. However, this pH range also dictates selectivity. If cysteine residues are present, dropping the pH towards neutral (7.4-8.0) can favor the formation of a dithiocarbamate linkage with the thiol group, a potential source of off-target labeling.[9][10]
Buffer Selection: Avoiding Competitive Reactions
It is imperative to use buffers that do not contain primary amines.[2] Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with the target biomolecule for reaction with the labeling reagent, drastically reducing conjugation efficiency.[6]
Recommended Buffers:
Experimental Protocols: A Validated Workflow
The following protocols provide a self-validating system for labeling an IgG antibody, a common application for both chemistries.
Workflow Overview
}
Protocol 1: IgG Labeling with an NHS Ester
This protocol is adapted for labeling 1 mg of an IgG antibody (MW ~150 kDa).
-
Antibody Preparation:
-
NHS Ester Reagent Preparation:
-
Conjugation Reaction:
-
While gently stirring the antibody solution, add a 10- to 20-fold molar excess of the dissolved NHS ester.[2] For a 1 mg/mL IgG solution (~6.67 µM), this would be 6.7 to 13.4 µL of a 10 mM stock solution per mL of antibody solution.
-
-
Incubation:
-
Quenching (Optional but Recommended):
-
Stop the reaction by adding a quenching buffer like Tris-HCl to a final concentration of 50-100 mM.[2] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purification:
Protocol 2: IgG Labeling with FITC (an Isothiocyanate)
This protocol is adapted for labeling 1 mg of an IgG antibody with Fluorescein Isothiocyanate (FITC).
-
Antibody Preparation:
-
FITC Reagent Preparation:
-
Immediately before use, dissolve the FITC in anhydrous DMSO to a concentration of 1 mg/mL.[19]
-
-
Conjugation Reaction:
-
A common starting point is to add 50-100 µg of FITC per 1 mg of antibody.[19] For a 1 mg/mL antibody solution, slowly add 50-100 µL of the 1 mg/mL FITC solution while gently stirring.
-
-
Incubation:
-
Quenching (Optional):
-
The reaction can be quenched by adding an amine-containing buffer, such as Tris, as described in the NHS ester protocol.[6]
-
-
Purification:
Conclusion and Authoritative Recommendations
As a Senior Application Scientist, my recommendation is grounded in balancing performance with practicality.
-
For generating highly stable conjugates with maximum selectivity for primary amines, NHS esters are the reagent of choice. The resulting amide bond is exceptionally robust, making them ideal for applications requiring long-term stability, such as in vivo therapeutics (e.g., ADCs) or quantitative assays. The primary challenge is managing the reagent's hydrolytic instability, which requires careful attention to pH and the use of fresh, anhydrous solvents.
-
Isothiocyanates, like the classic FITC, remain a viable and cost-effective option, particularly for routine fluorescent labeling. Their greater stability in solution can make them more forgiving to work with. However, researchers must be mindful of the higher pH required for efficient amine labeling, which may not be suitable for all proteins. Furthermore, the potential for off-target reactions with thiols at lower pH necessitates careful control and characterization.[9]
Ultimately, the optimal choice depends on the specific goals of your project. For critical applications where stability and specificity are paramount, the superior performance of the amide bond makes NHS esters the preferred chemistry. For standard applications where cost and ease of handling are significant factors, isothiocyanates provide a reliable alternative, provided their reaction parameters are well-controlled.
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Fluidic Sciences. (n.d.). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Retrieved from [Link]
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Retrieved from [Link]
-
Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. Retrieved from [Link]
-
Assay Genie. (n.d.). Antibody FITC Labeling Kit (#BN01048). Retrieved from [Link]
-
Royal Society of Chemistry. (2020, April 16). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. Retrieved from [Link]
-
Cedarlane Labs. (n.d.). Guide to Antibody Labeling and Detection Methods. Retrieved from [Link]
-
Organic Letters. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Retrieved from [Link]
-
Youdobio. (n.d.). FITC Amine Labeling Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescein isothiocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
IITI. (n.d.). Protein labelling with FITC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, April 16). Cysteine specific bioconjugation with benzyl isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with.... Retrieved from [Link]
-
YouTube. (2015, October 25). Fluorescein isothiocyanate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Retrieved from [Link]
-
ResearchGate. (n.d.). Thio-NHS esters are non-innocent protein acylating reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Retrieved from [Link]
-
MDPI. (n.d.). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. Retrieved from [Link]
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Assessing the Specificity of N-t-Butyl-5-fluoro-2-nitroaniline for Primary Amines: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and selective detection of primary amines is a critical task in various analytical workflows, from peptide mapping to the characterization of small molecule drug candidates. The ideal derivatizing agent for this purpose should exhibit high specificity, reacting exclusively with the target primary amine functionality to yield a readily detectable product, without interference from other nucleophilic groups. This guide provides an in-depth assessment of N-t-Butyl-5-fluoro-2-nitroaniline as a potential reagent for the selective detection of primary amines, comparing its theoretical performance with established alternatives and providing a rigorous experimental framework for its validation.
The Underlying Chemistry: Nucleophilic Aromatic Substitution
The reactivity of this compound is predicated on the principles of nucleophilic aromatic substitution (SNAr).[1][2][3] The benzene ring in this molecule is rendered electron-deficient by the potent electron-withdrawing effects of the nitro group (-NO2) positioned ortho to the fluorine atom. This electronic arrangement significantly activates the fluorine atom, making it an excellent leaving group when attacked by a nucleophile.[1][3]
Primary amines, being effective nucleophiles, are expected to react readily with this compound. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent expulsion of the fluoride ion yields a stable, substituted N-aryl amine derivative. This resulting molecule incorporates the chromophoric nitroaniline moiety, facilitating detection by UV-Vis spectrophotometry.
Caption: Proposed reaction mechanism of this compound with a primary amine.
Comparison with Alternative Reagents
The selection of a derivatizing agent is a critical decision in analytical method development. While this compound shows promise based on its chemical structure, it is essential to compare its expected performance against well-established reagents.
| Reagent | Target Amines | Detection Method | Key Advantages | Potential Disadvantages |
| This compound (Proposed) | Primarily Primary Amines | UV-Vis | Expected good specificity due to steric hindrance from the t-butyl group. Stable derivative. | Lack of published data. Potential for reaction with secondary amines under forcing conditions. |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Fast reaction. High sensitivity.[4] | Unstable derivatives. Requires a thiol co-reagent.[4] |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Fluorescence, UV-Vis | Stable derivatives. Well-established methods.[5] | Reacts with both primary and secondary amines, phenols, and alcohols, leading to lower specificity.[4] |
| Fluorescamine | Primary Amines | Fluorescence | Very fast reaction. Reagent itself is non-fluorescent.[6] | Reagent is sensitive to moisture. |
| 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | Primary & Secondary Amines | Fluorescence, UV-Vis | Stable derivatives. Useful for both primary and secondary amines.[7] | Lower specificity compared to primary amine-selective reagents. |
The key hypothetical advantage of this compound lies in the steric hindrance provided by the N-t-butyl group. This bulky substituent may disfavor the reaction with larger secondary amines and other bulky nucleophiles, thereby enhancing its specificity for primary amines. However, this hypothesis requires rigorous experimental validation.
A Self-Validating Experimental Protocol for Specificity Assessment
To objectively assess the specificity of this compound, the following detailed, self-validating experimental protocol is proposed. This workflow is designed to test the reagent's reactivity with a primary amine, a secondary amine, and a common potentially interfering nucleophile (a thiol).
Caption: Experimental workflow for assessing the specificity of this compound.
Materials and Reagents
-
This compound
-
Benzylamine (Primary Amine)
-
Dibenzylamine (Secondary Amine)
-
Cysteine (Thiol-containing amino acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
HPLC system with a UV-Vis detector and a C18 column
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare 10 mM stock solutions of benzylamine, dibenzylamine, and cysteine in the 0.1 M sodium bicarbonate buffer.
-
-
Derivatization Reactions:
-
Primary Amine Reaction: In a microcentrifuge tube, mix 100 µL of the benzylamine stock solution with 100 µL of the this compound stock solution.
-
Secondary Amine Reaction: In a separate microcentrifuge tube, mix 100 µL of the dibenzylamine stock solution with 100 µL of the this compound stock solution.
-
Thiol Reaction: In a third microcentrifuge tube, mix 100 µL of the cysteine stock solution with 100 µL of the this compound stock solution.
-
Control: Prepare a blank by mixing 100 µL of the sodium bicarbonate buffer with 100 µL of the this compound stock solution.
-
Incubate all tubes at 60°C for 30 minutes.
-
-
Sample Preparation for HPLC Analysis:
-
After incubation, allow the tubes to cool to room temperature.
-
Add 800 µL of a 50:50 acetonitrile/water solution containing 0.1% TFA to each tube.
-
Vortex briefly and filter the samples through a 0.22 µm syringe filter into HPLC vials.
-
-
HPLC-UV Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the expected absorbance maximum of the derivatized product (a preliminary scan would be required, but a starting point could be around 340-400 nm based on the nitroaniline chromophore).
-
Injection Volume: 10 µL.
-
Expected Outcomes and Interpretation
-
Primary Amine Reaction: A significant new peak corresponding to the derivatized benzylamine should be observed in the chromatogram.
-
Secondary Amine Reaction: Ideally, no new peak or a very minor peak corresponding to the derivatized dibenzylamine should be observed, indicating high specificity for primary amines.
-
Thiol Reaction: No significant new peak should be observed, demonstrating a lack of cross-reactivity with thiol groups.
-
Control: The control will show the elution time of the unreacted this compound.
By comparing the peak areas of the product formed in each reaction, a quantitative assessment of the specificity of this compound can be achieved.
Conclusion
Based on the fundamental principles of nucleophilic aromatic substitution, this compound holds theoretical promise as a specific reagent for the derivatization of primary amines. The presence of a sterically hindering t-butyl group may provide an advantage in selectivity over existing reagents that react with both primary and secondary amines. However, in the absence of direct experimental evidence in the scientific literature, its efficacy remains speculative. The detailed experimental protocol provided in this guide offers a robust and self-validating framework for researchers to rigorously assess the specificity and utility of this compound in their analytical applications. Successful validation would introduce a valuable new tool for the selective analysis of primary amines in complex matrices.
References
-
Vlasov, V. M. (2003). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 72(8), 681–703. Retrieved from [Link]
-
Hernández-Vázquez, E., et al. (2020). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Polycyclic Aromatic Compounds, 42(5), 2249-2263. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Retrieved from [Link]
-
Juárez-Cortijo, L., et al. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. ACS Combinatorial Science, 16(11), 603–608. Retrieved from [Link]
-
BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]
-
Blanksma, M. B., et al. (2011). Amines Experiment. Retrieved from [Link]
-
Yusoff, N. A. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8838531. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Scribd. (n.d.). Amines Detection Methods Guide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Quantitative Accuracy and Precision: A Comparative Analysis of N-t-Butyl-5-fluoro-2-nitroaniline (NFA) Labeling
In the pursuit of novel biomarkers, the validation of drug targets, and the deep interrogation of cellular signaling, the ability to accurately and precisely quantify proteins and peptides across multiple samples is paramount. The choice of quantification strategy can profoundly impact experimental outcomes, dictating the reliability and reproducibility of your data. This guide provides an in-depth technical comparison of a potential novel labeling reagent, N-t-Butyl-5-fluoro-2-nitroaniline (NFA), with established gold-standard methodologies in quantitative mass spectrometry-based proteomics.
As scientists, we don't just follow protocols; we make informed decisions based on the underlying chemistry and its implications for our experimental design. This guide is structured to provide not only the "how" but, more importantly, the "why," enabling you to critically evaluate and select the optimal quantitative strategy for your research needs.
The Imperative of Covalent Labeling in Quantitative Proteomics
Label-free quantification methods, while cost-effective, often require extensive replicates to achieve statistical power and can be susceptible to variations in sample preparation and mass spectrometry performance.[1] In contrast, label-based approaches, which involve the covalent attachment of isotopic or isobaric tags to proteins or peptides, offer enhanced accuracy and precision by allowing for the simultaneous analysis of multiple samples within a single mass spectrometry run.[1][2] This multiplexing capability minimizes run-to-run variability and improves throughput.[3][4]
This guide will focus on three prominent label-based strategies:
-
Hypothetical this compound (NFA) Labeling: A novel, amine-reactive compound.
-
Isobaric Tagging (iTRAQ/TMT): In vitro chemical labeling at the peptide level.[3][5][6]
-
Metabolic Labeling (SILAC): In vivo labeling at the protein level.[3][4][7]
We will delve into the mechanistic underpinnings of each, present hypothetical and established experimental data, and provide detailed protocols to illustrate their practical application.
This compound (NFA): A Hypothetical Exploration of a Novel Amine-Reactive Reagent
While this compound (NFA) is a known chemical entity[8], its application as a quantitative labeling reagent in proteomics is not yet established in peer-reviewed literature. However, based on its chemical structure, we can hypothesize its function as an amine-reactive labeling agent for precursor-ion-based quantification.
Proposed Mechanism of NFA Labeling
The NFA molecule contains a fluorine atom activated by an adjacent nitro group, making it susceptible to nucleophilic aromatic substitution. We propose that the primary amines (the N-terminus and the ε-amine of lysine residues) of peptides will react with NFA under basic conditions, displacing the fluorine atom and forming a stable covalent bond.
Diagram: Proposed NFA Labeling Reaction
Caption: Proposed reaction of a peptide's primary amine with NFA.
By using isotopically "light" and "heavy" versions of NFA (e.g., incorporating ¹³C or ¹⁵N), we can differentially label peptide populations from different samples. When the samples are mixed and analyzed by mass spectrometry, the mass difference between the light and heavy labeled peptides allows for their relative quantification at the MS1 level.[2][9]
Hypothetical Performance Characteristics of NFA Labeling
| Feature | Hypothetical NFA Labeling | Rationale |
| Principle | Precursor-ion-based quantification | Relies on the mass difference between isotopically labeled peptides at the MS1 level. |
| Labeling Stage | Peptide level (in vitro) | Chemical labeling occurs after protein extraction and digestion. |
| Multiplexing | 2-plex or 3-plex | Limited by the number of isotopic variants of NFA that can be synthesized and resolved. |
| Quantification | MS1 level | Based on the extracted ion chromatograms of the light and heavy peptide pairs.[10] |
| Potential Advantages | Simple, direct chemical synthesis of the reagent. No complex reporter ion chemistry. | The straightforward structure of NFA suggests a potentially cost-effective synthesis. |
| Potential Disadvantages | Limited multiplexing. Potential for incomplete labeling. MS1-level quantification can be susceptible to interference. | Lower multiplexing capacity compared to isobaric tags. Incomplete labeling can introduce quantification errors. Co-eluting species can interfere with accurate MS1 quantification. |
Established Alternatives: A Comparative Analysis
To provide a robust comparison, we will now examine two of the most widely adopted quantitative proteomics techniques: isobaric tagging (iTRAQ/TMT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Isobaric Tagging: iTRAQ and TMT
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are powerful in vitro chemical labeling methods that enable multiplexed analysis of up to 8 or 18 samples, respectively.[3][5][6]
Mechanism: These reagents consist of an amine-reactive group, a balancer group, and a reporter group.[11] Peptides from different samples are labeled with distinct isobaric tags. The tags are designed to have the same total mass, so the labeled peptides appear as a single peak in the MS1 scan.[2][9] Upon fragmentation in the MS/MS scan, the reporter ions are released, and their relative intensities are used to quantify the corresponding peptide.[2][9]
Diagram: Isobaric Tagging Workflow
Caption: General workflow for iTRAQ/TMT-based quantitative proteomics.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique where cells are grown in media containing "light" or "heavy" isotopically labeled essential amino acids (e.g., arginine and lysine).[2][7]
Mechanism: Over several cell divisions, the heavy amino acids are fully incorporated into the proteome.[11] The "light" and "heavy" cell populations can then be subjected to different experimental conditions. After cell lysis, the samples are mixed, and the proteins are digested. The resulting peptides are analyzed by mass spectrometry, and the relative quantification is determined by comparing the signal intensities of the isotopically distinct peptide pairs at the MS1 level.[12]
Diagram: SILAC Workflow
Caption: Overview of the SILAC experimental workflow.
Quantitative Performance Comparison
The choice of labeling strategy has significant implications for quantitative accuracy and precision. The following table provides a comparative overview.
| Feature | Hypothetical NFA Labeling | iTRAQ/TMT | SILAC |
| Principle | Precursor-ion (MS1) | Reporter-ion (MS2)[5] | Precursor-ion (MS1)[5] |
| Labeling Stage | Peptide (in vitro) | Peptide (in vitro)[5][6] | Protein (in vivo)[5][7] |
| Multiplexing | Low (2-3 plex) | High (up to 18-plex)[5][6] | Low (2-3 plex)[5] |
| Accuracy | Moderate | Good (can be affected by ratio compression)[3] | Excellent[3] |
| Precision | Good | Excellent[13] | Excellent[13] |
| Sample Type | Any protein sample | Any protein sample[6][7] | Proliferating cells[7] |
| Cost | Potentially Low | High[3] | High (labeled amino acids)[3] |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for the hypothetical NFA labeling and the established iTRAQ labeling are provided below.
Hypothetical Protocol for NFA Labeling of Peptides
Rationale: This protocol is designed to ensure complete and specific labeling of primary amines on peptides while minimizing side reactions. The use of a basic pH is critical to deprotonate the amine groups, enhancing their nucleophilicity.
-
Protein Extraction and Digestion:
-
Extract proteins from your control and experimental samples using a suitable lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
Perform in-solution or in-gel digestion of the proteins with trypsin.
-
Desalt the resulting peptide mixtures using C18 solid-phase extraction cartridges.
-
Lyophilize the purified peptides.
-
-
Peptide Labeling with NFA:
-
Resuspend the lyophilized peptides from the control sample in a labeling buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5) to a concentration of 1 mg/mL.
-
Prepare a stock solution of "light" NFA in a compatible organic solvent (e.g., acetonitrile).
-
Add the "light" NFA solution to the control peptide solution at a 10-fold molar excess relative to the estimated amount of primary amines.
-
Repeat steps 2a-2c for the experimental sample using "heavy" NFA.
-
Incubate both reactions for 1 hour at room temperature.
-
Quench the reaction by adding a solution of a primary amine (e.g., 50 mM Tris-HCl).
-
-
Sample Mixing and Mass Spectrometry Analysis:
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Desalt the mixed sample using a C18 cartridge.
-
Analyze the sample by LC-MS/MS, ensuring high-resolution MS1 scans for accurate quantification.
-
Established Protocol for iTRAQ Labeling of Peptides
Rationale: This protocol follows the manufacturer's guidelines to ensure optimal labeling efficiency and subsequent quantification. The use of isopropanol helps to solubilize the iTRAQ reagents.
-
Protein Digestion and Peptide Quantification:
-
Digest 100 µg of protein from each sample with trypsin.
-
Desalt the resulting peptides and perform a peptide quantification assay.
-
-
iTRAQ Reagent Preparation and Labeling:
-
Allow the iTRAQ reagents to equilibrate to room temperature.
-
Add isopropanol to each reagent vial, vortex, and centrifuge.
-
Transfer the reagent solution to the corresponding peptide sample.
-
Incubate at room temperature for 2 hours.
-
-
Sample Pooling and Fractionation:
-
Combine all labeled samples into a single tube.
-
Desalt the pooled sample.
-
Perform off-line high-pH reversed-phase fractionation to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS using a method that includes both CID and HCD fragmentation for peptide identification and reporter ion quantification, respectively.[13]
-
Conclusion and Future Outlook
While this compound (NFA) presents an interesting hypothetical avenue for a simple, precursor-ion-based quantification strategy, its practical utility remains to be demonstrated. Its primary limitations would be the low multiplexing capacity and the inherent challenges of MS1-level quantification.
For researchers requiring high-throughput analysis of multiple conditions, isobaric tagging methods like iTRAQ and TMT remain the industry standard, offering a balance of high multiplexing and good quantitative accuracy.[3][13] For studies demanding the highest level of quantitative accuracy in cell culture models, SILAC is an unparalleled, albeit less scalable, approach.[3][4]
The development of novel labeling reagents is a dynamic field in proteomics. Future advancements will likely focus on increasing multiplexing capacity, improving quantitative accuracy by mitigating issues like ratio compression, and developing more cost-effective labeling strategies. As you design your next quantitative proteomics experiment, a thorough understanding of the principles and limitations of each available method will be your most valuable asset in generating high-quality, reproducible data.
References
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- How to choose between Label free, iTRAQ, TMT, SILAC, and SWATH protein quantification technologies?. (n.d.). Biorbyt.
- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. (n.d.). National Institutes of Health.
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). ACS Measurement Science Au.
- Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification. (n.d.).
- Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. (2025, August 9). ResearchGate.
- Comparison of Three Label based Quantification Techniques iTRAQ TMT and SILAC. (n.d.). Creative Proteomics.
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- Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. (n.d.). MetwareBio.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-t-Butyl-5-fluoro-2-nitroaniline for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of N-t-Butyl-5-fluoro-2-nitroaniline. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory practices and chemical handling. This guide is designed for researchers, scientists, and drug development professionals.
CORE DIRECTIVE: Understanding the Imperative for Proper Disposal
The responsible disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and environmental stewardship. This compound, like many specialized organic compounds, requires a dedicated and informed disposal pathway to mitigate potential risks to personnel and the environment. This guide provides a procedural, step-by-step framework to ensure its safe and compliant disposal.
SCIENTIFIC INTEGRITY & LOGIC: A Risk-Based Approach to Disposal
As Senior Application Scientists, we advocate for a disposal protocol that is not just a series of steps, but a self-validating system rooted in a thorough understanding of the compound's potential hazards.
Expertise & Experience: Deconstructing the Hazard Profile
While a specific, comprehensive toxicological profile for this compound may be limited, its chemical structure—containing a nitro group and a fluorine atom on an aniline backbone—provides experienced chemists with crucial predictive insights. A Safety Data Sheet (SDS) for 5-Fluoro-2-nitroaniline indicates it is considered hazardous, with potential for skin and eye irritation.[1][2] Similar nitroaromatic compounds are also noted for their potential toxicity if swallowed, in contact with skin, or inhaled.[3][4] Therefore, a cautious approach is warranted.
Key Hazard Considerations:
-
Toxicity: May be harmful if swallowed or absorbed through the skin.[1][3]
-
Environmental Impact: Nitroaromatic compounds can be harmful to aquatic life with long-lasting effects.[3]
Trustworthiness: A Self-Validating Protocol
The following disposal protocol is designed to be a closed-loop system that minimizes exposure and ensures containment from the point of generation to final disposal.
Authoritative Grounding & Comprehensive References
All laboratory waste management is governed by national and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary federal framework.[5][6] Your institution's Environmental Health & Safety (EHS) office is your primary resource for specific local requirements.[7]
VISUALIZATION & FORMATTING: A Clear Path to Safe Disposal
Data Presentation: At-a-Glance Safety Metrics
| Parameter | Guideline | Rationale |
| Primary Hazards | Skin/eye irritation, potential toxicity.[1][2][3] | Structural alerts from the nitroaniline moiety. |
| PPE | Nitrile gloves, safety goggles, lab coat. | To prevent dermal and ocular exposure.[1] |
| Waste Classification | Hazardous Chemical Waste. | Based on potential irritant and toxic properties.[7] |
| Container Type | Labeled, sealed, chemically compatible container (e.g., HDPE).[5][8] | To ensure safe containment and prevent leaks or reactions.[8] |
| Storage | Designated Satellite Accumulation Area (SAA).[6][7][8] | Compliance with regulations and minimization of exposure risk.[6][8] |
| Disposal Method | Licensed hazardous waste contractor (typically via incineration).[9][10] | Ensures environmentally sound destruction of the compound. |
Experimental Protocol: Step-by-Step Disposal Methodology
-
Consult the Safety Data Sheet (SDS): Before handling, always review the manufacturer-specific SDS for this compound.
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a lab coat.[1]
-
Waste Segregation:
-
Container Management:
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) jug, that is in good condition and has a secure screw-top cap.[8][11]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][12]
-
Do not fill the container beyond 90% capacity to allow for expansion.[5][11]
-
-
Accumulation and Storage:
-
Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7]
-
The waste will be handled by a licensed professional waste disposal service, with high-temperature incineration being the standard method for such compounds.[9][10]
-
Mandatory Visualization: Disposal Workflow
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Comprehensive Safety and Handling Guide for N-t-Butyl-5-fluoro-2-nitroaniline
Disclaimer: This guide is based on the known hazards of structurally similar nitroaniline compounds due to the absence of a specific Material Safety Data Sheet (MSDS) for N-t-Butyl-5-fluoro-2-nitroaniline. It is intended to provide essential safety and logistical information for laboratory personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Hazard Analysis and Risk Assessment
This compound belongs to the nitroaniline class of compounds. Analogous chemicals in this family are classified as hazardous substances with significant health risks.[1][2] A thorough understanding of these risks is the foundation of a robust safety protocol.
Primary Hazards of Structurally Similar Nitroanilines:
-
High Acute Toxicity: Nitroanilines are consistently rated as toxic or fatal if swallowed, inhaled, or in contact with skin.[1][3][4][5][6][7]
-
Organ Toxicity: Prolonged or repeated exposure may lead to significant organ damage, with the blood (methemoglobinemia), liver, and kidneys being primary targets.[2][5] Methemoglobinemia impairs the blood's ability to transport oxygen, which can be a life-threatening condition.[2]
-
Severe Irritation: These compounds are known to cause serious skin and eye irritation.[1][8][9][10] Inhalation of dusts can also lead to respiratory tract irritation.[8][10]
-
Chronic Health Effects: Some nitroanilines are suspected carcinogens and may cause genetic mutations.[1][2]
-
Environmental Hazard: Many are classified as harmful or toxic to aquatic life with long-lasting effects.[1][3][4][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent all routes of exposure. The selection of specific PPE should be based on a risk assessment of the procedures to be performed.
Summary of Required PPE
| PPE Category | Specification | Rationale and Standards |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN 166.[1][3][9][11] |
| Skin Protection | - Gloves: Double-gloving with chemically resistant gloves (e.g., Nitrile). - Clothing: A chemically resistant lab coat, long pants, and closed-toe shoes. | Prevents skin contact, a primary route of toxic exposure.[2][3][12] Gloves must be inspected before use and changed immediately upon contamination.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of toxic dust. A half-face respirator with combination filters for organic vapors and particulates (HEPA) is recommended for weighing and transfer operations.[1][3] Adherence to OSHA 29 CFR 1910.134 is required.[8][11] |
The Logic of Glove Selection
The choice of glove material is critical. While nitrile gloves are commonly used, it is essential to consult the manufacturer's glove compatibility data for resistance to nitroaniline compounds. Double-gloving provides an additional layer of protection, especially during tasks with a higher risk of splashes or when handling larger quantities.[2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Engineering Controls
-
Primary Containment: All work involving this compound, especially the handling of its solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ventilation: Ensure the laboratory is well-ventilated.[1][13]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[8][11][12]
Step-by-Step Handling Protocol
-
Preparation: Before handling, designate a specific work area within the fume hood. Ensure all necessary equipment, including waste containers, is present.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Handling the Chemical:
-
Carefully open the container to avoid generating dust.
-
Use appropriate tools (spatulas, etc.) to handle the solid material.
-
Prevent all contact with skin, eyes, and clothing.[1]
-
-
Post-Handling:
Safe Handling Workflow Diagram
Caption: Decision tree for responding to incidents involving the chemical.
References
- Personal protective equipment for handling 2-Methyl-5-nitroaniline hydr
- STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. (2019). Amherst College.
- p-NITROANILINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Safety Data Sheet: 4-Nitroaniline. (n.d.). Carl ROTH.
- o-Nitro Aniline MATERIAL SAFETY D
- SAFETY DATA SHEET: 2-Fluoro-5-nitroaniline. (2025).
- SAFETY DATA SHEET: 5-Fluoro-2-nitroaniline. (2025). Fisher Scientific.
- Safety data sheet: 2-Nitroaniline. (2022). CPAchem.
- SAFETY DATA SHEET: 2-Nitroaniline. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET: 4-Fluoro-2-methoxy-5-nitroaniline. (2025).
- SAFETY DATA SHEET: 3-Nitroaniline. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET: 5-Chloro-2-nitroaniline. (2025). Thermo Fisher Scientific.
- SAFETY D
- 2-FLUORO-5-NITRO ANILINE MATERIAL SAFETY D
- This compound. (n.d.). Santa Cruz Biotechnology.
- N-Butyl-2-fluoro-5-nitroaniline. (n.d.). BLD Pharm.
- SAFETY DATA SHEET: 4-Nitroaniline. (n.d.). TCI Chemicals.
- 2-Fluoro-5-nitroaniline. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
